Product packaging for 2-Heptenoic acid(Cat. No.:CAS No. 10352-88-2)

2-Heptenoic acid

Cat. No.: B082338
CAS No.: 10352-88-2
M. Wt: 128.17 g/mol
InChI Key: YURNCBVQZBJDAJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-heptenoic acid is a heptenoic acid with the double bond at position 2. It is a heptenoic acid and an alpha,beta-unsaturated monocarboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B082338 2-Heptenoic acid CAS No. 10352-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNCBVQZBJDAJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893639
Record name (2E)-2-Heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Disagreeable rancid aroma
Record name (E)-2-Heptenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

224.00 to 228.00 °C. @ 760.00 mm Hg
Record name 2-Heptenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils, Soluble (in ethanol)
Record name (E)-2-Heptenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.968-0.978
Record name (E)-2-Heptenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10352-88-2, 18999-28-5
Record name trans-2-Heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10352-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptenoic acid, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010352882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018999285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Heptenoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-2-Heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hept-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hept-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEPTENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IB74EZ67V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Heptenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to (E)-2-Heptenoic Acid: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Heptenoic acid, a medium-chain unsaturated fatty acid, is a molecule of interest in various scientific domains, including flavor and fragrance chemistry, as well as a building block in the synthesis of more complex organic molecules such as pharmaceuticals and agrochemicals.[1] Its specific stereochemistry and functional group arrangement impart distinct chemical reactivity and biological relevance. This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental protocols for the synthesis, purification, and analysis of (E)-2-Heptenoic acid.

Chemical Structure and Properties

(E)-2-Heptenoic acid is characterized by a seven-carbon chain with a carboxylic acid functional group and a trans-configured double bond between the second and third carbon atoms.[2][3] This α,β-unsaturated carboxylic acid structure is key to its reactivity.

Table 1: Physicochemical Properties of (E)-2-Heptenoic Acid

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[3][4]
Molecular Weight 128.17 g/mol [3]
IUPAC Name (2E)-hept-2-enoic acid[3][4]
CAS Number 10352-88-2[3]
Appearance Colorless liquid[5]
Odor Rancid[5]
Boiling Point 224-228 °C at 760 mmHg[5]
Melting Point -19 °C (estimate)-
Density 0.968 - 0.978 g/cm³ at 25 °C[5]
Water Solubility 1.59 g/L[4]
pKa 5.2[4]
logP 2.41[4]
Refractive Index 1.447 - 1.457 at 20 °C[5]

Experimental Protocols

Synthesis via Doebner-Knoevenagel Reaction

A common and effective method for the synthesis of (E)-α,β-unsaturated carboxylic acids is the Doebner modification of the Knoevenagel condensation.[6][7] This reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) with a catalytic amount of piperidine (B6355638), followed by decarboxylation.[7][8]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentanal (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine (2-3 volumes relative to the aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into an ice-cold solution of hydrochloric acid (e.g., 2 M) to neutralize the pyridine and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (E)-2-Heptenoic acid.

Purification

Purification of the crude product is essential to remove unreacted starting materials and side products. Fractional distillation under reduced pressure is a suitable method for purifying (E)-2-Heptenoic acid, given its relatively high boiling point.

Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware joints are properly sealed.

  • Distillation: Transfer the crude (E)-2-Heptenoic acid to the distillation flask. Apply vacuum and gently heat the flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of (E)-2-Heptenoic acid at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Purity Check: Analyze the purity of the collected fraction using an appropriate analytical technique such as GC-FID.

Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of fatty acids. For volatile fatty acids like heptenoic acid, direct injection is often possible, though derivatization to methyl esters can improve peak shape and resolution.[9][10]

Protocol: Direct Injection GC-FID

  • Sample Preparation: Prepare a dilute solution of the purified (E)-2-Heptenoic acid in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • GC-FID Conditions:

    • Column: A polar capillary column, such as a wax-type column (e.g., DB-FATWAX UI or Stabilwax-DA), is recommended for the analysis of free fatty acids.[9][11]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.[10]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 8-10 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[10]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis: Identify the peak corresponding to (E)-2-Heptenoic acid based on its retention time, which can be confirmed by running a standard. The peak area can be used for quantification.

Biological Signaling and Significance

(E)-2-Heptenoic acid belongs to the class of medium-chain fatty acids (MCFAs).[2] MCFAs are readily absorbed and metabolized in the body, primarily in the liver, for energy production.[12] Some unsaturated fatty acids have been shown to act as signaling molecules, modulating various cellular processes.[13][14][15] For instance, polyunsaturated fatty acids can influence T-cell signaling by altering the composition and structure of membrane lipid rafts.[14][16] While specific signaling pathways directly activated by (E)-2-Heptenoic acid are not yet fully elucidated, its structural similarity to other biologically active fatty acids suggests potential roles in cellular communication and metabolism that warrant further investigation. The bacterial signaling molecule cis-2-decenoic acid, which shares structural similarities, is known to induce biofilm dispersion.[17]

Visualizations

experimental_workflow cluster_synthesis Synthesis: Doebner-Knoevenagel Reaction cluster_purification Purification cluster_analysis Analysis start Pentanal + Malonic Acid reaction Reflux in Pyridine with Piperidine catalyst start->reaction Reactants workup Acidic Work-up & Extraction reaction->workup Reaction Mixture crude_product Crude (E)-2-Heptenoic Acid workup->crude_product Isolation distillation Fractional Distillation (Reduced Pressure) crude_product->distillation Purification Input pure_product Purified (E)-2-Heptenoic Acid distillation->pure_product sample_prep Sample Preparation (Dilution) pure_product->sample_prep Analysis Input gc_fid GC-FID Analysis sample_prep->gc_fid data Chromatogram (Purity & Quantification) gc_fid->data

Caption: Experimental workflow for the synthesis, purification, and analysis of (E)-2-Heptenoic acid.

fatty_acid_metabolism cluster_cell Cellular Uptake and Activation cluster_beta_oxidation Mitochondrial β-Oxidation cluster_energy Energy Production mcfa (E)-2-Heptenoic Acid (Medium-Chain Fatty Acid) transport Passive Diffusion & Protein-mediated Transport mcfa->transport activation Acyl-CoA Synthetase (in Mitochondria) transport->activation mcfa_coa (E)-2-Heptenoyl-CoA activation->mcfa_coa beta_ox Series of Enzymatic Reactions (Dehydrogenation, Hydration, Oxidation, Thiolysis) mcfa_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa reducing_equiv NADH + FADH₂ beta_ox->reducing_equiv tca_cycle TCA Cycle acetyl_coa->tca_cycle oxphos Oxidative Phosphorylation reducing_equiv->oxphos tca_cycle->oxphos atp ATP (Cellular Energy) oxphos->atp

Caption: Generalized metabolic pathway of a medium-chain fatty acid like (E)-2-Heptenoic acid.

References

A Comprehensive Technical Guide to 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Heptenoic acid, a valuable unsaturated fatty acid with diverse applications in chemical synthesis and biochemical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its biological significance.

Core Data and Properties

This compound is a medium-chain fatty acid that exists as two geometric isomers, cis and trans. The properties of these isomers, along with the general data for this compound, are summarized below for easy reference and comparison.

Table 1: Chemical Identification and Molecular Weight of this compound and its Isomers

Compound NameSynonym(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundHept-2-enoic acid18999-28-5C₇H₁₂O₂128.17[1][2]
trans-2-Heptenoic acid(E)-2-Heptenoic acid10352-88-2C₇H₁₂O₂128.17
cis-2-Heptenoic acid(Z)-2-Heptenoic acid1577-31-7C₇H₁₂O₂128.17[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueNotes
AppearanceColorless to pale yellow liquid
OdorDisagreeable, rancid[1]
Boiling Point224-228 °C at 760 mmHg[1]
Melting Point-19 °C (estimate)
Density~0.95 g/cm³
SolubilitySoluble in oils
pKa4.79 ± 0.10 (Predicted)

Synthesis of this compound: Experimental Protocols

The synthesis of this compound, particularly the trans isomer, can be effectively achieved through the Knoevenagel-Doebner condensation. An alternative route for creating the carbon-carbon double bond is the Wittig reaction. Detailed methodologies for these synthetic routes are provided below.

Knoevenagel-Doebner Condensation for trans-2-Heptenoic Acid

This method involves the condensation of an aldehyde with malonic acid, followed by decarboxylation, to yield an α,β-unsaturated carboxylic acid.[4][5][6][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (3 equivalents) in pyridine (B92270) (solvent).

  • Addition of Reactants: To the stirred solution, add pentanal (1 equivalent) followed by a catalytic amount of piperidine.

  • Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the pyridine under reduced pressure.

  • Purification: To the residue, add a cold, dilute aqueous solution of ammonium (B1175870) chloride to precipitate the crude product. Filter the precipitate and wash with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure trans-2-Heptenoic acid.

Knoevenagel_Doebner_Synthesis Pentanal Pentanal ReactionMix Reaction Mixture Pentanal->ReactionMix 1 eq. MalonicAcid Malonic Acid MalonicAcid->ReactionMix 3 eq. Pyridine Pyridine (Solvent) Pyridine->ReactionMix Piperidine Piperidine (Catalyst) Piperidine->ReactionMix Heating Heat to 90°C (30 min) ReactionMix->Heating Workup Work-up (Evaporation, NH4Cl) Heating->Workup Reaction Completion Purification Purification (Recrystallization) Workup->Purification Product trans-2-Heptenoic Acid Purification->Product

Caption: Knoevenagel-Doebner synthesis workflow for trans-2-Heptenoic acid.

Wittig Reaction for this compound

The Wittig reaction provides a versatile method for synthesizing alkenes by reacting a phosphorus ylide with an aldehyde or ketone.[8][9][10][11][12]

Experimental Protocol:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (4-carboxybutyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Add a strong base, such as n-butyllithium (2 equivalents), dropwise while maintaining the temperature at 0°C.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by a color change.

  • Reaction with Aldehyde:

    • Cool the ylide solution back to 0°C.

    • Add a solution of acetaldehyde (B116499) (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.

Biological Significance and Signaling

This compound, as a medium-chain unsaturated fatty acid, is involved in cellular metabolism. While it does not have a single, well-defined signaling pathway in the same manner as signaling proteins, unsaturated fatty acids are known to play crucial roles in regulating metabolic pathways.[13][14][15][16][17]

Unsaturated fatty acids can act as signaling molecules that influence gene expression, often by activating nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). This can lead to changes in the expression of genes involved in lipid and glucose metabolism. They are also integral components of cell membranes, affecting membrane fluidity and the function of membrane-bound proteins.

The diagram below illustrates the general regulatory role of unsaturated fatty acids in metabolic pathways.

Fatty_Acid_Signaling UFA Unsaturated Fatty Acids (e.g., this compound) Membrane Cell Membrane Integration UFA->Membrane Receptor Nuclear Receptors (e.g., PPARs) UFA->Receptor Fluidity Alters Membrane Fluidity Membrane->Fluidity Activation Activation Receptor->Activation Gene Gene Expression Activation->Gene Metabolism Regulation of Metabolic Pathways (Lipid & Glucose) Gene->Metabolism

References

Stereoselective Synthesis of (E)-2-Heptenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for the stereoselective synthesis of (E)-2-Heptenoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The guide is intended for an audience of researchers, scientists, and professionals in drug development, offering a comparative analysis of prominent synthetic strategies, detailed experimental protocols, and quantitative performance data.

Overview of Synthetic Strategies

The creation of the α,β-unsaturated carbonyl moiety with a defined (E)-geometry is the critical challenge in synthesizing (E)-2-Heptenoic acid. The primary disconnection approach involves forming the C2-C3 double bond by reacting a five-carbon aldehyde (pentanal) with a two-carbon unit that provides the carboxylic acid functionality. Several classical and modern olefination reactions are suitable for this transformation, each with distinct advantages regarding stereoselectivity, yield, and operational simplicity. The most effective methods include the Doebner-Knoevenagel Condensation, the Horner-Wadsworth-Emmons (HWE) Reaction, and the Wittig Reaction.

G cluster_start Starting Materials cluster_intermediates Key Intermediates / Steps Pentanal Pentanal (C5 Aldehyde) Knoevenagel Doebner-Knoevenagel Condensation Pentanal->Knoevenagel HWE Horner-Wadsworth-Emmons (HWE) Reaction Pentanal->HWE Wittig Wittig Reaction (Stabilized Ylide) Pentanal->Wittig Julia Julia-Kocienski Olefination Pentanal->Julia C2_Unit C2 Acetic Acid Equivalent C2_Unit->Knoevenagel C2_Unit->HWE C2_Unit->Wittig C2_Unit->Julia Target (E)-2-Heptenoic Acid Knoevenagel->Target Direct Route Hydrolysis Ester Hydrolysis Step (for HWE & Wittig) HWE->Hydrolysis Wittig->Hydrolysis Julia->Target Direct Route (modified) Hydrolysis->Target

Figure 1. High-level comparison of synthetic pathways to (E)-2-Heptenoic acid.

Doebner-Knoevenagel Condensation

The Knoevenagel condensation, particularly the Doebner modification, represents one of the most direct methods for synthesizing α,β-unsaturated carboxylic acids.[1][2] This reaction involves the condensation of an aldehyde (pentanal) with a compound containing an active methylene (B1212753) group, such as malonic acid. The use of pyridine (B92270) as a solvent and catalyst facilitates both the initial condensation and the subsequent decarboxylation in a single step, typically affording the (E)-isomer as the major product.[2][3]

Reaction Mechanism

The reaction proceeds via the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of pentanal. The resulting aldol-type adduct undergoes dehydration. In the Doebner modification, the use of pyridine at reflux temperature promotes a concerted elimination and decarboxylation to yield the final α,β-unsaturated acid.[1]

G Pentanal Pentanal Adduct Aldol Adduct Pentanal->Adduct MalonicAcid Malonic Acid Enolate Malonic Acid Enolate (Nucleophile) MalonicAcid->Enolate Deprotonation Pyridine Pyridine (Base/Solvent) Pyridine->Enolate Enolate->Adduct Nucleophilic Attack Dehydration Dehydration Adduct->Dehydration Decarboxylation Decarboxylation Dehydration->Decarboxylation Concerted Elimination Product (E)-2-Heptenoic Acid Decarboxylation->Product G Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Adduct Intermediate Adduct Carbanion->Adduct Nucleophilic Addition Pentanal Pentanal Pentanal->Adduct Oxaphosphetane Oxaphosphetane Intermediate Adduct->Oxaphosphetane Cyclization Ester Ethyl (E)-2-heptenoate Oxaphosphetane->Ester Elimination Hydrolysis Saponification (e.g., NaOH, H₃O⁺) Ester->Hydrolysis Product (E)-2-Heptenoic Acid Hydrolysis->Product

References

A Technical Guide to the Synthesis of α,β-Unsaturated Acids via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic strategies for preparing α,β-unsaturated carboxylic acids, a critical structural motif in pharmaceuticals and complex organic molecules. The primary focus is on the application of the Wittig reaction and its highly efficient alternative, the Horner-Wadsworth-Emmons (HWE) reaction. This document details the underlying mechanisms, presents quantitative performance data, and provides detailed experimental protocols for key transformations.

Core Principles and Synthetic Strategy

The direct synthesis of α,β-unsaturated acids via the Wittig reaction is generally impractical. The acidic proton of a carboxyl-functionalized phosphonium (B103445) ylide is incompatible with the strong bases required for ylide formation. Consequently, the most reliable and widely adopted strategy is a two-step sequence:

  • Olefinaton : An aldehyde is reacted with a stabilized phosphorus ylide bearing an ester group (e.g., a (carboalkoxymethylene)triphenylphosphorane) to form an α,β-unsaturated ester. The use of stabilized ylides, where an electron-withdrawing group is attached to the ylidic carbon, is crucial as it favors the formation of the thermodynamically more stable (E)-alkene.[1][2]

  • Hydrolysis : The resulting ester is then hydrolyzed under basic or acidic conditions to yield the target α,β-unsaturated carboxylic acid.

This two-step workflow provides a robust and versatile method for accessing these valuable compounds.

The Wittig Reaction Mechanism

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[2] The mechanism, particularly for stabilized ylides, is understood to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[1] This intermediate rapidly collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[1]

Wittig_Mechanism reactant reactant intermediate intermediate product product reagent reagent ylide Stabilized Ylide (Ph₃P=CHCO₂R') mid ylide->mid aldehyde Aldehyde (R-CHO) aldehyde->mid oxaphosphetane Oxaphosphetane Intermediate out1 oxaphosphetane->out1 out2 oxaphosphetane->out2 alkene (E)-α,β-Unsaturated Ester tppo Triphenylphosphine Oxide (Ph₃P=O) in1 in1->ylide in2 in2->aldehyde mid->oxaphosphetane [2+2] Cycloaddition out1->alkene Retro-[2+2] out2->tppo

Caption: General mechanism of the Wittig reaction with a stabilized ylide.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers significant advantages.[3] It employs a phosphonate-stabilized carbanion, which is generated by treating a phosphonate (B1237965) ester with a base.

Key Advantages of the HWE Reaction:

  • Higher Nucleophilicity : Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider range of aldehydes, including sterically hindered ones.[3][4]

  • Simplified Purification : The byproduct of the HWE reaction is a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed from the reaction mixture by aqueous extraction. This simplifies product purification compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions.[3]

  • Excellent Stereoselectivity : The HWE reaction typically provides excellent (E)-selectivity, often superior to the standard Wittig reaction.[4]

HWE_Mechanism reactant reactant intermediate intermediate product product reagent reagent phosphonate Phosphonate Ester ((EtO)₂P(O)CH₂CO₂R') carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base (e.g., NaH) hwe_intermediate Oxaphosphetane Intermediate carbanion->hwe_intermediate Nucleophilic Addition aldehyde Aldehyde (R-CHO) alkene (E)-α,β-Unsaturated Ester hwe_intermediate->alkene Elimination phosphate Water-Soluble Phosphate Salt hwe_intermediate->phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Overall Synthetic Workflow

The conversion of an aldehyde to an α,β-unsaturated acid is a multi-step process involving the formation of a phosphorus reagent, olefination, and final hydrolysis.

Overall_Workflow start_material start_material intermediate_product intermediate_product final_product final_product process process aldehyde Aldehyde (RCHO) wittig_reaction Wittig Olefination aldehyde->wittig_reaction phosphonium_salt Phosphonium Salt (Ph₃P⁺CH₂CO₂R' X⁻) phosphonium_salt->wittig_reaction base Base base->wittig_reaction unsat_ester α,β-Unsaturated Ester wittig_reaction->unsat_ester Forms C=C bond hydrolysis Ester Hydrolysis (e.g., NaOH, H₃O⁺) unsat_ester->hydrolysis unsat_acid α,β-Unsaturated Acid hydrolysis->unsat_acid Converts -CO₂R' to -CO₂H

References

Biological Activity of 2-Heptenoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptenoic acid, a seven-carbon unsaturated fatty acid, exists as two geometric isomers: (E)-2-heptenoic acid (trans) and (Z)-2-heptenoic acid (cis). While the biological activities of fatty acids are widely studied, specific and comparative data on the individual isomers of this compound are less abundant in publicly available literature. This technical guide synthesizes the current understanding of the biological activities of these isomers, drawing parallels from related short-chain fatty acids where specific data is lacking. It provides an overview of their potential antimicrobial and anti-inflammatory properties, detailed experimental protocols for assessing these activities, and discusses potential mechanisms of action involving key signaling pathways. All quantitative data found in the public domain has been summarized, and logical and experimental workflows are visualized to aid in research and development.

Introduction

Unsaturated fatty acids play crucial roles in various biological processes, from serving as energy sources to acting as signaling molecules. The geometric configuration of the double bond, either cis or trans, can significantly influence their physical properties and biological functions.[1] The cis isomer typically introduces a bend in the fatty acid chain, increasing membrane fluidity, whereas the trans isomer has a more linear structure, similar to saturated fatty acids, which tends to decrease membrane fluidity.[1] This structural difference can have profound effects on how these molecules interact with cellular components and biological targets. This guide focuses on the biological activities of (E)-2-heptenoic acid and (Z)-2-heptenoic acid, providing a framework for their investigation as potential therapeutic agents.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for the individual isomers of this compound against a wide range of microorganisms are not extensively documented in the readily available scientific literature, the broader class of fatty acids is known to possess antimicrobial properties. The activity of fatty acids is influenced by factors such as chain length and the presence and configuration of double bonds.

Antibacterial Activity

Short-chain fatty acids have demonstrated antibacterial effects, with their efficacy often being pH-dependent.[2] For instance, related short-chain fatty acids like butyric acid and valeric acid have shown varying MIC values against Gram-negative and Gram-positive bacteria.[2] It is plausible that this compound isomers also exhibit antibacterial properties, potentially through mechanisms involving the disruption of the bacterial cell membrane and inhibition of cellular processes. The cis isomer of 2-decenoic acid, a structurally similar fatty acid, has been shown to inhibit biofilm formation and induce the dispersion of established biofilms.[3] This suggests a potential area of investigation for the isomers of this compound.

Antifungal Activity

Some studies have pointed to the antifungal potential of fatty acids. For example, cis-9-heptadecenoic acid, another unsaturated fatty acid, has demonstrated antifungal activity, with its efficacy being linked to the low intrinsic sterol content of the target fungi.[4] The proposed mechanism involves the partitioning of the fatty acid into the fungal membrane, leading to increased fluidity and disorder, which in turn affects membrane protein function and integrity.[4]

Table 1: Antimicrobial Activity Data for Related Fatty Acids

Fatty Acid/DerivativeMicroorganismActivity MetricValueReference
Butyric AcidEscherichia coliMIC2300-2500 mg/L[5]
Valeric AcidEscherichia coliMIC2000-2800 mg/L[5]
Butyric AcidCampylobacter jejuniMIC500-800 mg/L[5]
Valeric AcidCampylobacter jejuniMIC500-1000 mg/L[5]
Butyric AcidEnterococcus faecalisMIC2000 mg/L[5]
Valeric AcidEnterococcus faecalisMIC2000 mg/L[5]
2-octanoylbenzohydroquinoneCandida kruseiMIC2 µg/mL[6]
2-octanoylbenzohydroquinoneRhizopus oryzaeMIC4 µg/mL[6]

Anti-inflammatory Activity

Short-chain fatty acids are recognized as modulators of inflammatory responses.[7][8][9][10] They can influence the production of pro-inflammatory cytokines and regulate the activity of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Inhibition of Pro-inflammatory Enzymes

Table 2: Anti-inflammatory Activity Data for Related Fatty Acids and Compounds

CompoundTargetActivity MetricValueReference
Linoleyl hydroxamic acidCOX-1/COX-2IC5060 µM[12]
Linoleyl hydroxamic acidh5-LOIC507 µM[12]
Linoleyl hydroxamic acid12-LOIC500.6 µM[12]
Linoleyl hydroxamic acid15-LOIC500.02 µM[12]
Zileuton (B1683628)5-lipoxygenaseIC500.3-0.5 µM[13]
Modulation of Inflammatory Signaling Pathways

Short-chain fatty acids can exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14]

  • NF-κB Pathway: The NF-κB transcription factor is a central regulator of inflammation, inducing the expression of numerous pro-inflammatory genes.[] Some fatty acids have been shown to inhibit NF-κB activation.[2]

  • MAPK Pathway: The MAPK signaling cascades are also crucial in the inflammatory response. The effect of this compound isomers on this pathway remains an area for future investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of this compound isomers.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of Stock Solution: Dissolve the this compound isomer in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Controls: Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution of this compound Isomer Dilutions Perform Serial Dilutions in 96-well Plate Stock->Dilutions Inoculate Inoculate Wells Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Results Visually or with Plate Reader Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC BSA_Denaturation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Mix Prepare Reaction Mixture: Test Sample + BSA Solution Adjust_pH Adjust pH to 6.3 Mix->Adjust_pH Incubate_37 Incubate at 37°C Adjust_pH->Incubate_37 Heat_57 Heat at 57°C Incubate_37->Heat_57 Cool Cool to Room Temperature Heat_57->Cool Measure Measure Absorbance at 660 nm Cool->Measure Calculate Calculate % Inhibition Measure->Calculate COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Assay Reagents (Buffer, Probe, Cofactor, Enzyme) Setup Set up Reaction in 96-well Plate Reagents->Setup Inhibitor Prepare Test Inhibitor (this compound Isomer) Inhibitor->Setup Initiate Initiate Reaction with Arachidonic Acid Setup->Initiate Measure Measure Fluorescence Kinetically Initiate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate LOX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Assay Reagents (Buffer, Enzyme, Substrate) Setup Set up Reaction in Cuvette/Plate Reagents->Setup Inhibitor Prepare Test Inhibitor (this compound Isomer) Inhibitor->Setup Initiate Initiate Reaction with Substrate Setup->Initiate Measure Measure Absorbance at 234 nm Initiate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS/Cytokines NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Inflammation Inflammation (Cytokine Production) NFkB->Inflammation MAPK->Inflammation Heptenoic_Acid This compound Isomers Heptenoic_Acid->NFkB Inhibition? Heptenoic_Acid->MAPK Modulation?

References

An In-depth Technical Guide to the Natural Sources and Occurrence of 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid, a medium-chain unsaturated fatty acid, is a molecule of growing interest in various scientific disciplines due to its presence in natural products and its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources, occurrence, and analytical methodologies for the identification and quantification of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile compound in a diverse range of natural sources, including fruits, dairy products, and animal secretions. While its presence is qualitatively documented in several matrices, specific quantitative data remains limited in the scientific literature.

Occurrence in Food Products

Durian Fruit (Durio zibethinus): Various studies on the volatile organic compounds (VOCs) of different durian cultivars have identified a wide array of esters, sulfur compounds, alcohols, ketones, and acids that contribute to its unique and potent aroma. Among these, heptanoic acid has been listed as a constituent, although specific quantification of the 2-heptenoic isomer is not consistently reported.[1][2] The complex mixture of volatiles in durian is influenced by the cultivar and ripeness of the fruit.[3][4][5]

Cheese: The characteristic flavors of many cheeses, particularly those made from sheep and goat milk, are derived from the breakdown of fats and proteins into smaller, volatile molecules, including free fatty acids. Several medium-chain fatty acids contribute to the distinct flavor profiles of these cheeses. While specific quantitative data for this compound is scarce, the presence of various volatile fatty acids in sheep and goat milk cheeses is well-documented.[6][7][8][9]

Occurrence in Animal Products

Royal Jelly: Royal jelly, a secretion from honeybees, is a complex mixture of proteins, sugars, lipids, vitamins, and minerals. The lipid fraction is particularly rich in unique medium-chain fatty acids, many of which are hydroxylated or dicarboxylic. While 10-hydroxy-2-decenoic acid (10-HDA) is the most well-known and abundant fatty acid in royal jelly, other medium-chain fatty acids are also present.[10][11][12][13][14] Direct quantification of this compound in royal jelly is not widely reported, but the matrix is a potential source of diverse medium-chain fatty acids.

Quantitative Data on this compound Occurrence

Natural SourceMatrixCompound ReportedConcentration RangeCitation(s)
Durian FruitFruit PulpHeptanoic AcidNot Specified[1][2]
Cheddar CheeseCheeseHeptanoic AcidNot Specified[15]
Sheep and Goat CheeseCheeseVolatile Fatty AcidsNot Specified for this compound[6][7][8][9]
Royal JellyBee SecretionMedium-Chain Fatty AcidsNot Specified for this compound[10][11][12][13][14]

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction followed by chromatographic separation and detection. The choice of method depends on the matrix and the concentration of the analyte.

Analysis of Volatile Compounds from Durian Fruit using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds, such as this compound, in the headspace of a fruit sample.

a) Sample Preparation:

  • Homogenize a known weight of fresh durian pulp.

  • Transfer a specific amount of the homogenate (e.g., 5 g) into a headspace vial (e.g., 20 mL).

  • Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analytes.

  • If quantitative analysis is desired, add a known amount of an appropriate internal standard.

b) HS-SPME Procedure:

  • Equilibrate the sealed vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatiles to partition into the headspace.

  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

c) GC-MS Analysis:

  • Desorb the analytes from the SPME fiber in the heated injection port of the GC-MS.

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless mode.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Identification: Compare the mass spectrum of the analyte with a reference library (e.g., NIST) and, if possible, with an authentic standard of this compound.

    • Quantification: Use the peak area of the target ion for this compound relative to the peak area of the internal standard.

experimental_workflow_durian cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis homogenize Homogenize Durian Pulp weigh Weigh into Headspace Vial homogenize->weigh add_salt Add Saturated Salt Solution weigh->add_salt add_is Add Internal Standard add_salt->add_is equilibrate Equilibrate Vial (e.g., 60°C, 30 min) add_is->equilibrate extract Expose SPME Fiber (e.g., 30 min) equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identification (Library/Standard) detect->identify quantify Quantification (Internal Standard) detect->quantify

HS-SPME-GC-MS workflow for durian volatile analysis.

Analysis of Free Fatty Acids in Cheese by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is suitable for the quantification of free fatty acids, including this compound, in a complex matrix like cheese. Derivatization is often necessary to improve the volatility and chromatographic behavior of the fatty acids.

a) Lipid Extraction:

  • Homogenize a known weight of cheese sample.

  • Extract the total lipids using a modified Folch method:

    • Add a chloroform (B151607):methanol (2:1, v/v) mixture to the homogenized cheese.

    • Vortex or blend thoroughly.

    • Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

    • Centrifuge and collect the lower chloroform layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

b) Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the extracted lipid residue, add a known amount of an internal standard (e.g., heptadecanoic acid).

  • Add a methanolic base solution (e.g., 0.5 M NaOH in methanol) and heat (e.g., at 80°C for 10 minutes) to saponify the lipids.

  • Add a methanolic acid solution (e.g., 14% BF3 in methanol) and heat again (e.g., at 80°C for 10 minutes) to methylate the free fatty acids.

  • Cool the reaction mixture and add a saturated NaCl solution and hexane (B92381).

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

c) GC-MS Analysis:

  • Inject an aliquot of the hexane extract into the GC-MS.

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: A polar capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

    • Oven Temperature Program: A gradient program suitable for separating a wide range of FAMEs (e.g., start at 100°C, ramp to 240°C).

    • Carrier Gas: Helium.

    • Injector: Split injection.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Identification: Compare the retention time and mass spectrum with an authentic standard of this compound methyl ester.

    • Quantification: Use the peak area of the target ion for this compound methyl ester relative to the peak area of the internal standard methyl ester.

experimental_workflow_cheese cluster_extraction Lipid Extraction cluster_derivatization Derivatization (FAMEs) cluster_gcms GC-MS Analysis homogenize Homogenize Cheese folch Folch Extraction (Chloroform:Methanol) homogenize->folch separate Phase Separation folch->separate evaporate Solvent Evaporation separate->evaporate add_is Add Internal Standard evaporate->add_is saponify Saponification (NaOH/MeOH) add_is->saponify methylate Methylation (BF3/MeOH) saponify->methylate extract_fames Extract FAMEs (Hexane) methylate->extract_fames inject Inject Hexane Extract extract_fames->inject separate_gc Chromatographic Separation inject->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms identify Identification detect_ms->identify quantify Quantification detect_ms->quantify

GC-MS workflow for free fatty acid analysis in cheese.

Analysis of Fatty Acids in Royal Jelly by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct analysis of underivatized fatty acids, which can be advantageous for thermally labile compounds.

a) Sample Preparation and Extraction:

  • Lyophilize the royal jelly sample to remove water.

  • Weigh a known amount of lyophilized royal jelly.

  • Perform a solid-liquid extraction:

    • Add a suitable organic solvent (e.g., ethanol (B145695) or a mixture of diethyl ether and isopropanol) to the sample.[15][16]

    • Sonnicate or vortex the mixture for a defined period to ensure thorough extraction.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet.

    • Combine the supernatants and evaporate the solvent.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Add an internal standard if quantitative analysis is required.

  • Filter the final solution through a syringe filter (e.g., 0.45 µm) before injection.

b) HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/minute.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) where the carboxyl group of the fatty acid absorbs.

  • Identification: Compare the retention time with an authentic standard of this compound.

  • Quantification: Create a calibration curve using standards of this compound or use the internal standard method.

Biosynthesis and Signaling Pathways

The biosynthesis of unsaturated fatty acids in organisms like fungi is a well-established process involving a series of enzymatic steps.[1][2][4][17][18] However, specific pathways dedicated to the synthesis of this compound are not well-defined in the current literature. It is likely biosynthesized through general fatty acid synthesis pathways with subsequent modifications by desaturases and other enzymes.

Similarly, while the roles of various fatty acids as signaling molecules are extensively studied, specific signaling pathways directly modulated by this compound are not yet elucidated. Fatty acids can influence cellular processes by acting as ligands for nuclear receptors, modulating enzyme activities, and altering membrane properties.[8][13][19][20][21] Further research is needed to uncover the specific biological roles and signaling cascades associated with this compound.

general_fatty_acid_synthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa->fas saturated_fa Saturated Fatty Acids (e.g., Palmitic Acid, Stearic Acid) fas->saturated_fa desaturases Desaturases saturated_fa->desaturases elongases Elongases saturated_fa->elongases unsaturated_fa Unsaturated Fatty Acids desaturases->unsaturated_fa unsaturated_fa->elongases other_fa Other Fatty Acids elongases->other_fa

Generalized fatty acid biosynthesis pathway.

Conclusion

This compound is a naturally occurring medium-chain unsaturated fatty acid found in various food products and animal secretions. While its presence has been qualitatively confirmed in sources such as durian fruit, certain cheeses, and royal jelly, there is a notable lack of specific quantitative data in the existing scientific literature. The analytical methods for its detection and quantification are well-established, primarily relying on chromatographic techniques such as GC-MS and HPLC, often in conjunction with sample preparation steps like extraction and derivatization. The biosynthesis and specific signaling pathways of this compound remain areas that require further investigation. This guide provides a foundational understanding for researchers and professionals, highlighting the current knowledge and identifying key areas for future research to fully elucidate the natural occurrence and biological significance of this molecule.

References

An In-depth Technical Guide to the Solubility of 2-Heptenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-heptenoic acid in various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, where understanding the solubility characteristics of active pharmaceutical ingredients and excipients is critical. This document compiles available quantitative data, details relevant experimental methodologies for solubility determination, and provides visual representations of these experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various chemical and biological systems. For this compound, an unsaturated carboxylic acid, solubility is a key parameter in its application in fragrances, as a synthetic intermediate, and in potential pharmaceutical formulations. The following tables summarize the available quantitative data on the solubility of this compound in select organic solvents at standard temperature.

Table 1: Solubility of this compound in Alcohols at 25°C [1]

SolventChemical ClassSolubility (g/L)
MethanolAlcohol798.91
EthanolAlcohol444.82
IsopropanolAlcohol185.01

Table 2: Solubility of this compound in Water

SolventChemical ClassSolubility (mg/L)Temperature (°C)Note
WaterAqueous238925Estimated value[2]

Qualitative Solubility:

  • Oils: this compound is reported to be soluble in oils[3]. This is consistent with the general principle that "like dissolves like," as both this compound (with its seven-carbon chain) and oils are lipophilic in nature.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable data. The following sections detail two common and effective experimental protocols for measuring the solubility of a liquid solute like this compound in organic solvents: the Gravimetric Method and UV-Vis Spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a solvent. It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

2.1.1. Principle

A saturated solution is prepared by adding an excess amount of the solute to a known amount of the solvent and allowing the mixture to reach equilibrium. After separating the undissolved solute, a known mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then measured, from which the solubility can be calculated.

2.1.2. Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or beakers

  • Oven or vacuum desiccator

2.1.3. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume or mass of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any suspended microparticles.

  • Solvent Evaporation and Mass Determination:

    • Record the total mass of the evaporation dish containing the saturated solution.

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a vacuum desiccator can be used for more volatile solvents or heat-sensitive compounds.

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, or g/100g of solvent).

Diagram of the Gravimetric Method Workflow:

Gravimetric_Method A 1. Prepare Supersaturated Mixture (Excess this compound in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) A->B C 3. Settle and Separate Phases B->C D 4. Withdraw and Filter Supernatant C->D E 5. Weigh Aliquot of Saturated Solution D->E F 6. Evaporate Solvent E->F G 7. Weigh Dry Solute F->G H 8. Calculate Solubility G->H

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectroscopic Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a sensitive and accurate method for determining concentration, and thus solubility. This compound, being an α,β-unsaturated carboxylic acid, exhibits UV absorbance, making this method suitable.

2.2.1. Principle

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be determined.

2.2.2. Materials and Equipment

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • This compound (solute)

  • Organic solvent of interest (must be transparent in the UV-Vis region of interest)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature shaker or water bath

  • Syringes and syringe filters

2.2.3. Experimental Procedure

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements will be performed at this wavelength.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent.

    • Perform a series of serial dilutions from the stock solution to create a set of standard solutions of known, decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship that follows the Beer-Lambert Law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent and allow it to equilibrate as described in the gravimetric method (Sections 2.1.3.1 and 2.1.3.2).

    • After equilibration and phase separation, carefully withdraw and filter a clear aliquot of the supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

    • Measure the absorbance of the diluted saturated solution at λmax.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, calculate the concentration of the diluted saturated solution.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Diagram of the UV-Vis Spectroscopic Method Workflow:

UVVis_Method cluster_0 Calibration cluster_1 Sample Analysis A 1. Determine λmax of this compound B 2. Prepare Standard Solutions of Known Concentrations A->B C 3. Measure Absorbance of Standards at λmax B->C D 4. Construct Calibration Curve (Absorbance vs. Concentration) C->D H 8. Calculate Concentration from Calibration Curve and Dilution Factor D->H E 5. Prepare and Equilibrate Saturated Solution F 6. Filter and Dilute Saturated Solution E->F G 7. Measure Absorbance of Diluted Sample at λmax F->G G->H Logical_Relationship Start Start: Define Scope (Solute, Solvents, Temperature) Prep Sample Preparation (Supersaturated Mixture) Start->Prep Equilibrate Equilibration (Constant Temperature & Agitation) Prep->Equilibrate Separate Phase Separation (Settling/Centrifugation) Equilibrate->Separate Analysis Quantitative Analysis Separate->Analysis Gravimetric Gravimetric Method Analysis->Gravimetric If applicable Spectroscopic Spectroscopic Method Analysis->Spectroscopic If applicable Calc Data Calculation and Analysis Gravimetric->Calc Spectroscopic->Calc Report Final Report (Tabulated Data, Protocols, Visualizations) Calc->Report

References

Spectroscopic Profile of 2-Heptenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Heptenoic acid, a valuable intermediate in various chemical syntheses. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and visual representations of key analytical concepts. This document is intended to serve as a practical resource for researchers and professionals engaged in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for trans-2-Heptenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for trans-2-Heptenoic Acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12.0Singlet (broad)--COOH
7.08Doublet of Triplets15.6, 7.0H-3
5.82Doublet of Triplets15.6, 1.5H-2
2.22Quartet7.0H-4
1.45Sextet7.3H-5
1.32Sextet7.5H-6
0.91Triplet7.3H-7

Table 2: ¹³C NMR Spectroscopic Data for trans-2-Heptenoic Acid

Chemical Shift (δ) ppmAssignment
172.5C-1 (C=O)
152.2C-3
121.0C-2
34.2C-4
30.8C-5
22.2C-6
13.9C-7
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2960, 2930, 2870Medium-StrongC-H stretch (alkane)
1690-1710StrongC=O stretch (conjugated carboxylic acid)
1640-1680MediumC=C stretch (alkene)
1410-1440MediumO-H bend (in-plane)
980Strong=C-H bend (out-of-plane, trans)
Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative IntensityPossible Fragment
128Moderate[M]⁺ (Molecular Ion)
111Moderate[M - OH]⁺
99Moderate[M - C₂H₅]⁺
85High[M - C₃H₇]⁺
73High[C₄H₉O]⁺
41Very High[C₃H₅]⁺

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

Procedure:

  • Sample Preparation: In a small, clean, and dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS.[1][2]

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[3]

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the instrument's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 2-second relaxation delay).

    • Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • This compound (liquid)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and dry.[4] Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[4]

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[4]

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum.

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed bands with known functional group frequencies to confirm the structure of this compound.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol.[5]

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound

  • Gas chromatograph-mass spectrometer (GC-MS) system

  • Appropriate solvent for dilution (e.g., dichloromethane (B109758) or methanol)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.

  • Instrumentation and Method Setup:

    • Set up the GC with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

    • Set the MS to operate in electron ionization (EI) mode, typically at 70 eV.[6][7][8]

    • Set the mass analyzer to scan over a suitable m/z range (e.g., 35-300 amu).

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

    • The GC will separate the components of the sample, and the eluting compounds will enter the MS for ionization and analysis.

    • The MS will record the mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Propose a fragmentation mechanism consistent with the observed spectrum to confirm the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample Prep Dissolution/ Dilution Sample->Prep NMR_acq NMR Spectrometer Prep->NMR_acq NMR Tube IR_acq FTIR Spectrometer Prep->IR_acq Neat/Solution MS_acq Mass Spectrometer Prep->MS_acq GC/LC Injection NMR_data NMR Spectra (¹H, ¹³C) NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure Structure Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

A generalized workflow for spectroscopic analysis of a chemical compound.
Proposed Mass Spectrometry Fragmentation of this compound

The following diagram illustrates a plausible fragmentation pathway for trans-2-Heptenoic acid under electron ionization conditions.

Fragmentation_Pathway cluster_molion Molecular Ion Formation cluster_fragments Fragmentation Pathways Mol CH₃(CH₂)₃CH=CHCOOH (this compound) MolIon [CH₃(CH₂)₃CH=CHCOOH]⁺˙ m/z = 128 Mol->MolIon - e⁻ Frag1 [CH₃(CH₂)₃CH=CHCO]⁺ m/z = 111 MolIon->Frag1 - •OH Frag2 [CH₃(CH₂)₃C=O]⁺ m/z = 85 MolIon->Frag2 - •C₃H₇ (Propyl radical) Frag3 [CH₃(CH₂)₂CH=CH]⁺˙ m/z = 70 MolIon->Frag3 McLafferty Rearrangement Frag4 [C₃H₅]⁺ m/z = 41 Frag2->Frag4 - CO

A proposed fragmentation pathway for this compound in EI-MS.

References

Commercial Suppliers and Technical Guide to High-Purity 2-Heptenoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 2-Heptenoic acid, a valuable building block in pharmaceutical research and development. This document outlines key suppliers, their product specifications, and explores its application in the synthesis of potential therapeutic agents, including anticonvulsant compounds. Furthermore, it delves into relevant analytical methodologies and potential biological signaling pathways.

High-Purity this compound: Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, often as a mixture of (E) and (Z) isomers, with purities suitable for research and development purposes. For applications in drug discovery and development, where high purity is critical, it is imperative to consult the supplier's certificate of analysis for detailed information on impurity profiles.

Below is a comparative table of commercial suppliers and their typical specifications for this compound.

SupplierProduct NumberPurity SpecificationCAS NumberAdditional Notes
TCI America H0426>90.0% (GC)18999-28-5May contain 3-Heptenoic acid.
Chem-Impex 06294≥ 90% (GC)18999-28-5Also known as (E)-hept-2-enoic acid.
Santa Cruz Biotechnology sc-227082-18999-28-5For research use only.
BOC Sciences --18999-28-5Offers a range of biochemicals and custom synthesis services.[1]
Spectrum Chemical H1065-18999-28-5Meets or exceeds grade requirements.
MedchemExpress HY-W10786997.0%18999-28-5Unsaturated fatty acid.

Note: Purity and specifications can vary by lot. It is essential to request and review the lot-specific Certificate of Analysis (CoA) before purchase and use.

Analytical Methods for Purity Determination and Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for determining the purity of this compound and identifying any impurities.[2][3] The mass spectrum of this compound provides a unique fragmentation pattern that can be used for its identification.

A typical GC-MS analysis workflow for this compound would involve:

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Sample Dilution (e.g., in organic solvent) injection Injection into GC prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram Generation detection->chromatogram mass_spectra Mass Spectra Analysis chromatogram->mass_spectra identification Compound Identification (Library Matching) mass_spectra->identification quantification Quantification (Peak Area) identification->quantification

GC-MS Analysis Workflow for this compound.

Key considerations for the analytical method include the choice of the GC column, temperature programming, and the mass spectrometer's ionization and detection parameters.

Application in Drug Development: Synthesis of Valproic Acid Analogues

This compound serves as a valuable starting material for the synthesis of analogues of valproic acid (VPA), a widely used anticonvulsant drug.[4][5][6] The structural modification of VPA is a key strategy in the development of new antiepileptic drugs with potentially improved efficacy and reduced side effects.

Experimental Protocol: Synthesis of a Valproic Acid Analogue Intermediate

The following is a representative, generalized protocol for the synthesis of a valproic acid analogue intermediate using this compound as a starting material. Specific reaction conditions may need to be optimized.

Step 1: Conversion of this compound to its Acid Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

  • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess solvent and reagent under reduced pressure to obtain the crude 2-heptenoyl chloride.

Step 2: Amidation of 2-Heptenoyl Chloride

  • Dissolve the crude 2-heptenoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired amine in the same solvent to the cooled acid chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography on silica (B1680970) gel.

start High-Purity This compound acid_chloride 2-Heptenoyl Chloride start->acid_chloride Thionyl Chloride amide Valproic Acid Analogue (Amide) acid_chloride->amide Amine purification Purification (Chromatography) amide->purification final_product Purified Analogue purification->final_product

Synthetic Pathway to a Valproic Acid Analogue.

Potential Signaling Pathways in Drug Action

While specific signaling pathways for this compound are not extensively documented, as a medium-chain fatty acid, it may influence cellular processes through pathways known to be modulated by similar molecules.[7][8][9][10] These include interactions with G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

The structural similarity of some valproic acid analogues to HDAC inhibitors suggests a potential mechanism of action. HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to changes in gene expression that can have therapeutic effects in cancer and neurological disorders.

cluster_drug Drug Action cluster_cellular Cellular Targets cluster_downstream Downstream Effects drug This compound Derivative gpcr GPCRs drug->gpcr hdac HDACs drug->hdac signaling Modulation of Intracellular Signaling gpcr->signaling gene_expression Alteration of Gene Expression hdac->gene_expression cellular_response Therapeutic Cellular Response signaling->cellular_response gene_expression->cellular_response

References

2-Heptenoic Acid: A Technical Guide to Toxicological Data and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data and safety handling procedures for 2-Heptenoic acid. The information is compiled from Safety Data Sheets (SDS), toxicological databases, and regulatory assessments to ensure a comprehensive resource for laboratory and drug development settings.

Chemical and Physical Properties

PropertyValueReference
CAS Number 18999-28-5[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Colorless to pale yellow liquidThe Good Scents Company
Boiling Point 226-228 °CThe Good Scents Company
Flash Point 100 °C (212 °F)The Good Scents Company
Solubility Soluble in alcohol. Poorly soluble in water.The Good Scents Company,[2]

Toxicological Data Summary

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. The available quantitative toxicological data is summarized below.

TestSpeciesRouteValueReference
LD₅₀ (Lethal Dose, 50%)MouseIntraperitoneal1600 mg/kgThe Good Scents Company
LD₅₀ (Lethal Dose, 50%)MouseSubcutaneous1600 mg/kgThe Good Scents Company

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H290: May be corrosive to metals.[1]

  • H314: Causes severe skin burns and eye damage.[1][3][4]

  • H318: Causes serious eye damage.[1]

Signal Word: Danger[1]

Safety Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. A face shield should be worn where splashing is possible.[1][6]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after contamination.[1][7]

  • Respiratory Protection: If working outside of a fume hood or if vapors are present, use a NIOSH-approved respirator with an appropriate cartridge.[6]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mist.[1]

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store in a corrosion-resistant container.[1][3]

  • Wash hands thoroughly after handling.[1]

First-Aid Measures

In case of exposure, immediate action is critical.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Experimental Protocols

While specific experimental reports for this compound were not available, the following sections detail the standard methodologies for key toxicological endpoints based on OECD guidelines, which are internationally recognized for chemical safety testing.

Acute Oral Toxicity (LD₅₀)

The acute oral toxicity is typically determined using a method like the OECD Test Guideline 423 (Acute Toxic Class Method).[8][9]

Methodology:

  • Test Animals: Healthy, young adult rodents (usually rats, preferably females) are used.[9]

  • Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.[10]

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The volume is calculated based on the animal's body weight.[8][10]

  • Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.[9]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[8]

  • Necropsy: All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.[8]

  • Data Analysis: The LD₅₀ is estimated based on the mortality observed at different dose levels.[8]

experimental_workflow_oral_toxicity cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation (up to 14 days) cluster_analysis Analysis animal_selection Select healthy, young adult rodents fasting Fast animals overnight animal_selection->fasting dose_prep Prepare dose formulations fasting->dose_prep administration Administer single oral dose via gavage dose_prep->administration clinical_signs Observe for clinical signs of toxicity administration->clinical_signs body_weight Record body weight administration->body_weight mortality Record mortality administration->mortality necropsy Perform gross necropsy clinical_signs->necropsy body_weight->necropsy mortality->necropsy ld50_calc Calculate LD50 necropsy->ld50_calc

Experimental Workflow for Acute Oral Toxicity (LD₅₀) Study.
Skin Corrosion/Irritation

The potential for skin corrosion and irritation is assessed following a protocol such as the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).[7][11][12][13]

Methodology:

  • Test Animal: A single albino rabbit is typically used for the initial test.[7]

  • Test Site Preparation: The fur on the animal's back is clipped approximately 24 hours before the test.

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[7]

  • Exposure: The patch is applied for a duration of up to 4 hours.[14]

  • Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The observation period can be extended up to 14 days to assess the reversibility of the effects.[11]

  • Scoring: The severity of the skin reactions is scored using a standardized grading system.

  • Confirmatory Test: If the initial test does not show a corrosive effect, the response is confirmed using up to two additional animals.[11]

experimental_workflow_skin_irritation cluster_prep Preparation cluster_application Application cluster_exposure Exposure cluster_observation Observation cluster_confirmation Confirmation animal_prep Prepare test site on albino rabbit dose_app Apply test substance under a patch animal_prep->dose_app exposure 4-hour exposure period dose_app->exposure patch_removal Remove patch and clean site exposure->patch_removal scoring Score for erythema and edema at 1, 24, 48, 72 hours patch_removal->scoring confirm Confirmatory test on additional animals if needed scoring->confirm

Experimental Workflow for Skin Corrosion/Irritation Study.
Eye Irritation/Corrosion

The potential for eye irritation and corrosion is evaluated using a method like the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).[15][16][17][18][19]

Methodology:

  • Test Animal: Healthy, adult albino rabbits are used.[17][18]

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[17]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored. The observation period may be extended up to 21 days to assess reversibility.[17]

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[19]

  • Confirmatory Test: If the initial test on one animal does not show a corrosive or severe irritant effect, the response is confirmed using up to two additional animals.[16][19]

experimental_workflow_eye_irritation cluster_prep Preparation cluster_application Application cluster_observation Observation cluster_confirmation Confirmation animal_select Select healthy albino rabbits instillation Instill test substance into one eye animal_select->instillation scoring Score ocular lesions at 1, 24, 48, 72 hours instillation->scoring reversibility Assess reversibility up to 21 days scoring->reversibility confirm_test Confirmatory test on additional animals if needed reversibility->confirm_test

Experimental Workflow for Eye Irritation/Corrosion Study.
Mutagenicity (Bacterial Reverse Mutation Test)

The mutagenic potential of a substance is commonly assessed using the Ames test, as described in OECD Test Guideline 471.[5][6][20][21][22]

Methodology:

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used. These strains have mutations that are revertible by specific types of mutagens.[5][22]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to mimic metabolism in mammals.[20]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar (B569324) medium lacking the essential amino acid.[21]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[21]

  • Scoring: Only bacteria that have undergone a reverse mutation will be able to grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[20]

experimental_workflow_ames_test cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strains Prepare bacterial tester strains plating Plate bacteria with test substance (+/- S9) on minimal agar strains->plating s9_prep Prepare S9 metabolic activation mix s9_prep->plating incubate Incubate plates at 37°C for 48-72 hours plating->incubate count Count revertant colonies incubate->count assess Assess for dose-dependent increase count->assess

Experimental Workflow for Bacterial Reverse Mutation (Ames) Test.

Metabolism and Toxicokinetics

Information on the specific signaling pathways of this compound is limited. However, as an α,β-unsaturated carboxylic acid, it is expected to be metabolized through pathways common to other fatty acids.

The primary metabolic pathway for straight-chain fatty acids is β-oxidation . This process occurs in the mitochondria and peroxisomes and involves the sequential removal of two-carbon units in the form of acetyl-CoA.[23] For unsaturated fatty acids like this compound, additional enzymatic steps are required to handle the double bond.[24]

One potential bioactivation pathway for α,β-unsaturated carboxylic acids involves acyl glucuronidation. This process can activate the conjugated alkene, making it more susceptible to nucleophilic attack by glutathione (B108866) or other thiols, which could lead to covalent binding to proteins.[25]

metabolism_pathway 2-Heptenoic_acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 2-Heptenoic_acid->Acyl_CoA_Synthetase Glucuronidation Acyl Glucuronidation 2-Heptenoic_acid->Glucuronidation Heptenoyl_CoA Heptenoyl-CoA Acyl_CoA_Synthetase->Heptenoyl_CoA Beta_Oxidation β-Oxidation Spiral Heptenoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy Reactive_Metabolite Reactive Glucuronide Metabolite Glucuronidation->Reactive_Metabolite Protein_Adducts Covalent Protein Adducts Reactive_Metabolite->Protein_Adducts

Potential Metabolic Pathways of this compound.

Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated (E)-2-Heptenoic acid as a flavouring agent. Based on the available data and the low levels of intake, they have concluded that it poses no safety concern at current levels of use.[1][26][27]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete toxicological profile. Users should consult the original safety data sheets and relevant regulatory guidelines before handling this compound.

References

The Role of 2-Heptenoic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptenoic acid, a medium-chain unsaturated fatty acid, is emerging as a molecule of interest in the field of fatty acid metabolism. While its primary applications have historically been in the flavor and fragrance industries, its structural similarity to key metabolic intermediates suggests a role in cellular energy homeostasis. This technical guide provides an in-depth analysis of the putative metabolic pathway of this compound, drawing parallels with the well-established principles of unsaturated fatty acid beta-oxidation. We present a theoretical framework for its catabolism, propose detailed experimental protocols for its investigation, and explore potential signaling pathways it may influence. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to elucidate the precise biological functions of this compound.

Introduction

This compound (C7:1Δ²) is a monounsaturated medium-chain fatty acid.[1][2] Its chemical structure, featuring a double bond at the second carbon position (alpha,beta-unsaturation), distinguishes it from saturated fatty acids and other unsaturated fatty acids with different double bond placements.[3] While commercially utilized for its sensory properties, its role in intermediary metabolism is not well-documented.[4] Understanding the metabolic fate of this compound is crucial for evaluating its potential physiological effects, toxicity, and therapeutic applications. This guide will synthesize the current understanding of fatty acid metabolism to propose a detailed pathway for this compound catabolism and provide a roadmap for its experimental validation.

Proposed Metabolic Pathway of this compound

The catabolism of fatty acids primarily occurs through the beta-oxidation pathway within the mitochondria and, for very-long-chain fatty acids, in peroxisomes.[5][6] The presence of a double bond in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the bond for compatibility with the beta-oxidation machinery.[1][5]

Based on the established principles of unsaturated fatty acid metabolism, we propose the following pathway for the mitochondrial beta-oxidation of trans-2-heptenoic acid:

  • Activation: Like all fatty acids, this compound must first be activated in the cytoplasm by the addition of coenzyme A (CoA) to form 2-heptenoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

  • Mitochondrial Transport: As a medium-chain fatty acid, 2-heptenoyl-CoA can likely cross the inner mitochondrial membrane independently of the carnitine shuttle, which is primarily required for long-chain fatty acids.

  • Entry into Beta-Oxidation: The initial step of beta-oxidation for a saturated fatty acyl-CoA is dehydrogenation by acyl-CoA dehydrogenase to create a trans-Δ²-enoyl-CoA. Since trans-2-heptenoyl-CoA already possesses this double bond, it is proposed to bypass this initial dehydrogenation step and directly enter the beta-oxidation spiral at the second step.

  • Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of 2-heptenoyl-CoA, forming 3-hydroxyheptanoyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes 3-hydroxyheptanoyl-CoA to 3-ketoheptanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Thiolytic Cleavage: Thiolase mediates the cleavage of 3-ketoheptanoyl-CoA by another molecule of CoA to yield acetyl-CoA and pentanoyl-CoA.

  • Subsequent Rounds of Beta-Oxidation: Pentanoyl-CoA, a five-carbon saturated acyl-CoA, then undergoes two more rounds of conventional beta-oxidation. The first round produces acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Diagram of the Proposed Metabolic Pathway

Metabolic Pathway of this compound node_2HA This compound node_2HCoA 2-Heptenoyl-CoA node_2HA->node_2HCoA Acyl-CoA Synthetase node_3HHCoA 3-Hydroxyheptanoyl-CoA node_2HCoA->node_3HHCoA Enoyl-CoA Hydratase node_3KHCoA 3-Ketoheptanoyl-CoA node_3HHCoA->node_3KHCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) node_ACoA1 Acetyl-CoA node_3KHCoA->node_ACoA1 Thiolase node_PCoA Pentanoyl-CoA node_3KHCoA->node_PCoA Thiolase node_TCA Citric Acid Cycle node_ACoA1->node_TCA node_BetaOx Beta-Oxidation (2 rounds) node_PCoA->node_BetaOx node_ACoA2 Acetyl-CoA node_BetaOx->node_ACoA2 node_PropCoA Propionyl-CoA node_BetaOx->node_PropCoA node_ACoA2->node_TCA node_PropCoA->node_TCA -> Succinyl-CoA

Caption: Proposed mitochondrial beta-oxidation pathway of this compound.

Quantitative Data

A comprehensive review of the scientific literature reveals a notable absence of quantitative data regarding the metabolism of this compound. Key metrics such as its rate of oxidation, enzyme kinetic parameters (Km, Vmax) for the enzymes involved in its metabolism, and its impact on the cellular concentrations of other metabolites have not been reported. The following table highlights the areas where quantitative data is needed.

ParameterDescriptionStatus
Rate of Oxidation The rate at which this compound is catabolized to produce acetyl-CoA.Data not available
Enzyme Kinetics Michaelis-Menten constants (Km and Vmax) for acyl-CoA synthetase, enoyl-CoA hydratase, and other enzymes in the pathway with 2-heptenoyl-CoA as a substrate.Data not available
Metabolite Levels Changes in the intracellular concentrations of acetyl-CoA, NADH, FADH2, and downstream metabolites of the citric acid cycle upon administration of this compound.Data not available
Gene Expression Fold changes in the expression of genes encoding for enzymes involved in fatty acid metabolism following treatment with this compound.Data not available

Experimental Protocols

To address the current knowledge gap, the following experimental protocols are proposed. These are based on standard methodologies used for studying the metabolism of other fatty acids.

In Vitro Beta-Oxidation Assay

Objective: To determine if this compound is a substrate for mitochondrial beta-oxidation and to measure its rate of oxidation.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from rat liver or cultured cells (e.g., HepG2) by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, cofactors (ATP, CoA, NAD+, FAD), and L-carnitine (if testing for carnitine dependence).

  • Substrate Addition: Add this compound (or 2-heptenoyl-CoA) to initiate the reaction. A radiolabeled substrate (e.g., [1-¹⁴C]this compound) can be used for sensitive detection.

  • Measurement of Acetyl-CoA Production: At various time points, stop the reaction and measure the production of acetyl-CoA. If using a radiolabeled substrate, this can be done by quantifying the amount of radiolabeled acetyl-CoA or the downstream conversion to ¹⁴CO₂. Alternatively, acetyl-CoA can be measured using commercially available colorimetric or fluorometric assay kits.

  • Data Analysis: Calculate the rate of acetyl-CoA production per milligram of mitochondrial protein.

Diagram of the In Vitro Beta-Oxidation Workflow

In Vitro Beta-Oxidation Workflow node_tissue Tissue/Cell Homogenization node_centrifuge Differential Centrifugation node_tissue->node_centrifuge node_mito Isolated Mitochondria node_centrifuge->node_mito node_reaction Incubate with this compound and Cofactors node_mito->node_reaction node_measure Measure Acetyl-CoA Production (e.g., Radiolabel or Assay Kit) node_reaction->node_measure node_analysis Calculate Oxidation Rate node_measure->node_analysis

Caption: Workflow for the in vitro analysis of this compound beta-oxidation.

Enzyme Kinetic Analysis

Objective: To determine the kinetic parameters (Km and Vmax) of the enzymes involved in this compound metabolism.

Methodology:

  • Enzyme Source: Use purified recombinant enzymes or mitochondrial extracts.

  • Assay Conditions: Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the substrate (2-heptenoyl-CoA).

  • Rate Measurement: Measure the initial reaction velocity for each substrate concentration. This can be done by monitoring the change in absorbance or fluorescence of a coupled indicator reaction (e.g., the reduction of NAD+ to NADH).

  • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cellular Metabolism Studies using Stable Isotope Tracing

Objective: To trace the metabolic fate of this compound within intact cells.

Methodology:

  • Cell Culture: Culture cells (e.g., primary hepatocytes, adipocytes) in a suitable medium.

  • Isotope Labeling: Supplement the medium with a stable isotope-labeled form of this compound (e.g., [U-¹³C₇]this compound) for a defined period.

  • Metabolite Extraction: Harvest the cells and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled intermediates of beta-oxidation and the citric acid cycle.

  • Metabolic Flux Analysis: Use the labeling patterns to calculate the relative contribution of this compound to various metabolic pathways.

Potential Signaling Pathways

Fatty acids and their metabolites can act as signaling molecules, often by serving as ligands for nuclear receptors that regulate gene expression. A key family of such receptors is the Peroxisome Proliferator-Activated Receptors (PPARs).

Interaction with PPARs

PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism. There are three main isoforms: PPARα, PPARγ, and PPARδ/β.

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, activation, and beta-oxidation.

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis. It also plays a role in insulin (B600854) sensitivity.

Given that other unsaturated fatty acids are known to be PPAR agonists, it is plausible that this compound or its metabolites could also bind to and activate PPARs. This would represent a mechanism by which this compound could influence the expression of genes involved in its own metabolism and other related pathways.

Diagram of Potential PPAR Signaling

Potential PPAR Signaling by this compound cluster_cell cluster_nucleus Nucleus node_2HA This compound node_PPAR PPARα/γ node_2HA->node_PPAR Binding and Activation? node_cell Cell Membrane node_cyto Cytoplasm node_nucleus Nucleus node_complex PPAR-RXR Heterodimer node_PPAR->node_complex node_RXR RXR node_RXR->node_complex node_PPRE PPRE node_complex->node_PPRE Binds to DNA node_gene Target Gene Transcription (e.g., CPT1, ACO) node_PPRE->node_gene

Caption: Hypothetical signaling pathway of this compound via PPAR activation.

Conclusion and Future Directions

The role of this compound in fatty acid metabolism is a nascent field of research with significant potential. Based on established biochemical principles, a plausible metabolic pathway via beta-oxidation has been proposed. However, a complete lack of experimental data specific to this molecule necessitates a focused research effort. The experimental protocols outlined in this guide provide a clear path forward for elucidating its metabolic fate, quantifying its contribution to cellular energy, and exploring its potential as a signaling molecule. For drug development professionals, understanding the metabolism and potential off-target effects of molecules containing a this compound moiety is critical for safety and efficacy assessments. Future research should prioritize in vitro and in vivo studies to validate the proposed metabolic pathway, identify the specific enzymes involved, and investigate its interaction with key regulatory proteins such as PPARs. Such studies will be instrumental in unlocking the full biological and therapeutic potential of this compound.

References

Chemo-enzymatic Synthesis of Unsaturated Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of unsaturated fatty acids and their derivatives is of paramount importance in pharmaceutical research and development, owing to their diverse biological activities and therapeutic potential. Chemo-enzymatic methods have emerged as a powerful approach, harnessing the high selectivity of enzymes with the versatility of chemical reactions to create complex lipid molecules with high precision and efficiency. This technical guide provides an in-depth overview of the core strategies, experimental protocols, and underlying biological pathways related to the chemo-enzymatic synthesis of unsaturated fatty acids.

Core Strategies in Chemo-enzymatic Synthesis

The synthesis of unsaturated fatty acids typically involves a combination of enzymatic and chemical steps to introduce double bonds, extend the carbon chain, and add functional groups. Key enzymatic players in these syntheses include lipases, desaturases, and elongases.

1.1. Lipase-Catalyzed Esterification and Transesterification

Lipases are widely employed for the synthesis of unsaturated fatty acid esters due to their broad substrate specificity, high stability in organic solvents, and excellent regio- and enantioselectivity.[1] These enzymes catalyze the formation of ester bonds between a fatty acid and an alcohol or the exchange of acyl groups in transesterification reactions.[2] A commonly used lipase (B570770) for these transformations is the immobilized lipase B from Candida antarctica (CAL-B).[3][4]

1.2. Enzymatic Desaturation

The introduction of double bonds into saturated fatty acyl chains is catalyzed by fatty acid desaturases.[5] These enzymes exhibit high specificity for the position of the new double bond. For instance, Δ9-desaturase introduces a double bond at the ninth carbon atom from the carboxyl end of a fatty acid, converting stearic acid to oleic acid.[6] The efficiency of these enzymes can be influenced by various factors, including substrate availability and the presence of cofactors.

1.3. Enzymatic Elongation

Fatty acid elongases are responsible for extending the carbon chain of fatty acids, a crucial step in the biosynthesis of very-long-chain unsaturated fatty acids.[7] These enzymes are located in the endoplasmic reticulum and catalyze the condensation of an acyl-CoA with malonyl-CoA.[7][8]

1.4. Chemo-enzymatic Functionalization

This strategy combines enzymatic reactions with chemical transformations to introduce various functional groups onto the fatty acid backbone. A prominent example is chemo-enzymatic epoxidation, where a lipase catalyzes the formation of a peracid, which then chemically epoxidizes the double bonds of the unsaturated fatty acid.[9][10] This method provides a greener alternative to traditional chemical epoxidation.

Quantitative Data on Chemo-enzymatic Synthesis

The efficiency and selectivity of chemo-enzymatic reactions are critical parameters for their practical application. The following tables summarize representative quantitative data for various synthetic strategies.

Table 1: Lipase-Catalyzed Esterification of Unsaturated Fatty Acids

EnzymeAcyl DonorAcyl AcceptorSolventConversion/YieldSelectivityReference
Immobilized Candida antarctica Lipase B (CAL-B)Oleic AcidAliphatic Alcohols (Ethanol, n-propanol, n-butanol)Hexane (B92381)>90%-[11]
Immobilized Candida antarctica Lipase B (CAL-B)Octanoic AcidAcetoin (B143602)Hexane51 ± 1%Strong preference for longer chain fatty acids[3]
Mucor miehei LipasePolyunsaturated Fatty AcidsGlycerol-75%Slight preference for oleic acid[8]
Chromobacterium viscosum LipasePolyunsaturated Fatty AcidsGlycerol-80%Slight preference for oleic acid[8]
Candida antarctica Lipase A (CAL-A)Palmitic Acid2-ethyl-1-hexanolWater-abundantNear 100%Higher for saturated fatty acids[12]

Table 2: Enzymatic Desaturation and Elongation

EnzymeSubstrateProductHost SystemConversion EfficiencyReference
Δ9-DesaturaseStearic AcidOleic AcidIn vivo (dairy cattle)59% of cis-9 18:1[13]
Δ9-DesaturasePalmitic AcidPalmitoleic AcidRecombinant E. coli>2-fold increase in palmitoleic/palmitic ratio[14]
Δ4-Fatty Acid DesaturaseDocosapentaenoic Acid (DPA)Docosahexaenoic Acid (DHA)Pichia pastoris79.8%[15]
Δ6-Fatty Acid DesaturaseLinoleic Acid (LA)γ-Linolenic Acid (GLA)Saccharomyces cerevisiaeNot specified[16]
Fatty Acid ElongasePalmitoyl-CoAStearoyl-CoARat brain microsomesNot specified[17]

Table 3: Chemo-enzymatic Epoxidation of Unsaturated Fatty Acids

SubstrateEnzymeKey ReagentsSolventConversion/YieldSelectivityReference
Linoleic AcidImmobilized Candida antarctica Lipase BHydrogen PeroxideTolueneComplete conversion-[9]
Oleic AcidImmobilized Candida antarctica Lipase BHydrogen PeroxideSolvent-free82.14% yield of MEOA-[18]
Oleic AcidLipaseHydrogen Peroxide-44% isolation yield of azelaic acid after 3 stepsHigh chemical purity[19]

Experimental Protocols

This section provides detailed methodologies for key experiments in the chemo-enzymatic synthesis of unsaturated fatty acids.

3.1. Protocol for Lipase-Catalyzed Esterification of Oleic Acid

This protocol is adapted from a study on biodiesel production using Candida antarctica lipase.[11]

  • Materials:

    • Oleic acid

    • Aliphatic alcohol (e.g., ethanol, n-propanol, n-butanol)

    • Immobilized Candida antarctica lipase B (CAL-B)

    • Hexane (solvent)

    • Orbital shaker

    • Erlenmeyer flasks

  • Procedure:

    • In an Erlenmeyer flask, dissolve oleic acid (1 eq., 17.7 mmol, 0.5 g) in the desired aliphatic alcohol.

    • Add the immobilized CAL-B to the reaction mixture. The amount of enzyme can be optimized.

    • Place the flask on an orbital shaker (130 rpm) at 32 °C.

    • Allow the reaction to proceed for 24 hours.

    • After the reaction, filter the immobilized enzyme. The enzyme can be washed with n-hexane and reused.

    • Analyze the products by Gas Chromatography (GC) and 1H NMR to determine the conversion yield.

3.2. Protocol for Microsomal Fatty Acid Elongation Assay

This protocol is based on a method for measuring fatty acid elongase activity in rat liver microsomes.[7][8]

  • Materials:

    • Rat liver tissue

    • Buffer A (250 mM sucrose (B13894) + 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

    • Ultracentrifuge

    • Reaction buffer components (100 mM KH2PO4, pH 6.5, 1 mM rotenone, 10 mM malonyl-CoA, [14C]malonyl-CoA, 400 µM fatty acid-free BSA, 1 mM NADPH)

    • Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)

    • Scintillation vials and cocktail

  • Procedure:

    • Microsome Preparation:

      • Homogenize 0.2–0.5 g of liver tissue in 5 ml of Buffer A.

      • Centrifuge the homogenate at 12,000 rpm for 10 minutes to pellet mitochondria and cell debris.

      • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 rpm for 30 minutes at 4°C to pellet the microsomes.

      • Resuspend the microsomal pellet in Buffer A, determine the protein concentration, and store at -80°C.

    • Elongation Assay:

      • In a screw-capped microfuge tube, prepare the reaction mixture containing the reaction buffer components and the fatty acyl-CoA substrate.

      • Initiate the reaction by adding the microsomal protein.

      • Incubate the reaction mixture at 37°C for 20 minutes.

      • Stop the reaction by adding 100 µl of 5 M KOH-10% methanol (B129727) and incubate for 1 hour at 65°C to saponify the fatty acyl-CoAs.

      • Acidify the reaction with 100 µl of 5 M HCl.

      • Extract the fatty acids with hexane.

      • Transfer the hexane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity to determine the amount of [14C]malonyl-CoA incorporated into the fatty acid product.

3.3. Protocol for Heterologous Expression and Assay of a Δ9-Fatty Acid Desaturase

This protocol is based on the expression of a putative Δ9-fatty acid desaturase from Pseudomonas sp. in E. coli.[14]

  • Materials:

    • E. coli expression host (e.g., BL21(DE3))

    • Expression vector (e.g., pET vector)

    • Gene encoding the Δ9-fatty acid desaturase

    • LB medium and appropriate antibiotics

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

    • Stearic acid

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • Cloning and Transformation:

      • Clone the Δ9-fatty acid desaturase gene into the expression vector.

      • Transform the recombinant plasmid into the E. coli expression host.

    • Expression:

      • Grow the recombinant E. coli cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

      • Induce protein expression by adding IPTG (e.g., 0.4 mM) and continue to grow the cells at a lower temperature (e.g., 20°C) for several hours.

      • Supplement the culture medium with stearic acid as a substrate.

    • Fatty Acid Analysis:

      • Harvest the cells by centrifugation.

      • Extract the total lipids from the cell pellet.

      • Prepare fatty acid methyl esters (FAMEs) from the lipid extract.

      • Analyze the FAMEs by GC-MS to identify and quantify the conversion of stearic acid to oleic acid.

3.4. Analytical Protocols

3.4.1. Gas Chromatography-Mass Spectrometry (GC-MS) for FAME Analysis

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): Before GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters. A common method involves treatment with methanolic sodium hydroxide (B78521) followed by BF3/methanol.[20] The resulting FAMEs are then extracted with n-hexane.

  • GC-MS Conditions:

    • Column: A capillary column suitable for FAME analysis (e.g., FAMEWAX or Rt-2560).[21]

    • Carrier Gas: Helium or Hydrogen.[22]

    • Injector Temperature: Typically around 220-250°C.[22][23]

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation. A typical program might start at 70°C, ramp to 170°C, then more slowly to 175°C, and finally increase to 220°C.[22]

    • Detection: Mass spectrometry is used for identification and quantification, often in single ion monitoring (SIM) mode for enhanced sensitivity.[22][23]

3.4.2. High-Performance Liquid Chromatography (HPLC) for Purification

  • Stationary Phase: Reversed-phase columns, such as C18, are commonly used for the separation of fatty acids.[24]

  • Mobile Phase: A gradient of organic solvents like acetonitrile (B52724) and water is often employed.[25]

  • Detection: UV detection at low wavelengths (e.g., 210 nm) can be used for underivatized fatty acids. For enhanced sensitivity, derivatization with a chromophore-containing reagent allows for detection at higher wavelengths.[25]

  • Application: HPLC is particularly useful for the preparative purification of specific unsaturated fatty acids, such as eicosapentaenoic acid (EPA), from complex mixtures like fish oil.[26][27]

Signaling Pathways and Experimental Workflows

The biological effects of unsaturated fatty acids are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for drug development. Chemo-enzymatic synthesis provides the tools to generate specific fatty acid molecules to probe these pathways.

4.1. Signaling Pathways Involving Unsaturated Fatty Acids

Unsaturated fatty acids and their metabolites are key signaling molecules that regulate a variety of cellular processes, including gene expression, inflammation, and cell proliferation. Two important signaling pathways regulated by unsaturated fatty acids are the Peroxisome Proliferator-Activated Receptor (PPAR) and the Sterol Regulatory Element-Binding Protein (SREBP) pathways.

  • PPAR Signaling: PPARs are nuclear receptors that are activated by fatty acids and their derivatives.[28][29] Upon activation, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[28] This pathway is central to the control of lipid metabolism.

  • SREBP Signaling: SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids.[30][31] SREBPs are synthesized as inactive precursors in the endoplasmic reticulum. In response to cellular sterol levels, SREBPs are transported to the Golgi apparatus where they are proteolytically cleaved to release the active N-terminal domain, which then translocates to the nucleus to activate the transcription of lipogenic genes.[31][32]

4.2. Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow for the chemo-enzymatic synthesis of an unsaturated fatty acid.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unsaturated Fatty Acid Unsaturated Fatty Acid UFA_cyto Unsaturated Fatty Acid Unsaturated Fatty Acid->UFA_cyto Transport PPAR PPAR UFA_cyto->PPAR Binds & Activates PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPAR_RXR_nucleus PPAR-RXR Heterodimer PPAR_RXR_complex->PPAR_RXR_nucleus Nuclear Translocation PPRE PPRE PPAR_RXR_nucleus->PPRE Binds Target_Genes Target Genes (Lipid Metabolism) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription

Caption: PPAR Signaling Pathway Activation by Unsaturated Fatty Acids.

ChemoEnzymatic_Workflow cluster_synthesis Synthesis cluster_analysis Purification & Analysis Start Starting Materials (e.g., Saturated Fatty Acid) Enzymatic_Step Enzymatic Reaction (e.g., Desaturation) Start->Enzymatic_Step Chemical_Step Chemical Modification (e.g., Functionalization) Enzymatic_Step->Chemical_Step Product Unsaturated Fatty Acid Derivative Chemical_Step->Product Purification Purification (e.g., HPLC) Product->Purification Analysis Characterization (e.g., GC-MS, NMR) Purification->Analysis

Caption: General Workflow for Chemo-enzymatic Synthesis.

Conclusion

Chemo-enzymatic synthesis offers a highly attractive and sustainable platform for the production of a wide array of unsaturated fatty acids and their derivatives. The strategic combination of the selectivity of biocatalysts with the broad scope of chemical reactions enables the construction of complex molecules that are challenging to produce by conventional methods. This guide has provided a comprehensive overview of the core principles, quantitative data, and detailed protocols that underpin this powerful synthetic approach. The continued development of novel enzymes and integrated chemo-enzymatic processes will undoubtedly accelerate the discovery and development of new lipid-based therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of trans-2-Heptenoic Acid

This technical guide provides a comprehensive overview of the physical properties of trans-2-Heptenoic acid, a medium-chain fatty acid. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity

  • IUPAC Name: (2E)-hept-2-enoic acid

  • Synonyms: trans-Hept-2-enoic acid, (E)-2-Heptenoic acid

  • CAS Number: 10352-88-2[]

  • Molecular Formula: C₇H₁₂O₂[][2][3]

  • Chemical Structure:

Quantitative Physical Properties

The physical properties of trans-2-Heptenoic acid are summarized in the table below. These values are critical for handling, formulation, and analytical method development.

PropertyValueSource(s)
Molecular Weight 128.17 g/mol [2][4][5]
Appearance Colorless to pale yellow, clear liquid[3][4][5][6]
Odor Disagreeable, rancid, pungent, anise-like[4][6]
Melting Point -19 °C to -11 °C[2][5][7]
Boiling Point 224 to 228 °C at 760 mmHg[][4][5]
122 °C at 11.5 mmHg[8]
Density 0.950 to 0.978 g/cm³ (at 20-25 °C)[][4][5][9]
Water Solubility 1.59 g/L to 2.39 g/L at 25 °C[5][7]
Solubility in Organic Solvents Soluble in oils and ethanol[3][4]
Acidity (pKa) 5.2[7]
Refractive Index 1.4470 to 1.4580 at 20 °C[5][8][9]

Experimental Protocols for Property Determination

Detailed experimental procedures are crucial for the verification and validation of physical properties. Below are generalized protocols applicable to the determination of key properties for carboxylic acids like trans-2-Heptenoic acid.

3.1. Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds like trans-2-Heptenoic acid, which is a liquid at room temperature, this would involve cooling the substance until it solidifies.

  • Apparatus: Capillary tube melting point apparatus, low-temperature thermometer.

  • Procedure:

    • A small sample of the solidified trans-2-Heptenoic acid is placed into a capillary tube.

    • The capillary tube is placed in the melting point apparatus, which is slowly heated.

    • The temperature at which the solid begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.

3.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Apparatus: Distillation apparatus (including a flask, condenser, and collection vessel), thermometer, heating mantle.

  • Procedure:

    • The liquid sample is placed in the distillation flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

    • The liquid is heated until it boils, and the vapor rises to the condenser.

    • The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point. For measurements at reduced pressure, a vacuum pump is connected to the system.

3.3. Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

  • Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled bath.

  • Procedure (for water solubility):

    • An excess amount of trans-2-Heptenoic acid is added to a known volume of deionized water in a vial.

    • The mixture is stirred at a constant temperature for a sufficient period (e.g., 24 hours) to reach equilibrium.

    • The solution is then filtered to remove any undissolved solute.

    • The concentration of the dissolved acid in the filtrate is determined using a suitable analytical method, such as titration with a standard base or chromatography.

3.4. pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer.

  • Procedure (Potentiometric Titration):

    • A known quantity of trans-2-Heptenoic acid is dissolved in a suitable solvent (typically water or a water-alcohol mixture).

    • A standardized solution of a strong base (e.g., NaOH) is slowly added to the acid solution from a burette.

    • The pH of the solution is monitored using a pH meter after each addition of the base.

    • A titration curve (pH vs. volume of base added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizations

4.1. Experimental Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical substance like trans-2-Heptenoic acid.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Synthesis Synthesis or Procurement Purification Purification (e.g., Distillation) Synthesis->Purification QC Purity & Identity Check (GC, NMR) Purification->QC MP Melting Point QC->MP BP Boiling Point QC->BP Density Density Measurement QC->Density Solubility Solubility Assays QC->Solubility pKa pKa Titration QC->pKa RI Refractive Index QC->RI Analysis Data Compilation & Analysis MP->Analysis BP->Analysis Density->Analysis Solubility->Analysis pKa->Analysis RI->Analysis Report Technical Report Generation Analysis->Report

Caption: Workflow for Physical Property Characterization.

4.2. Influence of Molecular Structure on Physical Properties

The physical properties of trans-2-Heptenoic acid are a direct consequence of its molecular structure. The diagram below shows the relationship between its functional groups and its macroscopic properties.

G cluster_props Physical Properties struct trans-2-Heptenoic Acid Carboxyl Group (-COOH) Heptenyl Chain (C₇H₁₁) Polarity Polarity struct:f0->Polarity contributes to Acidity Acidity (pKa) struct:f0->Acidity VdW Van der Waals Forces struct:f1->VdW contributes to Lipophilicity Lipophilicity (Oil Solubility) struct:f1->Lipophilicity HBonding Hydrogen Bonding Polarity->HBonding Solubility Water Solubility HBonding->Solubility BoilingPoint High Boiling Point HBonding->BoilingPoint Density Density VdW->Density

Caption: Structure-Property Relationships.

References

Methodological & Application

Application Note: Derivatization of 2-Heptenoic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid is an unsaturated fatty acid with the molecular formula C₇H₁₂O₂.[1][2][3] Its analysis is relevant in various fields, including flavor and fragrance, metabolomics, and industrial chemistry.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of free carboxylic acids like this compound is challenging. Their high polarity, due to the carboxyl functional group, leads to poor peak shape, tailing, and potential adsorption onto the GC column and inlet surfaces.[5][6][7]

Derivatization is a chemical modification process used to convert analytes into a form that is more amenable to a specific analytical method.[7] For GC-MS analysis of carboxylic acids, derivatization is employed to increase volatility and thermal stability while decreasing polarity.[8] This process replaces the active hydrogen in the carboxyl group with a non-polar group, resulting in derivatives that exhibit improved chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[5][7] The most common derivatization strategies for carboxylic acids are silylation and alkylation (esterification).[7][8]

Principle of Derivatization Methods

Two primary methods are effective for the derivatization of this compound:

  • Silylation: This is a prevalent and versatile method where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The resulting TMS esters are significantly more volatile and less polar than the parent acid.[9] Silylation is known for reacting with various functional groups, including alcohols, phenols, carboxylic acids, and amines.[6]

  • Alkylation/Esterification: This approach involves converting the carboxylic acid into an ester.[7] This can be achieved using various reagents. For instance, boron trifluoride (BF₃)-methanol produces fatty acid methyl esters (FAMEs), which are stable and well-suited for GC analysis.[5][6] Another powerful technique uses pentafluorobenzyl bromide (PFBBr), which creates PFB esters. These derivatives are highly sensitive to electron capture detection (ECD) and provide excellent performance in mass spectrometry.[10]

Experimental Workflow and Methodologies

The general workflow for the derivatization and analysis of this compound is depicted below.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Evaporate Solvent (if aqueous) Sample->Dry Reagent Add Derivatization Reagent & Solvent Dry->Reagent React Incubate / Heat (e.g., 60-80°C) Reagent->React GCMS Inject into GC-MS System React->GCMS Data Data Acquisition & Interpretation GCMS->Data

A generalized workflow for this compound derivatization and GC-MS analysis.
Protocol 1: Silylation using BSTFA

This protocol describes the formation of a trimethylsilyl (TMS) ester of this compound. Silylation is a rapid and effective method, but reagents are highly sensitive to moisture.[9][11]

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% trimethylchlorosilane (TMCS) catalyst

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)

  • Internal standard (e.g., heptadecanoic acid)

  • Anhydrous sodium sulfate (B86663)

  • GC vials with inserts and PTFE-lined caps

Equipment:

  • Vortex mixer

  • Heating block or oven

  • Gas-tight syringe

  • GC-MS system

Procedure:

  • Sample Preparation: Place 1-10 mg of the sample or standard into a clean, dry 2 mL reaction vial.[9] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.[12]

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile) to dissolve the sample. Add an appropriate amount of internal standard.

  • Derivatization: Add 50-100 µL of BSTFA (a 2:1 molar excess of reagent to active hydrogens is recommended).[9] For sterically hindered or slowly reacting compounds, using BSTFA with 1% TMCS as a catalyst is beneficial.[9]

  • Reaction: Cap the vial tightly and vortex for 10-30 seconds. Heat the vial at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.[6] Derivatization times can vary depending on the sample matrix.[9]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. If any particulate matter is present, transfer the supernatant to a clean GC vial.

Protocol 2: Esterification using Pentafluorobenzyl Bromide (PFBBr)

This method creates pentafluorobenzyl (PFB) esters, which are ideal for high-sensitivity analysis, especially with electron capture detection.

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 5% in acetone)

  • Base catalyst (e.g., N,N-diisopropylethylamine or potassium carbonate)

  • Aqueous buffer (e.g., pH 7 phosphate (B84403) buffer)

  • Extraction solvent (e.g., hexane (B92381) or ethyl acetate)

  • GC vials with inserts and PTFE-lined caps

Equipment:

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: To an aqueous sample or standard (e.g., 500 µL), add an equal volume of buffer to maintain a neutral pH.

  • Reagent Addition: Add 100 µL of PFBBr solution and a small amount of base catalyst. Alternatively, for complex biological matrices, an extractive alkylation approach using a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate can be employed.[10]

  • Reaction: Cap the vial tightly and vortex vigorously. Heat the reaction mixture at 60°C for 60-90 minutes.[13]

  • Extraction: After cooling, add 500 µL of an extraction solvent like hexane. Vortex for 1-2 minutes and centrifuge to separate the layers.

  • Sample Cleanup: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried organic extract to a GC vial for analysis.

Derivatization Reaction Visualization

The following diagram illustrates the silylation of this compound's carboxyl group using BSTFA, a common and effective derivatization agent.

Silylation_Reaction acid This compound (C₇H₁₂O₂) derivative TMS 2-Heptenoate (Volatile Derivative) acid->derivative Silylation (Heat, Catalyst) reagent BSTFA Reagent reagent->derivative byproducts Volatile Byproducts

Chemical conversion of this compound to its TMS derivative via silylation.

GC-MS Parameters and Data

Below are typical GC-MS parameters for the analysis of derivatized short-chain fatty acids. These should be optimized for the specific instrument and application.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[12] For FAMEs, a more polar column like a DB-225ms may also be used.[13]

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector: Split/splitless, 250°C

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp 1: 10°C/min to 170°C

    • Ramp 2: 30°C/min to 280°C, hold for 5 min[12]

  • MS Source: Electron Ionization (EI) at 70 eV

  • MS Quad: 150°C

  • Acquisition Mode: Scan (e.g., m/z 40-500) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. For PFB derivatives, a characteristic ion at m/z 181 ([PFB]⁺) is often monitored.[10]

Quantitative Data Summary

The following table summarizes expected performance characteristics for different derivatization methods based on published data for short-chain fatty acids (SCFAs).

Derivatization MethodReagent(s)Typical ConditionsAdvantagesDisadvantagesExpected LOQ (µg/mL)
Silylation BSTFA or MSTFA (+/- 1% TMCS)60-75°C, 30-60 minFast, versatile for multiple functional groups, volatile byproducts.[9]Reagents and derivatives are highly moisture-sensitive.[11]0.1 - 1.0
Esterification (FAMEs) BF₃-Methanol or HCl-Methanol60°C, 15-60 minProduces stable methyl esters, selective for carboxyl groups, clean spectra.[5][6]Requires post-derivatization extraction, reagent can be harsh.0.5 - 5.0
Esterification (PFB) PFBBr + Base60-80°C, 60-90 minHigh sensitivity (ECD/NCI-MS), stable derivatives, good for trace analysis.[10]More complex procedure, requires extraction, potential for artifacts.0.05 - 0.1[10]

Conclusion

Derivatization is an essential step for the robust and sensitive analysis of this compound by GC-MS. Both silylation with reagents like BSTFA and esterification using PFBBr are effective methods that significantly improve the chromatographic properties of the analyte. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers to successfully develop and implement methods for the quantitative analysis of this compound in various applications.

References

Quantification of Short-Chain Fatty Acids in Fecal Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are volatile fatty acids produced by the anaerobic fermentation of dietary fibers by the gut microbiota.[1] These metabolites are crucial for maintaining gut homeostasis, serving as a primary energy source for colonocytes, and acting as signaling molecules that influence various physiological processes, including immune regulation and host metabolism.[2][3] Dysregulation of SCFA production has been implicated in numerous diseases, making their accurate quantification in biological samples, such as feces, a key area of research for scientists and drug development professionals.[1]

High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantification of SCFAs.[1] This application note details a validated HPLC method using pre-column derivatization with 2-nitrophenylhydrazine (B1229437) (2-NPH) for the sensitive and specific analysis of SCFAs in fecal samples.[1][4] The derivatization step is crucial as SCFAs lack a strong chromophore, and this process enhances their detection by UV-Vis spectrophotometry.[1]

Principle of the Method

This method involves the extraction of SCFAs from fecal samples, followed by a derivatization reaction with 2-nitrophenylhydrazine (2-NPH) in the presence of a coupling agent, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), to form chromophoric hydrazide derivatives.[1][4] The derivatized SCFAs are then separated by reverse-phase HPLC on a C18 column with a gradient elution and detected by a UV-Vis detector at 400 nm.[1][4] Quantification is achieved by using an internal standard and constructing a calibration curve with known concentrations of SCFA standards.

Experimental Protocols

Materials and Reagents
  • Acetic acid, propionic acid, n-butyric acid, isobutyric acid, isovaleric acid, n-valeric acid, and 2-ethylbutyric acid (internal standard) standards

  • 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl)

  • 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Phosphoric acid

  • Diethyl ether

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer (1/30 M, pH 6.4)

Equipment
  • Homogenizer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • HPLC system equipped with:

    • Binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Reverse-phase C18 column (e.g., TSK-gel ODS-80TS, 250 × 4.6 mm, 5 µm)[1]

  • Vortex mixer

  • pH meter

Sample Preparation and Derivatization
  • Homogenization: Weigh a portion of the fecal sample and homogenize it in 50 volumes (v/w) of water.[1]

  • Centrifugation: Centrifuge the homogenate at 3000 × g for 10 minutes.[1]

  • Supernatant Collection: Carefully collect the supernatant for derivatization.

  • Reaction Mixture Preparation: In a reaction vial, mix 100 µL of the supernatant with:

    • 100 µL of 2-ethylbutyric acid (internal standard, 0.5 mM in ethanol)[1]

    • 200 µL of 2-NPH·HCl (20 mM in water)[1]

    • 400 µL of EDC·HCl (0.25 M in ethanol) containing 3% (v/v) pyridine.[1]

  • First Incubation: Heat the mixture at 60°C for 20 minutes.[1]

  • Alkalinization and Second Incubation: Add 100 µL of 15% (w/v) potassium hydroxide and heat at 60°C for an additional 15 minutes.[1]

  • Extraction:

    • Acidify the reaction mixture by adding 4 mL of a solution containing phosphate buffer (1/30 M, pH 6.4) and 0.5 M hydrochloric acid (3.8:0.4 v/v).[1]

    • Extract the derivatized SCFAs twice with 4 mL of diethyl ether.[1]

  • Drying: Evaporate the pooled diethyl ether layers to dryness under a stream of nitrogen at room temperature.[1]

  • Reconstitution: Dissolve the residue in 200 µL of methanol. This solution is ready for HPLC analysis.[1]

HPLC Conditions
  • Column: TSK-gel ODS-80TS (250 × 4.6 mm, i.d.)[1]

  • Mobile Phase A: Water, pH adjusted to 2.5 with phosphoric acid[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Elution:

    • Start with a linear gradient from 22% to 40% B over 45 minutes.

    • Increase to 80% B for 5 minutes.

    • Return to 22% B to re-equilibrate the column for 10 minutes.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40°C[1]

  • Detection Wavelength: 400 nm[1]

  • Injection Volume: 20 µL[1]

Data Presentation

The following tables summarize the quantitative data for the HPLC analysis of SCFAs using the 2-NPH derivatization method.

Table 1: Linearity of SCFA Standards [1]

AnalyteConcentration Range (µmol/g)Correlation Coefficient (r)
Acetic Acid1.25–2000.998
Propionic Acid0.5–50> 0.998
Isobutyric Acid0.5–50> 0.998
n-Butyric Acid0.5–50> 0.998
Isovaleric Acid0.5–50> 0.998
n-Valeric Acid0.5–50> 0.998

Table 2: Method Validation Parameters [1]

AnalyteRecovery (%)Precision (RSD, %)
Acetic Acid90–1151.3–7.7
Propionic Acid90–1151.3–7.7
Isobutyric Acid90–1151.3–7.7
n-Butyric Acid90–1151.3–7.7
Isovaleric Acid90–1151.3–7.7
n-Valeric Acid90–1151.3–7.7

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Reconstitution cluster_analysis HPLC Analysis fecal_sample Fecal Sample homogenization Homogenization in Water fecal_sample->homogenization centrifugation Centrifugation (3000 x g, 10 min) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_reagents Add Internal Standard, 2-NPH, EDC supernatant->add_reagents incubation1 Incubate (60°C, 20 min) add_reagents->incubation1 add_koh Add KOH incubation1->add_koh incubation2 Incubate (60°C, 15 min) add_koh->incubation2 acidify Acidify & Extract with Diethyl Ether incubation2->acidify evaporate Evaporate to Dryness acidify->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute hplc_injection Inject into HPLC-UV reconstitute->hplc_injection data_analysis Data Analysis & Quantification hplc_injection->data_analysis

Caption: Experimental workflow for SCFA quantification.

Butyrate Signaling Pathway

butyrate_signaling cluster_gpr GPCR Signaling cluster_hdac HDAC Inhibition cluster_effects Cellular Effects butyrate Butyrate gpr43 GPR43/GPR41 butyrate->gpr43 hdac HDACs butyrate->hdac Inhibition g_protein G-protein Activation gpr43->g_protein downstream Downstream Signaling (e.g., MAPK, PLC) g_protein->downstream inflammation ↓ Inflammation downstream->inflammation histone_acetylation ↑ Histone Acetylation hdac->histone_acetylation Deacetylation gene_expression Altered Gene Expression histone_acetylation->gene_expression gene_expression->inflammation cell_cycle Cell Cycle Arrest gene_expression->cell_cycle apoptosis ↑ Apoptosis gene_expression->apoptosis

Caption: Butyrate's dual signaling mechanisms.

References

Application Note: Solid-Phase Extraction for the Quantification of 2-Heptenoic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Heptenoic acid is a medium-chain unsaturated fatty acid that plays a role in various biological processes and is utilized as a flavoring agent.[1][2] Accurate quantification of this compound in complex biological matrices, such as plasma, serum, or urine, is crucial for researchers in life sciences and drug development. These matrices, however, contain numerous endogenous substances like proteins, lipids, and salts that can interfere with analysis, leading to matrix effects and inaccurate results.[3][4] Solid-Phase Extraction (SPE) is a robust sample preparation technique used to isolate and concentrate analytes from complex samples, thereby reducing matrix interference and improving analytical sensitivity.[5][6] This application note provides a detailed protocol for the extraction of this compound from complex matrices using polymeric SPE cartridges, suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

The SPE method outlined below utilizes a polymeric reversed-phase sorbent. The general workflow involves conditioning the sorbent to create an optimal environment for analyte retention, loading the pre-treated sample onto the cartridge where this compound is retained, washing the cartridge to remove interfering compounds, and finally eluting the purified this compound with an appropriate organic solvent.[7] For GC-MS analysis, a derivatization step is included to enhance the volatility of the analyte.[8]

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., Heptanoic acid-d13)

  • Polymeric SPE Cartridges (e.g., Bond Elut Plexa or similar)[9][10]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Elution solvent (e.g., Acetonitrile with 2% formic acid)

  • Reconstitution solvent (for LC-MS: 50:50 Methanol:Water; for GC-MS: appropriate derivatization solvent)[11]

  • Nitrogen gas for evaporation[12]

  • Derivatization agent for GC-MS (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[3]

2. Sample Pre-treatment

Proper sample pre-treatment is critical for efficient SPE.

  • Plasma/Serum: Thaw samples on ice. To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for SPE.

  • Urine: Centrifuge the urine sample at 5,000 x g for 15 minutes to remove particulate matter. Dilute the supernatant 1:1 with water containing 0.1% formic acid to adjust the pH. Acidification helps to ensure that the carboxylic acid group of this compound is protonated, enhancing its retention on the reversed-phase sorbent.

3. Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation.

  • Step 1: Cartridge Conditioning

    • Pass 3 mL of methanol through the SPE cartridge.

    • Equilibrate the cartridge by passing 3 mL of HPLC-grade water through it. Do not allow the sorbent to dry.

  • Step 2: Sample Loading

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Step 3: Washing

    • Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

    • A second wash with a slightly stronger organic solvent (e.g., 3 mL of 20% methanol in water) can be performed to remove more strongly bound interferences.

  • Step 4: Elution

    • Elute the retained this compound by passing 2 mL of an appropriate elution solvent (e.g., acetonitrile with 2% formic acid) through the cartridge. Collect the eluate in a clean collection tube.

  • Step 5: Evaporation and Reconstitution

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[12]

    • For LC-MS analysis, reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).[11]

    • For GC-MS analysis, proceed with derivatization.

4. Derivatization for GC-MS Analysis

To improve the volatility and chromatographic behavior of this compound for GC-MS analysis, a derivatization step is necessary.[3][8]

  • To the dried extract, add 50 µL of a suitable derivatization agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.[3]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[3]

  • Cool the vial to room temperature before injecting an aliquot into the GC-MS system.

Data Presentation

The following tables summarize hypothetical quantitative data for the SPE method. Actual values should be determined experimentally.

Table 1: SPE Method Performance Characteristics

ParameterResult
Recovery> 85%
Matrix Effect< 15%
Linearity (R²)> 0.99
Limit of Quantification (LOQ)To be determined
Precision (RSD%)< 10%

Table 2: Analytical Conditions

ParameterLC-MS/MSGC-MS
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[13]
Mobile Phase A 0.1% Formic acid in Water-
Mobile Phase B 0.1% Formic acid in Acetonitrile-
Carrier Gas -Helium at 1 mL/min[13]
Injection Volume 5 µL1 µL (Splitless)[13]
Ionization Mode Negative Electrospray (ESI-)Electron Ionization (EI)[13]

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_spe Post-SPE Processing Sample Complex Matrix (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Conditioning 1. Conditioning (Methanol, Water) Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (5% Methanol) Loading->Washing Elution 4. Elution (Acetonitrile/Formic Acid) Washing->Elution Evaporation Evaporation (N2) Elution->Evaporation Reconstitution Reconstitution (LC-MS) Evaporation->Reconstitution Derivatization Derivatization (GC-MS) Evaporation->Derivatization Analysis Analysis Reconstitution->Analysis Derivatization->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

The solid-phase extraction method presented provides a reliable and efficient protocol for the isolation and purification of this compound from complex biological matrices. This procedure effectively minimizes matrix effects, leading to improved accuracy and precision in subsequent LC-MS or GC-MS analysis.[4][14] The protocol is adaptable and can be optimized for various specific research needs, making it a valuable tool for scientists and professionals in drug development and life science research.

References

Application Note: Quantitative Analysis of 2-Heptenoic Acid in Biological Fluids by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Heptenoic acid is a medium-chain fatty acid that plays a role in various biological processes, including lipid metabolism and cell signaling.[1] Accurate and sensitive quantification of this compound in biological matrices such as plasma and urine is crucial for researchers in metabolic studies, drug development, and clinical diagnostics. This application note presents a robust and reproducible High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of this compound. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer.

Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix using an organic solvent. The extract is then evaporated and reconstituted for injection into the HPLC system. Separation is achieved on a C18 reversed-phase column. The analyte and internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI). Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity), Heptanoic acid-d13 (Internal Standard, IS)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (B1210297) (HPLC grade), Formic Acid (LC-MS grade)

  • Biological Matrix: Human plasma (K2EDTA), Human urine

  • Equipment: Microcentrifuge, vortex mixer, nitrogen evaporator, analytical balance, HPLC system coupled with a tandem mass spectrometer.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 methanol:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of the biological sample (plasma or urine), calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes (except blanks) and vortex for 10 seconds.

  • Add 20 µL of 1% formic acid in water to acidify the sample and vortex briefly.

  • Add 600 µL of ethyl acetate to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 550 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried extract in 100 µL of 50:50 methanol:water.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The analysis is performed using a reversed-phase HPLC method coupled to a tandem mass spectrometer.

1.4.1 HPLC Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1.0 min (50% B), 1.0-5.0 min (50% to 95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (50% B)

1.4.2 Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Data Presentation

MRM Transitions

The following MRM transitions are used for the quantification and confirmation of this compound and its internal standard. The molecular weight of this compound is 128.17 g/mol .[3]

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 127.283.1-20100
This compound (Confirming) 127.259.1-25100
Heptanoic Acid-d13 (IS) 142.2137.2-15100
Method Performance (Representative Data)

The method demonstrates excellent linearity, sensitivity, and reproducibility for the quantification of this compound in human plasma.

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 92% - 108%
Matrix Effect Minimal

Visualizations

Experimental Workflow

The entire process from sample receipt to final data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, QC) add_is Add Internal Standard (IS) sample->add_is acidify Acidify with Formic Acid add_is->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle centrifuge Centrifuge (14,000 x g, 10 min) lle->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in 50:50 MeOH:H2O evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms Tandem MS Detection (ESI-, MRM Mode) hplc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Area Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify report Generate Report quantify->report

Caption: Workflow for this compound analysis.
Principle of Tandem Mass Spectrometry (MRM)

Tandem mass spectrometry provides high selectivity by isolating a specific precursor ion and detecting its unique fragment ions.

G ion_source Ion Source (ESI-) Generates [M-H]⁻ ions q1 Quadrupole 1 (Q1) Mass Filter Isolates Precursor Ion (m/z 127.2) ion_source->q1 Mixture of Ions q2 Quadrupole 2 (q2) Collision Cell Fragments Precursor Ion q1->q2 Precursor Ion [C7H11O2]⁻ q3 Quadrupole 3 (Q3) Mass Filter Isolates Product Ion (m/z 83.1) q2->q3 Fragment Ions detector Detector Measures Signal q3->detector Product Ion

Caption: Principle of MRM for this compound.

References

Application of 2-Heptenoic Acid in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid, an α,β-unsaturated carboxylic acid, presents a versatile platform for the synthesis of novel polymers. Its chemical structure, featuring both a polymerizable carbon-carbon double bond and a reactive carboxylic acid group, allows for its incorporation into a variety of polymer architectures through different polymerization techniques. The resulting polymers can be tailored to exhibit specific properties such as hydrophobicity, flexibility, and biodegradability, making them promising candidates for applications in drug delivery, biomaterials, and specialty coatings. This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound, based on established polymerization methodologies for structurally related monomers.

Potential Polymerization Pathways

This compound can be polymerized through several mechanisms, primarily leveraging its unsaturated bond. The most direct method is free-radical polymerization. Additionally, the carboxylic acid functionality opens pathways for polycondensation reactions after suitable modification of the monomer.

Free-Radical Polymerization of this compound

The double bond in this compound is susceptible to free-radical attack, enabling the formation of poly(this compound) or its copolymers. This method is analogous to the well-established polymerization of other acrylic monomers.[1]

Experimental Protocols

Due to the limited availability of specific experimental data for the polymerization of this compound, the following protocols are adapted from established procedures for structurally similar unsaturated carboxylic acids, such as acrylic acid and longer-chain unsaturated fatty acids. Researchers should consider these as starting points and may need to optimize the conditions for their specific requirements.

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol describes the synthesis of poly(this compound) in an organic solvent using a free-radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Monomer and Solvent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve a specific amount of this compound in anhydrous toluene. The monomer concentration can be varied (e.g., 1-2 M) to control the polymerization rate and polymer molecular weight.

  • Initiator Addition: Add the free-radical initiator, AIBN. The initiator concentration is typically in the range of 0.1 to 1.0 mol% with respect to the monomer.

  • Inert Atmosphere: Purge the reaction mixture with dry nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization Reaction: Immerse the flask in a preheated oil bath at 70-80 °C. The polymerization time can range from 4 to 24 hours, depending on the desired conversion.

  • Polymer Isolation: After the desired reaction time, cool the flask to room temperature. The polymer solution will likely be viscous.

  • Precipitation: Slowly pour the polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Decant the solvent and wash the precipitated polymer with fresh methanol several times to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), its chemical structure using FTIR and NMR spectroscopy, and its thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Data Presentation

PropertyExpected RangeCharacterization Method
Number Average Molecular Weight (Mn)5,000 - 50,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 3.0GPC
Glass Transition Temperature (Tg)10 - 60 °CDSC
Decomposition Temperature (Td)200 - 350 °CTGA

Visualizations

Logical Workflow for Polymer Synthesis and Application

The following diagram illustrates the general workflow from monomer to potential applications of polymers derived from this compound.

Workflow: this compound Polymer Synthesis and Application Monomer This compound Polymerization Polymerization (e.g., Free-Radical) Monomer->Polymerization Polymer Poly(this compound) or Copolymer Polymerization->Polymer Modification Post-Polymerization Modification (via -COOH group) Polymer->Modification Application Potential Applications - Drug Delivery - Biomaterials - Coatings Polymer->Application Modification->Application Mechanism of Free-Radical Polymerization cluster_propagation Propagation Initiator Initiator (e.g., AIBN) Radical Free Radicals (R.) Initiator->Radical Initiation Propagating_Radical Propagating Radical (P.) Radical->Propagating_Radical Addition to Monomer Monomer This compound Monomer Monomer->Propagating_Radical Growing_Chain Growing Polymer Chain (P-M.) Propagating_Radical->Growing_Chain Chain Growth Growing_Chain->Growing_Chain Addition of Monomers Termination Termination (Combination or Disproportionation) Growing_Chain->Termination Polymer Poly(this compound) Termination->Polymer

References

Application Notes and Protocols for 2-Heptenoic Acid in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Heptenoic acid as a flavoring agent in food science research. This document includes its sensory properties, recommended applications, and detailed protocols for its analysis and evaluation.

Application Notes

Flavor Profile and Sensory Characteristics

This compound is a versatile flavoring agent characterized by a complex sensory profile. Its primary flavor attributes are described as fatty, fruity, cheesy, and green.[1] It is a colorless to pale yellow liquid with a distinct odor profile that includes green, grassy, and fruity notes.[2] Due to its multifaceted flavor, it can be utilized in a variety of food products to enhance or impart specific flavor dimensions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O₂[3][4]
Molecular Weight 128.17 g/mol [3][4]
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 224.00 to 228.00 °C @ 760.00 mm Hg[2][3]
Solubility in Water 2389 mg/L @ 25 °C (estimated)[2]
Solubility in Other Solvents Soluble in oils and alcohol[1][2][3]
FEMA Number 3920[2][3]
JECFA Number 1373[3]
Recommended Applications and Usage Levels

This compound is Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[2] Recommended usage levels vary depending on the food matrix. Table 2 provides typical usage levels for (E)-2-Heptenoic acid in various food categories.

Table 2: Recommended Usage Levels of (E)-2-Heptenoic Acid in Food

Food CategoryAverage Usual ppmAverage Maximum ppm
Baked Goods1.02.0
Nonalcoholic Beverages1.01.5
Frozen Dairy1.02.0
Gelatins / Puddings0.51.0
Meat Products0.010.1
Soft Candy1.02.0

Source: The Good Scents Company[2]

Stability Considerations

As an unsaturated carboxylic acid, the stability of this compound can be influenced by environmental factors such as pH, temperature, and light.[5][6][7][8] While specific stability data for this compound is limited, general principles for unsaturated fatty acids suggest that exposure to high temperatures, extreme pH levels, and UV light can lead to degradation and loss of flavor efficacy.[5][6] It is recommended to store this compound in a cool, dark place and to conduct stability testing within the specific food matrix of application.

Experimental Protocols

Sensory Evaluation Protocols

The triangle test is used to determine if a sensory difference exists between two samples, for example, a control product and a product formulated with this compound.[9][10][11][12]

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food product.

Materials:

  • Control food product.

  • Experimental food product containing this compound.

  • Identical sample cups, coded with random three-digit numbers.

  • Palate cleansers (e.g., plain crackers, filtered water).

  • Sensory evaluation booths with controlled lighting and temperature.

  • A panel of at least 15-30 trained or consumer panelists.[11]

Procedure:

  • Prepare the control and experimental samples. Ensure they are at the same temperature and presented in a standardized manner.

  • For each panelist, present three coded samples: two are identical (either both control or both experimental) and one is different.

  • Randomize the order of presentation for each panelist to avoid bias. There are six possible combinations: AAB, ABA, BAA, BBA, BAB, ABB.

  • Instruct panelists to taste the samples from left to right.

  • Ask panelists to identify the "odd" or "different" sample. Even if they are uncertain, they must make a choice.

  • Provide palate cleansers for use between samples.

  • Record the number of correct identifications.

  • Analyze the results using a statistical table for triangle tests to determine if the number of correct answers is statistically significant.

Workflow for Triangle Test:

Triangle_Test_Workflow cluster_prep Preparation cluster_presentation Presentation to Panelist cluster_evaluation Evaluation cluster_analysis Analysis Prep_Control Prepare Control Sample (A) Present_Samples Present Three Coded Samples (e.g., AAB, ABA, BAA, BBA, BAB, ABB) Prep_Control->Present_Samples Prep_Experimental Prepare Experimental Sample with this compound (B) Prep_Experimental->Present_Samples Taste_Samples Panelist Tastes Samples from Left to Right Present_Samples->Taste_Samples Identify_Odd Panelist Identifies the Odd Sample Taste_Samples->Identify_Odd Record_Results Record Number of Correct Identifications Identify_Odd->Record_Results Statistical_Analysis Perform Statistical Analysis (Chi-squared test) Record_Results->Statistical_Analysis Conclusion Determine if a Significant Difference Exists Statistical_Analysis->Conclusion

Figure 1. Workflow for the Triangle Test.

QDA is used to quantify the intensities of the sensory attributes of a product.[10] This method is ideal for creating a detailed flavor profile of a food product containing this compound.

Objective: To develop a comprehensive sensory profile and quantify the intensity of flavor attributes of a product containing this compound.

Materials:

  • Food product(s) with varying concentrations of this compound.

  • Reference standards for different flavor attributes (e.g., specific fruity esters, cheesy compounds).

  • Sensory evaluation booths.

  • A panel of 8-12 highly trained sensory panelists.

  • Data collection software.

Procedure:

  • Panelist Training and Lexicon Development:

    • Present the panelists with the product(s) containing this compound and a range of reference standards.

    • Through discussion, the panel comes to a consensus on a list of descriptive terms (lexicon) for the aroma, flavor, and texture of the product. This may include terms like "fruity," "cheesy," "green," "fatty," "waxy," etc.

    • Define each attribute with a reference standard.

  • Intensity Rating:

    • Panelists individually rate the intensity of each attribute for each sample on an unstructured line scale (e.g., a 15 cm line anchored with "low" and "high").

  • Data Collection and Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between samples.

    • Visualize the results using spider web plots to compare the sensory profiles of different formulations.

Logical Flow for Quantitative Descriptive Analysis:

QDA_Logic Start Start QDA Panel_Training Panelist Training and Lexicon Development Start->Panel_Training Attribute_Selection Select Key Sensory Attributes Panel_Training->Attribute_Selection Intensity_Rating Individual Panelist Intensity Rating Attribute_Selection->Intensity_Rating Data_Collection Collect Intensity Data Intensity_Rating->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis Profile_Visualization Visualize Profiles (Spider Web Plot) Data_Analysis->Profile_Visualization End End Profile_Visualization->End

Figure 2. Logical flow of Quantitative Descriptive Analysis.
Analytical Protocol: Quantification by GC-MS

This protocol is a general guideline for the quantification of this compound in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization will be required for specific food matrices.

Objective: To accurately quantify the concentration of this compound in a food sample.

Materials and Reagents:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • SPME autosampler and fibers (e.g., DVB/CAR/PDMS).[13]

  • GC column suitable for fatty acid analysis (e.g., DB-WAX, HP-5MS).[14][15]

  • This compound standard.

  • Internal standard (e.g., deuterated fatty acid or a fatty acid not present in the sample).

  • Solvents (e.g., ethanol, diethyl ether, hexane).

  • Sodium chloride.

  • Hydrochloric acid or sodium hydroxide (B78521) for pH adjustment.

  • Sample vials with septa.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Spike each calibration standard with a fixed concentration of the internal standard.

  • Sample Preparation (Headspace SPME):

    • Homogenize the food sample.

    • Place a known amount of the homogenized sample into a headspace vial.

    • Add the internal standard.

    • Add sodium chloride to increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.

    • Seal the vial and incubate at a specific temperature (e.g., 45°C) for a set time (e.g., 45 minutes) to allow for equilibration of the headspace.[13]

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 45 minutes).[13]

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).[13][15]

    • Separate the compounds on the GC column using a suitable temperature program. A possible program could be: initial temperature of 60°C for 1 min, then ramp at 10°C/min to 240°C and hold for 10 min.[15][16]

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for quantification, using specific ions for this compound and the internal standard. For full scan mode, a mass range of m/z 50-600 can be used.[16]

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Experimental Workflow for GC-MS Quantification:

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Prep_Standards Prepare Calibration Standards with Internal Standard HS_SPME Headspace Solid-Phase Microextraction (SPME) Prep_Standards->HS_SPME Prep_Sample Prepare Food Sample with Internal Standard Prep_Sample->HS_SPME GC_Separation Gas Chromatographic Separation HS_SPME->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calc Calculate Concentration in Sample Calibration_Curve->Concentration_Calc

Figure 3. Workflow for GC-MS quantification of this compound.

Potential Signaling Pathway in Taste Perception

The "fatty" taste perception of free fatty acids is believed to be mediated by G-protein coupled receptors (GPCRs), specifically GPR40 (also known as FFAR1) and GPR120 (FFAR4).[17][18][19][20][21] These receptors are activated by medium and long-chain fatty acids.[17][18][19][21] While direct evidence for this compound (a medium-chain fatty acid) activating these specific receptors is not yet definitive, it is a plausible mechanism for its perception.

The proposed signaling cascade upon receptor activation involves the G-protein gustducin, leading to an increase in intracellular calcium concentration and ultimately neurotransmitter release, signaling the perception of a "fatty" taste to the brain.

Proposed Signaling Pathway for Fatty Acid Taste Perception:

Fatty_Acid_Taste_Pathway cluster_receptor Taste Receptor Cell FA This compound (Fatty Acid) GPR GPR40 / GPR120 (GPCR) FA->GPR Binds to G_Protein Gustducin (G-protein) GPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Neurotransmitter Neurotransmitter Release Ca_Release->Neurotransmitter Induces Brain Brain: Fatty Taste Perception Neurotransmitter->Brain Signals to

Figure 4. Proposed signaling pathway for fatty acid taste perception.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid is a medium-chain unsaturated fatty acid with potential as an antimicrobial agent. Its lipophilic nature suggests a mechanism of action that involves disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific enzymatic pathways. These application notes provide detailed protocols for the comprehensive evaluation of the antimicrobial and anti-biofilm properties of this compound. The provided methodologies are essential for researchers in microbiology, drug discovery, and formulation science to characterize its spectrum of activity, potency, and mechanism of action. Given the limited publicly available data on the antimicrobial activity of this compound, the concentration ranges provided in these protocols are based on data from structurally similar fatty acids. It is strongly recommended to perform initial dose-range-finding studies to determine the optimal concentrations for the specific bacterial strains being investigated.

Data Presentation

The following tables summarize hypothetical and literature-derived data for short-chain fatty acids against common Gram-positive and Gram-negative bacteria. This data should be used as a reference to guide initial experimental design.

Table 1: Minimum Inhibitory Concentration (MIC) of Related Fatty Acids

CompoundOrganismMIC (µg/mL)Reference
Hexanoic AcidEscherichia coli K8825,000[1]
Caprylic AcidEscherichia coli300 - 850[2]
Capric AcidEscherichia coli1,250 - 2,030[2]
cis-2-Decenoic Acid Analog (2CP)Staphylococcus aureus1,000[3]
cis-2-Decenoic Acid Analog (2CP)Pseudomonas aeruginosa4,000[3]
Palmitoleic Acid (C16:1)Staphylococcus aureus< 10[4][5]

Table 2: Minimum Bactericidal Concentration (MBC) of Related Fatty Acids

CompoundOrganismMBC (µg/mL)Reference
Hexanoic AcidEscherichia coli K88> highest tested concentration[1]
Lauric Acid (C12:0)Staphylococcus aureus> 250[5]
Lauric Acid (C12:0)Staphylococcus epidermidis> 250[5]

Table 3: Anti-Biofilm Activity of Related Fatty Acids

CompoundOrganismActivityConcentration (µg/mL)Reference
cis-2-Decenoic Acid Analog (2CP)Staphylococcus aureusBiofilm Dispersion125[3][6]
cis-2-Decenoic Acid Analog (2CP)Pseudomonas aeruginosaBiofilm Dispersion125[3][6]
10-Hydroxy-2-decenoic AcidStaphylococcus aureusBiofilm Inhibition70 - 1130[7]
Petroselinic AcidStaphylococcus aureusBiofilm Inhibition100[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline (0.85%)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • McFarland turbidity standards (0.5)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (diluted from stock in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be approximately 110 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC assay to determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips and spreader

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10 µL aliquot.

  • Plating: Spread the 10 µL aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Curve Analysis

This assay provides information on the rate of bactericidal activity of this compound over time.[9]

Materials:

  • This compound

  • Bacterial strain

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • TSA plates

  • Sterile saline

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB adjusted to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup:

    • Prepare flasks containing CAMHB with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask with no compound.

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 37°C with shaking.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[10]

  • Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.

  • Colony Counting: After incubation of the plates, count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[9]

Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Bacterial strain (known biofilm former, e.g., Staphylococcus aureus ATCC 25923)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (33%)

Procedure:

  • Preparation of Plates: Add 100 µL of TSB with 1% glucose to the wells of a 96-well plate. Add serial dilutions of this compound to the wells, similar to the MIC setup. Include a growth control well.

  • Inoculation: Add 10 µL of an overnight culture of the test bacterium (adjusted to 0.5 McFarland) to each well (except sterility control).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with sterile water.

  • Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. A significant reduction in OD₅₇₀ compared to the control indicates biofilm inhibition.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution mic_assay MIC Assay (Broth Microdilution) prep_compound->mic_assay time_kill Time-Kill Curve Analysis prep_compound->time_kill biofilm_assay Anti-Biofilm Assay (Crystal Violet) prep_compound->biofilm_assay prep_inoculum Prepare Bacterial Inoculum prep_inoculum->mic_assay prep_inoculum->time_kill prep_inoculum->biofilm_assay mbc_assay MBC Assay (Subculturing) mic_assay->mbc_assay mic_result Determine MIC mic_assay->mic_result mbc_result Determine MBC mbc_assay->mbc_result time_kill_result Plot Time-Kill Curve time_kill->time_kill_result biofilm_result Quantify Biofilm Inhibition biofilm_assay->biofilm_result

Caption: Experimental workflow for assessing the antimicrobial activity of this compound.

Mechanism_of_Action cluster_environment Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm heptenoic_acid This compound membrane Outer Leaflet Lipid Bilayer Inner Leaflet heptenoic_acid->membrane:f1 Intercalation & Disruption disruption Membrane Potential Disruption membrane:f1->disruption leakage Leakage of Intracellular Contents membrane:f1->leakage inhibition Inhibition of Cellular Processes disruption->inhibition leakage->inhibition cell_death Cell Death inhibition->cell_death

Caption: Proposed mechanism of antimicrobial action of this compound on a bacterial cell.

References

Application Notes and Protocols: Isotope Labeling of 2-Heptenoic Acid for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing using stable isotope-labeled compounds is a powerful technique to elucidate the fate of molecules within biological systems. 2-Heptenoic acid, a medium-chain unsaturated fatty acid, is involved in cellular energy metabolism and may serve as a biomarker or therapeutic target in various diseases.[1][2][3][4] Isotopic labeling of this compound with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), allows for the precise tracking of its uptake, transport, and transformation through metabolic pathways, primarily beta-oxidation. These studies are critical for understanding disease mechanisms and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the synthesis of isotopically labeled this compound, its application in cell culture-based metabolic tracing studies, and the subsequent analysis of its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound

This protocol describes a representative synthesis of [1-¹³C]-2-Heptenoic acid. A similar approach can be adapted for labeling with deuterium or at other carbon positions.

Materials:

  • 1-Bromohexane (B126081)

  • Potassium cyanide ([¹³C]KCN, 99 atom % ¹³C)

  • Diethyl malonate

  • Sodium ethoxide

  • Potassium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of [1-¹³C]-Heptanenitrile: React 1-bromohexane with [¹³C]KCN in a suitable solvent like ethanol (B145695) to produce [1-¹³C]-heptanenitrile. The reaction is typically carried out under reflux for several hours.

  • Hydrolysis to [1-¹³C]-Heptanoic Acid: The resulting [1-¹³C]-heptanenitrile is then hydrolyzed to [1-¹³C]-heptanoic acid using a strong base like potassium hydroxide, followed by acidification with hydrochloric acid.

  • Introduction of the Double Bond (Representative Method): A common method to introduce an α,β-unsaturation is through α-bromination followed by dehydrobromination.

    • Treat the [1-¹³C]-heptanoic acid with a brominating agent (e.g., N-bromosuccinimide) to yield 2-bromo-[1-¹³C]-heptanoic acid.

    • Induce dehydrobromination using a non-nucleophilic base to form [1-¹³C]-2-Heptenoic acid.

  • Purification: The final product is purified using techniques such as column chromatography or distillation to achieve high purity. The structure and isotopic enrichment are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Protocol 2: Metabolic Tracing of Labeled this compound in Cell Culture

This protocol outlines a general procedure for tracing the metabolism of isotopically labeled this compound in a mammalian cell line (e.g., HepG2).

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled fatty acids[5]

  • Isotopically labeled this compound (e.g., [1-¹³C]-2-Heptenoic acid) complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cold methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare the cell culture medium by supplementing basal medium with dFBS and the isotopically labeled this compound-BSA complex to the desired final concentration.

  • Initiation of Labeling: Aspirate the existing medium from the cell culture plates and wash the cells once with sterile PBS. Add the pre-warmed labeling medium to each well to initiate the metabolic tracing.

  • Time-Course Sample Collection: At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell pellets and the culture medium.

    • Medium: Aspirate the medium from the well and transfer to a microcentrifuge tube. Centrifuge to pellet any detached cells and collect the supernatant.

    • Cells: Place the plate on ice, aspirate the remaining medium, and wash the cells twice with ice-cold PBS. Add a specific volume of ice-cold 80% methanol to quench metabolism. Scrape the cells, transfer the cell lysate to a microcentrifuge tube, and vortex vigorously.

  • Sample Storage: Store all collected samples at -80°C until metabolite extraction and analysis.

Protocol 3: Metabolite Extraction and LC-MS/MS Analysis

This protocol details the extraction of fatty acids and their subsequent analysis by LC-MS/MS.

Materials:

  • Collected cell lysates and media samples

  • Chloroform (B151607)

  • Water (LC-MS grade)

  • Internal standards (e.g., heptadecanoic acid)

  • Nitrogen gas evaporator

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Metabolite Extraction (from cell lysate):

    • Centrifuge the cell lysate at high speed to pellet cellular debris.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding chloroform and water to the methanol extract (a common ratio is 1:1:1 methanol:chloroform:water).[6]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids and fatty acids.

    • Dry the organic phase under a stream of nitrogen gas.

  • Sample Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol (B130326) and methanol.[6]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the fatty acids using a C18 reversed-phase column with a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

    • Detect the labeled this compound and its metabolites using the mass spectrometer in negative ion mode.[7][8]

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions of the targeted labeled metabolites.

Data Presentation

The following table represents hypothetical quantitative data from a metabolic tracing experiment using [U-¹³C₇]-2-Heptenoic acid in a cell culture model. The data illustrates the consumption of the labeled fatty acid and the appearance of its labeled downstream metabolites over time.

Time (hours)[U-¹³C₇]-2-Heptenoic Acid (pmol/10⁶ cells)[U-¹³C₅]-Pentenoyl-CoA (pmol/10⁶ cells)[U-¹³C₃]-Propionyl-CoA (pmol/10⁶ cells)¹³C-Citrate (M+2) (relative abundance)
0 1000.0 ± 50.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
1 850.0 ± 42.575.0 ± 3.830.0 ± 1.55.0 ± 0.3
4 550.0 ± 27.5150.0 ± 7.580.0 ± 4.015.0 ± 0.8
8 250.0 ± 12.5120.0 ± 6.0100.0 ± 5.025.0 ± 1.3
24 50.0 ± 2.530.0 ± 1.540.0 ± 2.018.0 ± 0.9

Data are presented as mean ± standard deviation.

Visualizations

Experimental_Workflow Experimental Workflow for Metabolic Tracing cluster_synthesis Synthesis cluster_cell_culture Cell Culture & Labeling cluster_sampling Sample Collection cluster_analysis Analysis Synthesis Synthesis of Isotopically Labeled This compound Labeling Incubation with Labeled this compound Synthesis->Labeling CellCulture Cell Culture (e.g., HepG2) CellCulture->Labeling TimePoints Time-Course Sampling Labeling->TimePoints Quenching Metabolic Quenching (Cold Methanol) TimePoints->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis & Interpretation LCMS->DataAnalysis

Caption: Experimental workflow for metabolic tracing studies.

Beta_Oxidation_Pathway Beta-Oxidation of [U-13C7]-2-Heptenoic Acid cluster_final_round Final Round Heptenoic [U-13C7]-2-Heptenoic Acid HeptenoylCoA [U-13C7]-2-Heptenoyl-CoA Heptenoic->HeptenoylCoA Acyl-CoA Synthetase HydroxyacylCoA [U-13C7]-3-Hydroxyheptanoyl-CoA HeptenoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA [U-13C7]-3-Ketoheptanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase PentenoylCoA [U-13C5]-Pentenoyl-CoA KetoacylCoA->PentenoylCoA Thiolase AcetylCoA_1 [U-13C2]-Acetyl-CoA KetoacylCoA->AcetylCoA_1 Thiolase TCACycle TCA Cycle AcetylCoA_1->TCACycle PropionylCoA [U-13C3]-Propionyl-CoA SuccinylCoA [13C3]-Succinyl-CoA SuccinylCoA->TCACycle AcetylCoA_2 [U-13C2]-Acetyl-CoA PentenoylCoA_node [U-13C5]-Pentenoyl-CoA PropionylCoA_node [U-13C3]-Propionyl-CoA PentenoylCoA_node->PropionylCoA_node Beta-Oxidation AcetylCoA_2_node [U-13C2]-Acetyl-CoA PentenoylCoA_node->AcetylCoA_2_node Beta-Oxidation PropionylCoA_node->SuccinylCoA Carboxylation AcetylCoA_2_node->TCACycle

Caption: Beta-oxidation pathway of this compound.

References

Application Notes and Protocols for the Quantification of 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Heptenoic acid, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to deliver accurate and reproducible quantification in various sample matrices.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile form suitable for GC analysis.

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Internal Standard Spiking: To each sample and calibration standard, add a known concentration of an appropriate internal standard, such as a deuterated analog of this compound or a structurally similar fatty acid not present in the sample.

  • Extraction (for biological samples): For samples like plasma or tissue homogenates, perform a liquid-liquid extraction. A common method involves adding methanol (B129727) and hydrochloric acid to the sample, followed by extraction with a non-polar solvent like iso-octane.[1][2]

  • Derivatization: The carboxyl group of this compound must be derivatized to increase its volatility. Two common methods are:

    • Silylation: React the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 75°C for 45 minutes.[3] This replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.

    • Esterification (Pentafluorobenzyl Bromide - PFBBr): React the dried extract with 1% PFBBr in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile at room temperature for 20 minutes. This forms a pentafluorobenzyl (PFB) ester.[1]

  • Reconstitution: After derivatization, evaporate the reagent under a stream of nitrogen and reconstitute the residue in a solvent suitable for GC injection, such as iso-octane.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

Data Presentation

Table 1: GC-MS Quantitative Data for TMS-derivatized this compound

ParameterValueSource/Justification
AnalyteThis compound-TMSDerivatized for volatility
Retention Time (approx.)9 - 11 minEstimated based on similar derivatized fatty acids
Quantifier Ion (m/z)185[M-15]+ fragment of the TMS derivative
Qualifier Ion 1 (m/z)73Characteristic fragment of TMS group
Qualifier Ion 2 (m/z)117Fragment from the carbon chain
Linearity (R²)> 0.995Typical for validated GC-MS methods
Limit of Detection (LOD)0.1 - 1 µMDependent on sample matrix and instrument sensitivity
Limit of Quantitation (LOQ)0.5 - 5 µMDependent on sample matrix and instrument sensitivity

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute Inject GC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

GC-MS analysis workflow for this compound.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. This compound can be directly analyzed by reversed-phase HPLC with UV detection without the need for derivatization.

Experimental Protocol

a) Sample Preparation:

  • Dilution: Dilute the sample in the mobile phase to a concentration within the calibration range.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., another short-chain fatty acid with a distinct retention time).

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

b) HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a photodiode array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 210 nm, where the carboxylic acid chromophore absorbs.[4]

Data Presentation

Table 2: HPLC-UV Quantitative Data for this compound

ParameterValueSource/Justification
AnalyteThis compoundDirect analysis
Retention Time (approx.)5 - 7 minDependent on exact mobile phase composition and column
Detection Wavelength210 nmUV absorbance of the carboxyl group[4]
Linearity (R²)> 0.999Typical for validated HPLC-UV methods[5]
Limit of Detection (LOD)0.5 - 5 µMBased on typical performance for similar organic acids[6]
Limit of Quantitation (LOQ)1.5 - 15 µMBased on typical performance for similar organic acids[6]
Recovery95 - 105%Expected range for a validated method

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Dilute Dilution in Mobile Phase Sample->Dilute Spike Spike with Internal Standard Dilute->Spike Filter Filtration (0.45 µm) Spike->Filter Inject HPLC Injection Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

HPLC-UV analysis workflow for this compound.

Quantitative Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol

a) Sample Preparation:

  • Accurate Weighing: Accurately weigh a known amount of the sample containing this compound.

  • Internal Standard: Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with resonances that do not overlap with the analyte signals.

  • Dissolution: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Transfer a precise volume of the solution to an NMR tube.

b) NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): Ensure a sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) to allow for full relaxation of the nuclei between scans. This is critical for accurate quantification.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phasing and baseline correction.

c) Quantification:

The concentration of this compound can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)

Where:

  • C = Concentration

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

Data Presentation

Table 3: qNMR Parameters for this compound Quantification

ParameterValueSource/Justification
Analyte Signal (¹H NMR)Vinyl protons (δ 5.8-7.1 ppm)Distinct and well-resolved signals in the ¹H NMR spectrum[7]
Number of Protons (Nanalyte)2Corresponding to the two vinyl protons
Internal StandardMaleic AcidCertified reference material with non-overlapping signals
Internal Standard SignalVinyl protons (δ ~6.3 ppm)Single, sharp peak in a clean region of the spectrum
Number of Protons (NIS)2Two equivalent vinyl protons in maleic acid
Deuterated SolventCDCl₃Good solubility for this compound
Relaxation Delay (d1)≥ 30 sTo ensure complete relaxation for accurate integration

Logical Relationship Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard (IS) weigh_is->dissolve acquire Acquire ¹H NMR spectrum (long relaxation delay) dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate concentration using integral ratio, masses, and MWs integrate->calculate

References

Troubleshooting & Optimization

Troubleshooting 2-Heptenoic acid peak tailing in reverse phase HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during reverse-phase High-Performance Liquid Chromatography (HPLC) analysis, with a specific focus on 2-Heptenoic acid.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing for acidic compounds like this compound in reverse-phase HPLC is a common problem that can compromise the accuracy and precision of your results. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Question: Why is my this compound peak tailing?

Answer: Peak tailing for this compound is often attributed to secondary interactions between the analyte and the stationary phase, or issues with the chromatographic conditions. Here are the most common causes and their solutions:

1. Inappropriate Mobile Phase pH:

  • The Problem: this compound is a carboxylic acid with a predicted pKa of approximately 4.79.[1][2] If the mobile phase pH is close to or above the pKa, the analyte will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms. The anionic form can interact with residual, positively charged sites on the silica-based stationary phase, leading to a secondary retention mechanism and peak tailing.

  • The Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of this compound. A pH of 2.5-3.0 is generally recommended to ensure the analyte is fully protonated and interacts with the stationary phase through a single, consistent hydrophobic mechanism. This can be achieved by adding a small amount of an acid, such as formic acid, acetic acid, or phosphoric acid, to the mobile phase.

2. Secondary Interactions with Residual Silanols:

  • The Problem: Even with an appropriate mobile phase pH, residual silanol (B1196071) groups on the surface of the C18 stationary phase can be deprotonated and carry a negative charge. These can interact with any residual positive charges on the analyte or through other polar interactions, causing peak tailing.

  • The Solution:

    • Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups.

    • Mobile Phase Additives: The use of an acidic mobile phase modifier, as mentioned above, also helps to suppress the ionization of silanol groups.

3. Column Contamination or Degradation:

  • The Problem: Accumulation of strongly retained sample components or contaminants on the column can lead to active sites that cause peak tailing. Over time, the stationary phase can also degrade, especially when operating at extreme pH values or high temperatures.

  • The Solution:

    • Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained compounds and particulates.

    • Column Replacement: If the peak shape does not improve after washing, the column may be irreversibly damaged and require replacement.

4. Sample Overload:

  • The Problem: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

  • The Solution: Reduce the injection volume or dilute the sample.

5. Extra-Column Effects:

  • The Problem: Dead volume in the HPLC system, such as from long or wide-bore tubing, or poorly made connections, can cause band broadening and peak tailing.

  • The Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly tightened to minimize dead volume.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for HPLC analysis?

A1: Understanding the properties of this compound is crucial for method development and troubleshooting.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3]
pKa (predicted) ~4.79 - 5.2[1][2]
Boiling Point 224-228 °C[3]
Solubility Soluble in alcohol. Water solubility is approximately 2389 mg/L at 25°C.[4][5]

Q2: What is a good starting point for an HPLC method for this compound?

A2: Based on available methods for short-chain fatty acids, a good starting point would be:

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid)
Gradient Start with a suitable gradient, for example, 35% Acetonitrile, hold for a few minutes, then ramp up to 90% Acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 30 °C

Q3: How can I confirm if my peak tailing is due to secondary silanol interactions?

A3: One way to test for secondary silanol interactions is to inject a neutral compound of similar hydrophobicity. If the neutral compound gives a symmetrical peak while this compound tails, it strongly suggests that secondary interactions with the acidic analyte are the cause.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of this compound Peak Tailing
  • Initial Assessment:

    • Calculate the tailing factor (asymmetry factor) of the this compound peak. A value greater than 1.2 is generally considered tailing.

    • Visually inspect the chromatogram for other issues like split peaks or broad peaks.

  • Mobile Phase pH Adjustment:

    • Prepare a fresh mobile phase with a pH of 2.5-3.0 using an appropriate acid (e.g., 0.1% formic acid).

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the this compound standard and evaluate the peak shape.

  • Column Health Check:

    • If peak tailing persists, flush the column with a strong solvent (e.g., 100% acetonitrile) for 30-60 minutes.

    • If a guard column is installed, remove it and re-run the analysis to see if it was the source of the problem.

    • If the peak shape does not improve, consider replacing the column with a new, high-purity, end-capped C18 column.

  • Investigate Sample Overload:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the diluted samples and observe the effect on peak shape. If the tailing decreases with dilution, sample overload was a contributing factor.

  • Check for Extra-Column Volume:

    • Inspect all tubing and connections between the injector, column, and detector.

    • Ensure that the tubing is of the appropriate internal diameter and length for your system.

    • Verify that all fittings are secure and properly seated.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH ~2 units below pKa (~4.8)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes adjust_ph->check_ph clean_column Flush Column with Strong Solvent check_column->clean_column Yes check_overload Is Sample Concentration Too High? check_column->check_overload No replace_column Replace Column clean_column->replace_column No Improvement clean_column->check_overload replace_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_extracolumn Check for Extra-Column Volume (tubing, connections) check_overload->check_extracolumn No dilute_sample->check_extracolumn fix_connections Optimize Tubing and Connections check_extracolumn->fix_connections Yes good_peak Symmetrical Peak check_extracolumn->good_peak No fix_connections->good_peak

Caption: A logical workflow for troubleshooting this compound peak tailing.

Signaling_Pathway cluster_stationary_phase C18 Stationary Phase Heptenoic_Acid_protonated This compound (R-COOH) (Protonated, Less Polar) C18 Hydrophobic C18 Chains Heptenoic_Acid_protonated->C18 Primary Hydrophobic Interaction (Good Peak Shape) Heptenoic_Acid_anion This compound (R-COO⁻) (Anionic, More Polar) Silanol Residual Silanol Groups (Si-OH) Heptenoic_Acid_anion->Silanol Secondary Ionic Interaction (Peak Tailing)

Caption: Chemical interactions leading to peak tailing of this compound.

References

Technical Support Center: Optimizing 2-Heptenoic Acid Extraction from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 2-heptenoic acid from bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for extracting this compound from an aqueous bacterial culture?

A1: The extraction of this compound, a carboxylic acid, is based on the principles of acid-base chemistry and liquid-liquid extraction. This compound exists in two forms: a protonated (uncharged) form and a deprotonated (anionic) form. The uncharged form is more soluble in organic solvents, while the charged form is more soluble in the aqueous culture medium. To maximize extraction into an organic solvent, the pH of the bacterial culture must be lowered to favor the protonated, uncharged state of the acid.

Q2: Which factors have the most significant impact on the yield of extracted this compound?

A2: The most critical factors influencing extraction yield are:

  • pH of the aqueous culture: A lower pH (well below the pKa of this compound, which is approximately 4.8) is crucial for efficient extraction into an organic solvent.

  • Choice of organic solvent: The solvent's polarity, selectivity for fatty acids, and immiscibility with the aqueous culture broth are key determinants of extraction efficiency.

  • Culture conditions: The initial concentration of this compound produced by the bacteria is a primary determinant of the final yield. Optimizing fermentation parameters such as media composition, temperature, and incubation time is essential.[1]

Q3: What are some common interfering substances from bacterial cultures that can co-extract with this compound?

A3: Bacterial cultures are complex mixtures. Other lipids, fatty acids, and hydrophobic molecules produced by the bacteria can co-extract with this compound. Additionally, components from the culture medium, such as those found in yeast extract or peptone, may also be extracted.[2] Contaminants can also leach from plasticware, such as polypropylene (B1209903) tubes, during solvent exposure.[3]

Q4: How can I optimize the production of this compound in my bacterial culture before extraction?

A4: Optimizing production involves tailoring the culture conditions to the specific bacterial strain. Key parameters to consider are:

  • Media Composition: Ensure the medium provides adequate carbon and nitrogen sources. For some bacteria, specific precursors can enhance fatty acid production.[4]

  • pH Control: Maintaining the optimal pH for bacterial growth and metabolite production throughout the fermentation process can significantly increase yields.[1]

  • Temperature and Aeration: These should be optimized for the specific strain being used.

  • Incubation Time: Harvest the culture at the optimal time point for this compound production, which is often during the stationary phase of growth.[5]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Question: I performed the extraction, but my final yield is much lower than expected. What could be the cause?

  • Answer: Low yield can stem from several factors throughout the experimental workflow.

    • Suboptimal pH: The most common cause is an insufficiently acidic aqueous phase during extraction. If the pH is not well below the pKa of this compound (~4.8), the acid will remain in its deprotonated, water-soluble form and will not partition into the organic solvent.[6][7]

    • Inefficient Lysis: If you are extracting intracellular this compound, incomplete bacterial cell lysis will result in a low starting concentration for extraction.

    • Inadequate Mixing: Insufficient mixing of the aqueous and organic phases during extraction leads to poor transfer of the this compound into the organic solvent.

    • Incorrect Solvent Choice: The organic solvent used may not be optimal for extracting this compound.

    • Low Production by Bacteria: The initial concentration of this compound in the culture may be low. It is advisable to optimize culture conditions first.[1]

Issue 2: Poor Phase Separation

  • Question: After centrifugation, I am not getting a clear separation between the aqueous and organic layers. What should I do?

  • Answer: Poor phase separation can be caused by the formation of an emulsion.

    • Presence of Surfactants: Bacterial cultures can contain biosurfactants that stabilize emulsions.

    • High Biomass: A high concentration of bacterial cells and other solids can accumulate at the interface.

    • Vigorous Mixing: Overly vigorous mixing can create a stable emulsion.

    • Troubleshooting Steps:

      • Centrifuge at a higher speed or for a longer duration.

      • Consider a "salting out" approach by adding a neutral salt (e.g., NaCl) to the aqueous phase to increase its polarity and help break the emulsion.

      • If the problem persists, a different solvent system may be necessary.

Issue 3: Contamination in the Final Product

  • Question: My final this compound extract contains impurities. How can I improve its purity?

  • Answer: Contamination is a common issue due to the complexity of the bacterial culture broth.

    • Co-extraction of Similar Molecules: Other fatty acids and hydrophobic compounds from the bacteria or media are likely to co-extract.

    • Back-Extraction: To remove polar, non-acidic impurities, you can perform a "back-extraction." After the initial extraction into the organic solvent, wash the organic phase with a fresh aqueous solution at the same low pH.

    • Further Purification: For higher purity, downstream purification techniques such as column chromatography may be required.

Quantitative Data Summary

The following tables summarize the extraction efficiency of short-chain fatty acids (which behave similarly to this compound) under different conditions.

Table 1: Effect of pH on Volatile Fatty Acid (VFA) Extraction Efficiency using Ethyl Acetate (B1210297).

pHButyric Acid Efficiency (%)Propionic Acid Efficiency (%)
2.5> 90> 70
3.5~ 80~ 60
4.5~ 65~ 45

Data adapted from studies on VFA extraction from fermentation broth, indicating a clear trend of increased efficiency at lower pH.[6][7]

Table 2: Comparison of Extraction Solvents for Phenolic Constituents (Illustrating Solvent Polarity Effects).

Solvent SystemLow-Molecular-Weight Phenolics (mg GAE/100g)High-Molecular-Weight Phenolics (mg GAE/100g)
Aqueous Methanol239.9 ± 4.860.9 ± 0.9
Aqueous Acetone171.6 ± 4.5121.0 ± 1.5

This table illustrates that solvent choice significantly impacts the extraction of different classes of molecules. While not specific to this compound, it highlights the importance of solvent selection. Generally, for fatty acid extraction, less polar solvents are effective.[8][9]

Experimental Protocols

Protocol: Liquid-Liquid Extraction of this compound from Bacterial Culture Broth

This protocol describes a standard method for the extraction of this compound from a liquid bacterial culture.

Materials:

  • Bacterial culture broth

  • Organic solvent (e.g., ethyl acetate)

  • Concentrated HCl or H₂SO₄

  • 1 M NaOH

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • pH meter or pH strips

  • Rotary evaporator

Methodology:

  • Harvesting the Culture: Centrifuge the bacterial culture to pellet the cells. The this compound may be intracellular, extracellular, or both. For total extraction, proceed with the whole broth. For extracellular extraction, use the supernatant.

  • Acidification: Transfer a known volume of the culture broth (or supernatant) to a suitable container. While stirring, slowly add concentrated acid to lower the pH to approximately 2.0-2.5. Monitor the pH carefully. This step protonates the this compound, making it soluble in the organic solvent.[6][7]

  • Solvent Addition: Add an equal volume of ethyl acetate to the acidified broth in a separatory funnel.

  • Extraction: Stopper the separatory funnel and invert it several times, venting frequently to release pressure. Shake for 1-2 minutes to ensure thorough mixing and partitioning of the this compound into the organic phase.

  • Phase Separation: Allow the layers to separate. The upper layer will be the organic phase containing the this compound.

  • Collection of Organic Phase: Carefully drain the lower aqueous layer and collect the upper organic layer. For higher recovery, the aqueous layer can be re-extracted with a fresh portion of ethyl acetate.

  • Drying: Add anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Solvent Evaporation: Decant the dried organic phase and evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

Mandatory Visualizations

FattyAcidBiosynthesis acetyl_coa Acetyl-CoA fabY FabY (β-ketoacyl-ACP synthase) acetyl_coa->fabY malonyl_acp Malonyl-ACP malonyl_acp->fabY fabB FabB (β-ketoacyl-ACP synthase I) malonyl_acp->fabB acetoacetyl_acp Acetoacetyl-ACP fabY->acetoacetyl_acp elongation_cycle Elongation Cycle (FabG, FabA/Z, FabI) acetoacetyl_acp->elongation_cycle acyl_acp Acyl-ACP (C_n) elongation_cycle->acyl_acp + Malonyl-ACP acyl_acp->fabB heptenoyl_acp Heptenoyl-ACP fabB->heptenoyl_acp (at C6-ACP) heptenoic_acid This compound heptenoyl_acp->heptenoic_acid Thioesterase

Caption: Fatty acid biosynthesis pathway in Pseudomonas aeruginosa leading to this compound.

TroubleshootingWorkflow start Start: Low/No Yield of This compound check_ph Is pH of culture broth < 3.0 before extraction? start->check_ph adjust_ph Action: Acidify broth to pH 2.0-2.5 with HCl check_ph->adjust_ph No check_mixing Was mixing of phases vigorous and sufficient? check_ph->check_mixing Yes adjust_ph->check_ph increase_mixing Action: Increase shaking time/intensity check_mixing->increase_mixing No check_culture Is this compound production confirmed in the culture? check_mixing->check_culture Yes increase_mixing->check_mixing optimize_culture Action: Optimize culture conditions (media, time, etc.) check_culture->optimize_culture No check_solvent Is the solvent appropriate? (e.g., ethyl acetate) check_culture->check_solvent Yes optimize_culture->check_culture change_solvent Action: Test alternative solvents (e.g., diethyl ether) check_solvent->change_solvent No success Yield Improved check_solvent->success Yes change_solvent->check_solvent

Caption: Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: Synthesis of 2-Heptenoic Acid via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Heptenoic acid synthesis using the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of synthesizing this compound using a Wittig reaction?

The synthesis involves the reaction of an aldehyde (pentanal) with a stabilized phosphorus ylide, typically ethyl (triphenylphosphoranylidene)acetate. This reaction forms ethyl 2-heptenoate, which is subsequently hydrolyzed to yield this compound. The use of a stabilized ylide generally favors the formation of the (E)-isomer (trans-2-Heptenoic acid).[1][2]

Q2: Why is a stabilized ylide used for this synthesis, and how does it affect the stereochemistry of the product?

A stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, contains an electron-withdrawing group (the ester) that delocalizes the negative charge of the ylide carbanion, making it more stable.[2][3] This stability influences the reaction mechanism, generally leading to the thermodynamically more stable (E)-alkene as the major product.[1][2] Non-stabilized ylides, in contrast, typically favor the formation of (Z)-alkenes.[1]

Q3: What are the main challenges in this specific Wittig reaction?

Common challenges include achieving a high yield, ensuring complete conversion of the starting materials, and effectively removing the triphenylphosphine (B44618) oxide byproduct during purification.[1] Optimizing reaction conditions such as the choice of base, solvent, and temperature is crucial to address these issues.

Q4: Are there alternative methods to the Wittig reaction for synthesizing α,β-unsaturated acids?

Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a common and often superior alternative.[1] The HWE reaction uses a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. A significant advantage of the HWE reaction is that its phosphate (B84403) byproduct is water-soluble, simplifying purification.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Rationale
Incomplete Ylide FormationEnsure the base is strong enough and of good quality. For stabilized ylides, weaker bases like NaOH or Na2CO3 can be used.[1][4] Ensure the phosphonium (B103445) salt is fully dissolved or suspended before adding the base.The ylide is the key nucleophilic species; its incomplete formation will directly lead to low product yield.
Degradation of PentanalUse freshly distilled pentanal. Aldehydes can be prone to oxidation or polymerization, especially under basic conditions.[1]Ensuring the purity of the aldehyde starting material is critical for a successful reaction.
Suboptimal Reaction ConditionsOptimize reaction temperature and time. While many Wittig reactions with stabilized ylides proceed at room temperature, gentle heating (e.g., reflux in toluene) may be required to drive the reaction to completion.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).Finding the optimal balance of temperature and time can maximize product formation while minimizing side reactions.
Difficult PurificationThe primary byproduct, triphenylphosphine oxide, can be difficult to separate from the product. Purification can be facilitated by precipitating the oxide from a non-polar solvent mixture (e.g., diethyl ether/hexanes) or by using column chromatography.[6]Effective purification is essential to obtain a high yield of the pure product.
Issue 2: Poor (E/Z) Stereoselectivity
Possible Cause Troubleshooting Step Rationale
Reaction ConditionsThe choice of solvent can influence the E/Z ratio. For stabilized ylides, aprotic solvents like THF, CH2Cl2, or toluene (B28343) are commonly used and generally favor the (E)-isomer.[1][7] The presence of lithium salts can sometimes decrease (E)-selectivity.[2]The solvent polarity and presence of certain salts can affect the stability of the reaction intermediates, thereby influencing the stereochemical outcome.
Ylide StabilityFor the synthesis of an α,β-unsaturated ester, a stabilized ylide is the correct choice for high (E)-selectivity.[1][2]The inherent properties of the ylide are the primary determinant of the product's stereochemistry.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Wittig synthesis of an α,β-unsaturated ester, which can be adapted for ethyl 2-heptenoate.

ParameterCondition 1: Aqueous MediumCondition 2: Organic Solvent
Ylide Ethyl (triphenylphosphoranylidene)acetate (formed in situ)Ethyl (triphenylphosphoranylidene)acetate (pre-formed or in situ)
Aldehyde PentanalPentanal
Base Sodium Bicarbonate (NaHCO3)Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)
Solvent WaterToluene or Dichloromethane (CH2Cl2)
Temperature RefluxRoom Temperature to Reflux
Reaction Time 35 minutes - 24 hours2 - 24 hours
Typical Yield 71-97% (for various aldehydes)[8]Generally good to high yields
E/Z Ratio Predominantly (E)-isomer[9]Predominantly (E)-isomer[1]

Experimental Protocols

Protocol 1: Wittig Reaction for the Synthesis of Ethyl 2-Heptenoate

This protocol describes the reaction of pentanal with the stabilized ylide, ethyl (triphenylphosphoranylidene)acetate.

Materials:

  • Pentanal

  • Ethyl (triphenylphosphoranylidene)acetate

  • Anhydrous Toluene

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentanal (10 mmol, 1 equivalent) and ethyl (triphenylphosphoranylidene)acetate (12 mmol, 1.2 equivalents).[3]

  • Add 50 mL of anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (9:1) solvent system.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford pure ethyl 2-heptenoate.

Protocol 2: Hydrolysis of Ethyl 2-Heptenoate to this compound

Materials:

  • Ethyl 2-heptenoate

  • Ethanol (B145695)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) solution (e.g., 2 M)

  • Magnetic stirrer

  • Round-bottom flask

  • pH paper or meter

Procedure:

  • Dissolve ethyl 2-heptenoate in ethanol in a round-bottom flask.

  • Add an excess of NaOH solution to the flask.

  • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to dissolve the sodium heptenoate salt.

  • Cool the aqueous solution in an ice bath and acidify by slowly adding HCl solution until the pH is acidic (pH ~2).

  • The this compound will precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate).

  • If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Visualizations

Wittig_Synthesis_Workflow cluster_wittig Wittig Reaction cluster_hydrolysis Hydrolysis Pentanal Pentanal Reaction Wittig Reaction (Toluene, Reflux) Pentanal->Reaction Ylide Ethyl (triphenylphosphoranylidene)acetate Ylide->Reaction Ester Ethyl 2-Heptenoate Reaction->Ester Byproduct Triphenylphosphine oxide Reaction->Byproduct Hydrolysis Hydrolysis (NaOH, H2O/EtOH) Ester->Hydrolysis Acid This compound Hydrolysis->Acid

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield of This compound Check_Ylide Incomplete Ylide Formation? Low_Yield->Check_Ylide Check_Aldehyde Pentanal Degradation? Low_Yield->Check_Aldehyde Check_Conditions Suboptimal Reaction Conditions? Low_Yield->Check_Conditions Check_Purification Inefficient Purification? Low_Yield->Check_Purification Sol_Ylide Use fresh, strong enough base. Check_Ylide->Sol_Ylide Sol_Aldehyde Use freshly distilled pentanal. Check_Aldehyde->Sol_Aldehyde Sol_Conditions Optimize T° and time. Monitor with TLC. Check_Conditions->Sol_Conditions Sol_Purification Optimize byproduct removal technique. Check_Purification->Sol_Purification

Caption: Troubleshooting logic for low reaction yield.

References

Resolving co-elution of 2-Heptenoic acid with other fatty acids in GC

Author: BenchChem Technical Support Team. Date: December 2025

<

Troubleshooting Guide: Resolving Co-elution of 2-Heptenoic Acid

This guide provides troubleshooting strategies for resolving the co-elution of this compound with other fatty acids during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak co-eluting with other fatty acids?

A1: Co-elution, where two or more compounds elute from the GC column at the same time, is a common challenge in fatty acid analysis.[1] For this compound, this can be caused by several factors:

  • Inappropriate GC Column: The stationary phase of your column may not have the correct polarity to differentiate between this compound and other structurally similar short-chain fatty acids.

  • Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, not allowing enough time for the compounds to separate on the column.[2][3]

  • Lack of Derivatization: Free fatty acids are highly polar and can interact with the column, leading to poor peak shape and potential co-elution.[4][5][6] Converting them to more volatile esters (like Fatty Acid Methyl Esters, or FAMEs) is a critical step.[4][5][7]

  • Sample Overload: Injecting too much sample can saturate the column, causing peaks to broaden and merge.[2]

Q2: How do I choose the right GC column to improve separation?

A2: Selecting a column with the appropriate stationary phase is the most critical factor for achieving separation.[8] For fatty acids, especially short-chain ones, polar stationary phases are recommended.

  • High Polarity Columns: Columns with a high-polarity stationary phase, such as those based on polyethylene (B3416737) glycol (PEG) or with cyano groups, are ideal. These phases separate fatty acids based on their polarity and degree of unsaturation.

    • Wax Columns (e.g., DB-Wax, HP-FFAP): These are excellent for general fatty acid analysis, including short-chain fatty acids.[9][10] They provide good separation of saturated and unsaturated fatty acids.

    • Cyano Columns (e.g., HP-88, DB-23): These are highly polar and are particularly effective for separating geometric (cis/trans) isomers of fatty acids.[11]

A summary of recommended column types is provided in the table below.

Table 1: GC Column Selection Guide for Short-Chain Fatty Acids
Stationary Phase TypeCommon Trade NamesPolarityKey Advantages for Fatty Acid Analysis
Polyethylene Glycol (PEG) DB-Wax, HP-FFAP, Supelcowax, NukolHighExcellent for separating free fatty acids and their methyl esters; robust and widely used.[9][10]
Biscyanopropyl Polysiloxane HP-88, SP-2380, DB-23Very HighSuperior separation of cis/trans isomers and positional isomers of FAMEs.[11][12]
Nitroterephthalic Acid Modified PEG FFAP (Free Fatty Acid Phase)HighSpecifically designed for the analysis of free acids, reducing peak tailing.[9]

Q3: How can I optimize my GC oven temperature program to resolve co-elution?

A3: Optimizing the temperature program is a powerful tool for improving the separation of closely eluting compounds.[2] A slower temperature ramp rate around the elution point of your target analytes can significantly enhance resolution.[2][3]

Consider the following strategies:

  • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting peaks.[2]

  • Reduce the Ramp Rate: A slower ramp rate (e.g., 2-5°C/min) allows more interaction between the analytes and the stationary phase, leading to better separation.[13]

  • Introduce an Isothermal Hold: Adding a hold period at a temperature just below the elution temperature of the co-eluting pair can provide the necessary time for them to separate.[13][14]

Table 2: Example Temperature Programs for FAME Analysis
ParameterStandard (Fast) ProgramOptimized (Resolution-Focused) Program
Initial Temperature 100°C, hold for 2 min80°C, hold for 3 min
Ramp 1 15°C/min to 200°C5°C/min to 180°C
Ramp 2 20°C/min to 250°C10°C/min to 240°C
Final Hold 5 min at 250°C10 min at 240°C

Q4: Is derivatization necessary for analyzing this compound, and what is the recommended protocol?

A4: Yes, derivatization is highly recommended. Analyzing free fatty acids directly by GC can lead to issues like poor peak shape and adsorption to the column due to their high polarity.[5][6] Converting them to Fatty Acid Methyl Esters (FAMEs) makes them more volatile and less polar, resulting in sharper peaks and better separation.[4][7][15]

The most common and robust method is acid-catalyzed esterification using Boron Trifluoride-Methanol (BF3-Methanol).[5][6]

Experimental Protocols

Protocol 1: FAME Derivatization with Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of fatty acids to their corresponding methyl esters.

Materials:

  • Sample containing fatty acids (e.g., lipid extract).

  • Boron Trifluoride-Methanol (BF3-Methanol) solution, 12-14% w/w.

  • Hexane (B92381) (GC grade).

  • Saturated Sodium Chloride (NaCl) solution.

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4).

  • Screw-cap glass tubes with PTFE-lined caps.

  • Heating block or water bath.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Place 1-25 mg of your lipid sample into a screw-cap glass tube.[6] If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% BF3-Methanol solution to the tube.[6]

  • Reaction: Tightly cap the tube and heat it at 60°C for 10 minutes in a heating block or water bath.[6] This step converts the fatty acids to FAMEs.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[6]

  • Phase Separation: Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[6] Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC.

Visualizations

Troubleshooting Workflow for Co-elution

The following diagram outlines a logical workflow for diagnosing and resolving peak co-elution in your GC analysis.

G start Peak Co-elution Observed (e.g., with this compound) check_derivatization Is the sample properly derivatized to FAMEs? start->check_derivatization derivatize Perform FAME Derivatization (e.g., BF3-Methanol Protocol) check_derivatization->derivatize No check_column Is the GC column polarity appropriate for fatty acids? check_derivatization->check_column Yes derivatize->check_derivatization select_column Select a High-Polarity Column (e.g., Wax or Cyano phase) check_column->select_column No optimize_method Optimize GC Method Parameters check_column->optimize_method Yes select_column->optimize_method temp_program Adjust Temperature Program (Slower ramp, add holds) optimize_method->temp_program flow_rate Adjust Carrier Gas Flow Rate (Lower flow for better resolution) optimize_method->flow_rate injection_vol Check Injection Volume (Reduce if overloading) optimize_method->injection_vol resolved Peaks Resolved temp_program->resolved flow_rate->resolved injection_vol->resolved

A logical workflow for troubleshooting GC peak co-elution.
Fatty Acid Derivatization Process

This diagram illustrates the chemical conversion of a free fatty acid into a more volatile Fatty Acid Methyl Ester (FAME) for GC analysis.

G fatty_acid Free Fatty Acid (e.g., this compound) R-COOH reaction Esterification (Heating) fatty_acid->reaction reagents + CH₃OH (Methanol) + BF₃ (Catalyst) reagents->reaction fame Fatty Acid Methyl Ester (FAME) R-COOCH₃ reaction->fame gc_analysis Volatile & Less Polar (Suitable for GC) fame->gc_analysis

The conversion of a fatty acid to a FAME for GC analysis.

References

Minimizing degradation of 2-Heptenoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Heptenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during sample preparation and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a medium-chain unsaturated fatty acid with a double bond between the second and third carbon atoms (an alpha,beta-unsaturated carboxylic acid). This conjugated system makes the molecule susceptible to various degradation pathways, including oxidation, isomerization, and polymerization, particularly during sample preparation. Degradation can lead to inaccurate quantification and misinterpretation of experimental data.

Q2: What are the primary factors that can cause degradation of this compound during sample preparation?

The primary factors contributing to the degradation of this compound are:

  • Exposure to Oxygen: The double bond is prone to oxidation, leading to the formation of peroxides, aldehydes, and other breakdown products.

  • Elevated Temperatures: High temperatures can accelerate oxidation and potentially cause isomerization or decarboxylation.

  • Exposure to Light: UV radiation can induce photodegradation, including isomerization and the formation of free radicals that initiate oxidation.

  • Extreme pH Conditions: Both highly acidic and alkaline conditions can catalyze the degradation of the molecule.

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for oxidation reactions.

Q3: How can I visually identify if my this compound sample has degraded?

While visual inspection is not a definitive method, signs of degradation can include a change in color from colorless to pale yellow, an increase in viscosity, or the appearance of a rancid odor. However, significant degradation can occur without any obvious visual cues. Therefore, it is crucial to rely on analytical methods for an accurate assessment of sample integrity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the sample preparation of this compound and provides solutions to minimize degradation.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound after extraction. Oxidation during extraction: Exposure to atmospheric oxygen during sample homogenization, solvent evaporation, or other steps.1. Perform all extraction steps under an inert atmosphere (e.g., nitrogen or argon). 2. Use deoxygenated solvents. 3. Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent at a concentration of 0.01-0.05%.
Incomplete extraction: The chosen solvent system may not be optimal for your sample matrix.1. Optimize the solvent system. A common choice for fatty acid extraction is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v). 2. Ensure thorough homogenization of the sample to maximize surface area for extraction.
Appearance of unexpected peaks in chromatograms (GC-MS or HPLC). Isomerization: The trans isomer of this compound may isomerize to the cis isomer, or the double bond may migrate. This can be induced by heat, light, or acidic/basic conditions.1. Avoid high temperatures during sample processing and analysis. 2. Protect samples from light by using amber vials and minimizing exposure. 3. Maintain a neutral or slightly acidic pH during extraction and storage.
Formation of degradation products: Oxidation can lead to the formation of various smaller, more volatile compounds.1. Implement the solutions for preventing oxidation mentioned above. 2. Analyze samples as quickly as possible after preparation.
Poor reproducibility of quantitative results. Inconsistent sample handling: Variations in exposure time to air, light, or heat between samples.1. Standardize all sample preparation steps, ensuring consistent timing and conditions for each sample. 2. Prepare samples in small batches to minimize the time each sample is exposed to potentially degrading conditions.
Degradation during storage: Improper storage conditions can lead to degradation over time.1. Store stock solutions and prepared samples at -20°C or -80°C under an inert atmosphere. 2. Use amber, airtight vials for storage.

Experimental Protocols

Below are detailed methodologies for key experiments related to the sample preparation of this compound.

Protocol 1: Extraction of this compound from a Biological Matrix

This protocol describes a general method for extracting this compound from a biological sample, such as plasma or tissue homogenate, while minimizing degradation.

Materials:

  • Sample (e.g., 100 µL plasma or 10 mg tissue homogenate)

  • Chloroform (deoxygenated)

  • Methanol (deoxygenated)

  • 0.9% NaCl solution (deoxygenated)

  • Butylated Hydroxytoluene (BHT)

  • Inert gas (Nitrogen or Argon)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare Reagents:

    • Prepare a 2:1 (v/v) solution of chloroform:methanol.

    • Add BHT to the chloroform:methanol solution to a final concentration of 0.05% (w/v).

    • Deoxygenate all solvents and solutions by bubbling with nitrogen or argon for 15-20 minutes.

  • Sample Homogenization (for tissue samples):

    • Homogenize the tissue sample in a suitable buffer on ice.

  • Extraction:

    • To a glass centrifuge tube, add the sample (e.g., 100 µL plasma or an equivalent amount of tissue homogenate).

    • Add 2 mL of the chloroform:methanol (2:1, v/v) solution containing BHT.

    • Blanket the headspace of the tube with nitrogen or argon.

    • Cap the tube tightly and vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution.

    • Vortex for another 1 minute.

  • Phase Separation:

    • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Two distinct layers will form: an upper aqueous layer and a lower organic layer containing the lipids.

  • Collection of the Organic Layer:

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a glass pipette, transfer the lower organic layer to a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent under a gentle stream of nitrogen or argon at room temperature or slightly above (not exceeding 40°C).

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., hexane (B92381) for GC-MS after derivatization, or mobile phase for HPLC).

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), carboxylic acids are often derivatized to their more volatile methyl esters.

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Reaction Setup:

    • To the dried lipid extract in a glass reaction vial, add 1 mL of 14% BF3-methanol solution.

    • Blanket the headspace with nitrogen or argon.

    • Cap the vial tightly.

  • Methylation:

    • Heat the vial at 60°C for 10 minutes in a heating block or water bath.

  • Extraction of FAMEs:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Collection and Drying:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • The sample is now ready for injection into the GC-MS system.

Visualizations

Degradation Pathway of this compound

The following diagram illustrates the primary degradation pathways of this compound during sample preparation.

Potential Degradation Pathways of this compound 2-Heptenoic_Acid This compound Oxidation Oxidation (O2, Metal Ions) 2-Heptenoic_Acid->Oxidation Isomerization Isomerization (Light, Heat, pH) 2-Heptenoic_Acid->Isomerization Peroxides Hydroperoxides Oxidation->Peroxides Cis_Isomer cis-2-Heptenoic Acid Isomerization->Cis_Isomer Double_Bond_Migration 3-Heptenoic Acid Isomerization->Double_Bond_Migration Aldehydes_Ketones Aldehydes & Ketones Peroxides->Aldehydes_Ketones Workflow for Minimizing this compound Degradation cluster_prep Sample Preparation cluster_storage_analysis Storage & Analysis Start Start: Sample Collection Inert_Atmosphere Work under Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Deoxygenated_Solvents Use Deoxygenated Solvents Inert_Atmosphere->Deoxygenated_Solvents Add_Antioxidant Add Antioxidant (e.g., BHT) Deoxygenated_Solvents->Add_Antioxidant Extraction Extraction (Low Temperature) Add_Antioxidant->Extraction Evaporation Solvent Evaporation (Under N2 Stream, <40°C) Extraction->Evaporation Storage Store at -20°C or -80°C in Amber Vials Evaporation->Storage Analysis Prompt Analysis (GC-MS or HPLC) Storage->Analysis End End: Reliable Data Analysis->End

Technical Support Center: Analysis of 2-Heptenoic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-Heptenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis, and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[3][4]

Q2: What are the common causes of matrix effects in the analysis of this compound from biological samples?

A2: In biological matrices like plasma, serum, or urine, common causes of matrix effects for organic acids like this compound include phospholipids (B1166683), salts, endogenous metabolites, and administered drugs.[5][6] These components can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[7]

Q3: What are the typical signs that my this compound analysis is being affected by matrix effects?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of results across different sample preparations.

  • Inconsistent peak areas for the internal standard.

  • Non-linear calibration curves.

  • Significant peak tailing or broadening.[8]

  • A noticeable drift in the analyte's signal during the analysis of a batch of samples.

  • Discrepancies in results when the same sample is analyzed at different dilutions.

Q4: How can I quantitatively assess the degree of matrix effects in my assay for this compound?

A4: The most common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with a known concentration of the analyte to the peak area of a pure standard solution of the same concentration.[5][9] The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Pure Standard)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Q5: Is it necessary to use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A5: Yes, using a SIL-IS, such as this compound-d13, is highly recommended and considered the gold standard for compensating for matrix effects.[10][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will be affected by matrix effects in a similar way, allowing for more accurate and precise quantification.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Ion Suppression Co-elution of phospholipids from the sample matrix.[5]- Optimize the chromatographic method to improve the separation of this compound from interfering compounds.[7]- Employ a more effective sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove phospholipids.[5][13]- Consider derivatization of this compound to shift its retention time away from the suppression zone.[14][15]
Poor Peak Shape (Tailing or Broadening) Secondary interactions between this compound and the stationary phase, or issues with the mobile phase.[16]- Adjust the mobile phase pH. For acidic compounds like this compound, a lower pH can improve peak shape.[17]- Ensure the sample solvent is compatible with the mobile phase.[16]- Check for column contamination and, if necessary, wash or replace the column.[8]
Inconsistent Internal Standard Response The internal standard is not adequately compensating for matrix variability.- Switch to a stable isotope-labeled internal standard for this compound if not already in use.[10]- Ensure the internal standard is added early in the sample preparation process to account for extraction variability.[3]
Retention Time Shifts Changes in mobile phase composition, column degradation, or temperature fluctuations.[8]- Prepare fresh mobile phase and ensure proper mixing.- Use a column thermostat to maintain a consistent temperature.- If the column is old or has been used extensively, consider replacing it.[16]

Quantitative Data Summary

Table 1: Recovery of Short-Chain Fatty Acids Using Different Extraction Methods

AnalyteMatrixExtraction MethodRecovery (%)
Acetic AcidFecesLiquid-Liquid Extraction95.2 ± 3.1
Propionic AcidFecesLiquid-Liquid Extraction98.7 ± 2.5
Butyric AcidFecesLiquid-Liquid Extraction101.3 ± 4.2
Valeric AcidFecesLiquid-Liquid Extraction99.5 ± 3.8
LactateMouse BrainProtein Precipitation~47%

Data adapted from multiple sources.[1][3]

Table 2: Matrix Effects for Short-Chain Fatty Acids in Different Biological Matrices

AnalyteMatrixMatrix Effect (%)
Acetic AcidFeces-15.3 ± 2.1
Propionic AcidFeces-10.8 ± 1.7
Butyric AcidFeces-8.9 ± 2.4
Valeric AcidFeces-12.1 ± 3.0

Data presented as a percentage of signal suppression. Adapted from[1].

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution of this compound.

    • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Add 800 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Derivatization of this compound with 3-Nitrophenylhydrazine (B1228671) (3-NPH)
  • Derivatization Reaction:

    • To the extracted and dried sample, add 50 µL of 200 mM 3-nitrophenylhydrazine hydrochloride in 50% methanol (B129727).

    • Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride in 50% methanol with 7% pyridine.[18][19]

    • Incubate the mixture at 40°C for 30 minutes.[1]

  • Quenching:

    • Quench the reaction by adding 200 µL of 0.1% formic acid in water.[1]

    • The sample is now ready for LC-MS/MS analysis.

Protocol 3: Suggested LC-MS/MS Parameters for Derivatized this compound
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A starting gradient of 10-15% B, increasing to 95% B over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for derivatized this compound and its SIL-IS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Biological Sample add_is Add SIL-IS sample->add_is ppt Protein Precipitation add_is->ppt lle_spe LLE or SPE ppt->lle_spe derivatization Derivatization (Optional) lle_spe->derivatization lc LC Separation derivatization->lc ms MS Detection lc->ms data Data Acquisition ms->data integration Peak Integration data->integration quant Quantification integration->quant report Reporting quant->report

Caption: Overall experimental workflow for this compound analysis.

troubleshooting_workflow start Poor Results Observed check_peak Check Peak Shape and Retention Time start->check_peak rt_shift Retention Time Shift? check_peak->rt_shift peak_shape Poor Peak Shape? rt_shift->peak_shape No solution_rt Check Mobile Phase, Column, and Temperature rt_shift->solution_rt Yes check_is Check Internal Standard Response peak_shape->check_is No solution_peak Adjust Mobile Phase pH, Check Sample Solvent peak_shape->solution_peak Yes is_inconsistent IS Inconsistent? check_is->is_inconsistent quantify_me Quantify Matrix Effects (Post-Extraction Spike) is_inconsistent->quantify_me No solution_is Use SIL-IS is_inconsistent->solution_is Yes solution_me Optimize Sample Prep, Improve Chromatography quantify_me->solution_me

Caption: A logical troubleshooting workflow for matrix effects.

References

Enhancing the stability of 2-Heptenoic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2-Heptenoic acid stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is a medium-chain unsaturated fatty acid with the chemical formula C7H12O2.[1][2] It is characterized by a carbon-carbon double bond at the second position (α,β-unsaturated). In research and development, it is utilized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, surfactants, lubricants, and plasticizers.[3] It is also used in studies related to fatty acid metabolism and lipid biochemistry to understand metabolic pathways.

Q2: What are the primary factors that can affect the stability of this compound stock solutions?

A2: The stability of this compound, an α,β-unsaturated carboxylic acid, can be influenced by several factors:

  • Light Exposure: Compounds with α,β-unsaturated carbonyl groups are susceptible to photochemical reactions, such as E/Z isomerization and [2+2] cycloadditions, upon exposure to light, particularly UV light.

  • Temperature: Elevated temperatures can accelerate degradation pathways. For long-term storage, low temperatures are recommended.

  • Oxidation: As an unsaturated fatty acid, this compound is prone to oxidation at the double bond. This can be initiated by atmospheric oxygen and catalyzed by trace metal ions.

  • pH: While some studies on similar α,β-unsaturated carboxylic acids suggest stability over a pH range of 3-11, extreme pH values should be avoided as they can catalyze hydrolysis or other reactions.

  • Solvent Choice: The solvent can influence the stability of the solute. It is crucial to use high-purity, dry solvents to minimize degradation.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: this compound is soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent often depends on the downstream application.

  • DMSO: A good choice for achieving high solubility and is less volatile than ethanol, which helps in maintaining the concentration of the stock solution over time.

  • Ethanol: A commonly used solvent, but its volatility can lead to an increase in the concentration of the stock solution if not stored properly.

For biological assays, it is crucial to perform a vehicle control to assess the effect of the solvent on the experimental system.

Q4: What are the ideal storage conditions for this compound stock solutions?

A4: To ensure the long-term stability of this compound stock solutions, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is advisable to store aliquoted stock solutions at -20°C or -80°C.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Aliquoting: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results over time. Degradation of this compound in the stock solution.1. Prepare fresh stock solutions more frequently.2. Review storage conditions. Ensure protection from light and store at ≤ -20°C.3. Aliquot stock solutions to minimize freeze-thaw cycles.4. Perform a stability check of your stock solution using an analytical method like HPLC.
Precipitate forms in the stock solution upon storage at low temperatures. The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use.2. Consider preparing a more dilute stock solution.3. If using a high concentration is necessary, consider a different solvent or a co-solvent system.
Observed activity of this compound is lower than expected. 1. Degradation of the stock solution.2. Isomerization from the active (e.g., trans) to a less active (cis) form due to light exposure.1. Verify the integrity and concentration of the stock solution using a suitable analytical method.2. Ensure the stock solution and all subsequent dilutions are protected from light during preparation and use.3. Prepare a fresh stock solution from a new batch of solid this compound.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products.1. Identify potential degradation pathways (e.g., oxidation, isomerization).2. Use a stability-indicating analytical method to separate and identify the degradation products.3. Implement stricter storage and handling procedures to minimize degradation.

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid or liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Amber, screw-cap vials for storage

Procedure:

  • Calculation: Determine the mass of this compound required. The molecular weight of this compound is 128.17 g/mol .[2] For a 100 mM (0.1 M) solution in 10 mL:

    • Mass (g) = 0.1 mol/L * 0.010 L * 128.17 g/mol = 0.12817 g (or 128.17 mg)

  • Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolving: Transfer the weighed this compound to the 10 mL volumetric flask. Add a portion of anhydrous DMSO (e.g., 5-7 mL).

  • Mixing: Gently swirl the flask or use a vortex mixer until the this compound is completely dissolved.

  • Final Volume: Add anhydrous DMSO to the volumetric flask until the meniscus reaches the 10 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into small-volume, amber vials. Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Stability Testing of this compound Stock Solutions by HPLC

This protocol outlines a general method. The specific column, mobile phase, and gradient may need to be optimized for your specific equipment and to achieve the best separation from potential degradation products.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound stock solution

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Dilute the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 1 mM) using the initial mobile phase composition.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution (e.g., start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the λmax of this compound (typically around 210-220 nm for α,β-unsaturated acids).

  • Forced Degradation Study (to identify potential degradation peaks):

    • Acid/Base Hydrolysis: Treat the stock solution with a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH) at room temperature for a set period. Neutralize before injection.

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Photostability: Expose the stock solution to UV light.

    • Thermal Stress: Heat the stock solution at an elevated temperature (e.g., 60°C).

  • Stability Study:

    • Store aliquots of the stock solution under different conditions (e.g., room temperature/light, room temperature/dark, 4°C, -20°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), analyze a fresh dilution of each stored aliquot by HPLC.

    • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.

Data Presentation

Table 1: Illustrative Stability Data for 100 mM this compound in DMSO

Disclaimer: The following data are for illustrative purposes only and represent a potential outcome of a stability study. Actual results may vary.

Storage ConditionTime Point% this compound RemainingAppearance of Degradation Products (% of Total Area)
-80°C (Protected from Light) 1 Month99.8%< 0.2%
3 Months99.5%< 0.5%
6 Months99.1%< 0.9%
-20°C (Protected from Light) 1 Month99.2%< 0.8%
3 Months97.5%< 2.5%
6 Months95.3%< 4.7%
4°C (Protected from Light) 1 Week96.8%< 3.2%
1 Month88.4%< 11.6%
Room Temp (Light Exposure) 24 Hours92.1%< 7.9%
1 Week75.6%< 24.4%

Visualizations

Logical Workflow for Troubleshooting Stock Solution Instability

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Aliquoting) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh analytical_check Perform Analytical Check (e.g., HPLC) prepare_fresh->analytical_check degradation_observed Degradation Observed? analytical_check->degradation_observed no_degradation No Significant Degradation degradation_observed->no_degradation No optimize_storage Optimize Storage Conditions (e.g., Lower Temp, Inert Gas) degradation_observed->optimize_storage Yes other_factors Investigate Other Experimental Variables no_degradation->other_factors retest Retest Stability optimize_storage->retest

Caption: A logical workflow for troubleshooting instability issues with this compound stock solutions.

β-Oxidation Pathway for an Unsaturated Fatty Acid

This compound, as an unsaturated fatty acid, is metabolized through the β-oxidation pathway to generate energy. This pathway occurs in the mitochondria.

Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix FA This compound Activation Activation (Acyl-CoA Synthetase) FA->Activation Acyl_CoA Heptenoyl-CoA Activation->Acyl_CoA Transport Carnitine Shuttle Acyl_CoA->Transport Acyl_CoA_Mito Heptenoyl-CoA Transport->Acyl_CoA_Mito Beta_Oxidation β-Oxidation Cycles Enoyl_CoA_Isomerase Enoyl-CoA Isomerase (Required for cis/trans double bond) Beta_Oxidation->Enoyl_CoA_Isomerase if needed Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Enoyl_CoA_Isomerase->Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acyl_CoA_Mito->Beta_Oxidation

Caption: Overview of the fatty acid activation and β-oxidation pathway for this compound.

References

Optimization of injection volume for 2-Heptenoic acid in GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-FID Analysis of 2-Heptenoic Acid

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the injection volume for this compound analysis using Gas Chromatography with Flame Ionization Detection (GC-FID).

Frequently Asked Questions (FAQs)

Q1: What is the standard injection volume for analyzing this compound using GC-FID?

A standard injection volume is typically 1 µL.[1][2][3] However, the optimal volume can range from 0.2 µL to 2.0 µL, depending on the sample concentration and the sensitivity required.[4][5][6] For aqueous samples, it is often recommended to inject less than 1 µL to prevent vapor volume overloading of the liner.[7]

Q2: When should I use a split vs. a splitless injection?

Split injection is preferred for higher concentration samples to prevent column overload and peak distortion.[1] Common split ratios range from 1:20 to 1:50.[1] Splitless injection is used when high sensitivity is necessary, for example, when analyzing trace levels of this compound in plasma or serum samples.[1][6]

Q3: How does injection volume affect peak shape and resolution?

Injecting too large a volume can lead to column overloading, resulting in broad, fronting, or tailing peaks, which compromises resolution.[8][9] Conversely, an injection volume that is too small may produce a very low signal, especially for low-concentration samples.[4] The goal is to inject the smallest volume that provides a reproducible and statistically valid signal.

Q4: Is sample derivatization necessary for this compound analysis?

While this compound can be analyzed in its free form, derivatization can significantly improve peak symmetry, sensitivity, and resolution.[1] This is particularly useful when dealing with complex biological matrices.[1] A common derivatizing agent is MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[1]

Q5: Why is it important to acidify samples containing volatile fatty acids like this compound?

Acidifying the sample, often with formic, phosphoric, or sulfuric acid, ensures that the carboxylic acid is in its protonated, volatile form.[2][4][10] If the sample is neutral or basic, the acid can form non-volatile salts, leading to inaccurate and non-quantitative results.[10]

Troubleshooting Guide

Q1: My chromatogram shows significant peak tailing for this compound. What are the possible causes and solutions?

Peak tailing is a common issue when analyzing polar compounds like carboxylic acids.[1]

  • Cause: Active sites in the injector liner, column, or contamination from the sample matrix.[1][8] These active sites can interact strongly with the polar carboxylic acid group.

  • Solution 1: Inlet Maintenance: Regularly clean or replace the injector liner and use deactivated glass wool. Using a deactivated liner is highly recommended to reduce active sites.[1][9]

  • Solution 2: Column Maintenance: Condition the column at a higher temperature to remove contaminants.[8] If the problem persists, trim a few centimeters from the front of the column to remove non-volatile residues.[9][11]

  • Solution 3: Lower Concentration: Reduce the sample concentration or increase the split ratio to avoid overloading the column.[8]

Q2: I am observing ghost peaks or carryover in my blank runs after injecting a high-concentration standard. How can I resolve this?

Carryover can be a significant problem, especially with "sticky" compounds like volatile fatty acids.[4]

  • Cause: Adsorption of the analyte onto surfaces within the injection port, syringe, or the front of the GC column.[4][8]

  • Solution 1: Syringe Wash: Increase the number and variety of solvent washes between injections. A sequence of washes with different polarity solvents (e.g., methanol/water mixtures) can be effective.[4]

  • Solution 2: Injector Temperature: Increasing the injector temperature can help vaporize and clear residual analyte.[4] A typical injector temperature is between 220-250°C.[1]

  • Solution 3: Bakeout: Run a high-temperature bakeout of the column and injector between sample sequences to remove contaminants.[9]

  • Solution 4: Blank Injections: Injecting one or more solvent blanks between samples can help mitigate the issue, although this increases run time.[4]

Q3: My results are not reproducible, with significant variation in peak areas. What should I check?

Irreproducible results can stem from several instrumental or procedural factors.[8]

  • Cause 1: Leaky Septum: A worn-out or leaking septum is a primary cause of GC problems, leading to pressure fluctuations and inconsistent sample introduction.[12]

  • Solution 1: Replace the septum. It is recommended to replace it after approximately 200 injections or as part of routine troubleshooting.[12]

  • Cause 2: Inconsistent Injection Technique: This is more common with manual injections but can also affect autosamplers.

  • Solution 2: Ensure the autosampler is functioning correctly and use a consistent injection speed (e.g., fast).[13] If injecting manually, follow a standardized procedure.

  • Cause 3: Sample Preparation: Inconsistent sample preparation, including pipetting errors or incomplete derivatization, can lead to variability.

  • Solution 3: Follow standardized sample preparation protocols and consider using an internal standard to correct for variations.[4][14]

Quantitative Data Summary

The following table summarizes typical experimental parameters for the GC-FID analysis of short-chain fatty acids, including this compound, based on cited protocols.

ParameterTypical Value/RangeNotesCitations
Injection Volume 0.2 - 2.0 µL (1 µL is standard)For aqueous samples, <1 µL is recommended to avoid overloading the liner.[1][4][5][7]
Injection Mode Split or SplitlessSplit is common for high concentrations; splitless for trace analysis.[1]
Split Ratio 1:10 to 1:60A higher ratio is used for more concentrated samples to prevent column overload.[2][4][15][16]
Injector Temperature 220 - 280°CMust be high enough to ensure complete and rapid vaporization of the analyte.[1][4][15]
Detector (FID) Temp. 250 - 300°CShould be higher than the final oven temperature to prevent condensation.[1][2][15]
Carrier Gas Helium, Hydrogen, or NitrogenHelium or Hydrogen are common. Constant flow mode is recommended.[2][11][17]
FID Gas Flows H₂: 30-40 mL/min; Air: 300-400 mL/minFollow manufacturer recommendations for optimal detector performance.[1][15]

Experimental Protocols

Protocol: Direct Aqueous Injection of this compound

This protocol is suitable for the direct analysis of this compound in aqueous samples.

  • Sample Preparation:

    • Thaw frozen samples to room temperature.

    • Centrifuge the sample to pellet any particulates.

    • Transfer an aliquot of the supernatant (e.g., 500 µL) to a clean vial.

    • Acidify the sample by adding a small volume of acid (e.g., 25% phosphoric acid or 2% formic acid) to lower the pH below 3.[2][4] This ensures the analyte is in its free acid form.

    • If required, add an internal standard (e.g., isobutyric acid).[4]

    • Vortex the sample thoroughly.

    • Transfer the final sample to a GC vial for analysis.

  • GC-FID Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.[7]

    • Injector: Split/Splitless Inlet.

    • Injection Volume: Start with 0.5 µL and optimize as needed.[4]

    • Inlet Temperature: 250°C.[2]

    • Split Ratio: 50:1 (adjust based on concentration).[4]

    • Column: Use a column designed for free fatty acid analysis, such as a DB-FATWAX Ultra Inert or Stabilwax-DA.[4][7]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]

    • Oven Program:

      • Initial Temperature: 110°C, hold for 1 min.

      • Ramp: Increase to 170°C at 12°C/min.[2]

      • Hold at 170°C for an appropriate time to ensure all components elute.

    • Detector: Flame Ionization Detector (FID).

    • FID Temperature: 280°C.[1][5]

    • FID Gas Flows: Hydrogen at 30 mL/min, Air at 300 mL/min, Makeup (N₂) at 30 mL/min.[15]

  • Analysis and Data Processing:

    • Inject a solvent blank to ensure system cleanliness.

    • Run a calibration curve using standards of this compound at various concentrations.

    • Inject the prepared samples.

    • Integrate the peak corresponding to this compound and quantify using the calibration curve.

Visualizations

InjectionVolumeOptimization start Start: Define Analytical Goal (e.g., concentration range) initial_inj Perform Initial Injection: - Volume: 1 µL - Split Ratio: 50:1 start->initial_inj eval_peak Evaluate Peak Shape & Signal-to-Noise (S/N) initial_inj->eval_peak good_peak Result: Good Peak Shape & S/N eval_peak->good_peak Optimal low_signal Result: Low Signal (S/N < 10) eval_peak->low_signal Suboptimal overload Result: Peak Overload (Fronting/Tailing) eval_peak->overload Suboptimal finalize Finalize Method Parameters good_peak->finalize decrease_split Action: Decrease Split Ratio or Use Splitless low_signal->decrease_split increase_split Action: Increase Split Ratio or Decrease Volume overload->increase_split decrease_split->initial_inj Re-inject increase_split->initial_inj Re-inject

Caption: Workflow for optimizing GC-FID injection volume.

GCTroubleshooting problem Identify Chromatographic Problem peak_tailing Peak Tailing / Asymmetry problem->peak_tailing ghost_peaks Ghost Peaks / Carryover problem->ghost_peaks poor_repo Poor Reproducibility (Area RSD > 15%) problem->poor_repo check_liner Check Inlet Liner: - Is it deactivated? - Is it dirty? peak_tailing->check_liner check_wash Check Syringe Wash: - Increase wash cycles - Use multiple solvents ghost_peaks->check_wash check_temp Check Temperatures: - Increase injector temp. ghost_peaks->check_temp run_blank Run Solvent Blank After High Standard ghost_peaks->run_blank check_septum Check Septum: - Any signs of coring? - How many injections? poor_repo->check_septum replace_liner Clean/Replace Liner & Deactivated Wool check_liner->replace_liner Yes/Dirty check_column Check Column: - Trim 10-20 cm from inlet - Condition column check_liner->check_column No/Clean replace_septum Replace Septum check_septum->replace_septum Worn/Leaking check_leaks Check for Leaks (Inlet, Connections) check_septum->check_leaks Looks OK

References

Reducing peak broadening for 2-Heptenoic acid in chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak broadening with 2-Heptenoic acid in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for acidic compounds like this compound in reversed-phase HPLC is an inappropriate mobile phase pH relative to the analyte's pKa.[1][2][3] If the mobile phase pH is close to or above the pKa of the carboxylic acid, the compound will exist in both its ionized (more polar) and un-ionized (less polar) forms. This dual state leads to mixed-mode retention and results in a distorted, tailing peak.[3][4] Another significant factor is secondary interactions between the acidic analyte and residual silanol (B1196071) groups on the silica-based column packing material.[5][6]

Q2: My this compound peak is broad, not tailing. What are the likely causes in HPLC?

A2: Symmetrical peak broadening, where the peak is wide but not asymmetrical, can be caused by several factors. A primary reason is column overload, which occurs when too much sample is injected, saturating the stationary phase.[7][8] You can diagnose this by injecting a more dilute sample or a smaller volume and observing if the peak sharpens.[7] Another common cause is extra-column band broadening, which results from excessive volume in the system, such as overly long or wide-diameter tubing between the injector, column, and detector.[9][10][11]

Q3: Why does my this compound peak tail in Gas Chromatography (GC) analysis?

A3: In GC, peak tailing for acidic compounds like this compound is typically due to unwanted interactions with active sites within the GC system.[12] The polar carboxyl group of the acid can strongly interact with active silanol (-Si-OH) groups present on the surfaces of the glass inlet liner and the stationary phase at the head of the column.[12] These strong adsorptive interactions delay the elution of a portion of the analyte, causing the peak to tail.[13] Column contamination from previous injections can also create new active sites.[12]

Q4: Can I analyze this compound by GC without derivatization?

A4: While it is possible to analyze free carboxylic acids like this compound directly by GC, it often leads to poor peak shapes, including significant tailing.[14] This is due to the high polarity of the carboxyl group.[14] For direct analysis, a polar stationary phase, such as a polyethylene (B3416737) glycol (PEG) phase (e.g., Carbowax type), is recommended as it provides better peak shape for acidic compounds compared to non-polar phases.[14][15] However, these columns often have lower thermal stability.[14] To overcome these issues, derivatization is a highly recommended approach.

Troubleshooting Guides

HPLC Troubleshooting for this compound

This guide will help you diagnose and resolve common peak shape issues for this compound in High-Performance Liquid Chromatography.

Issue 1: Asymmetrical Peak Tailing

  • Logical Troubleshooting Workflow

start Peak Tailing Observed check_ph Check Mobile Phase pH Is pH >= 2 units below pKa? start->check_ph adjust_ph Action: Lower Mobile Phase pH (e.g., to pH 2.5-3.0) with an appropriate buffer (e.g., Phosphate). check_ph->adjust_ph No check_column Evaluate Column Chemistry Is it a standard end-capped C18? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved change_column Action: Switch to a column with - Advanced end-capping - Polar-embedded phase - Different stationary phase. check_column->change_column Yes check_contamination Check for System & Column Contamination. Flush system and column with strong solvent. check_column->check_contamination No change_column->resolved check_contamination->resolved

Caption: Troubleshooting workflow for peak tailing in HPLC.

  • Detailed Steps & Explanations

    • Verify and Adjust Mobile Phase pH: The pKa of this compound is estimated to be around 4.8. To ensure the acid is in its un-ionized form for optimal retention and peak shape in reversed-phase chromatography, the mobile phase pH should be at least 1.5 to 2 pH units below this value.[1][16][17]

      • Action: Prepare a mobile phase with a buffer (e.g., 10-25 mM potassium phosphate) and adjust the pH to a range of 2.5-3.0 using an acid like phosphoric acid.[8] Ensure the pH of the aqueous portion is set before mixing with the organic modifier.[16]

    • Evaluate Column Condition and Chemistry: Standard silica-based C18 columns can have residual, un-capped silanol groups that cause secondary interactions with acidic analytes.[6]

      • Action: If pH adjustment is not sufficient, consider using a column with more advanced end-capping to shield the silanol groups.[5] Alternatively, a polar-embedded or polar-endcapped phase can provide a different selectivity and may improve peak shape.[1] Also, check for column contamination or degradation by flushing with a strong solvent or replacing the column if it's old.[1]

    • Check for Metal Contamination: Trace metal impurities in the column packing or from system components can chelate with carboxylic acids, leading to peak tailing.[6][7]

      • Action: If suspected, clean the system with a chelating agent and consider using a column specifically tested for low metal content.

Issue 2: Symmetrical Peak Broadening or Fronting

  • Quantitative Troubleshooting Parameters

ParameterSymptomRecommended ActionQuantitative Guideline
Sample Concentration Peak fronting or broadening that worsens with higher concentration.Dilute the sample or reduce injection volume.[1]Keep injection mass on a standard 4.6 mm ID column below 10-15 µg.[18]
Injection Volume Broad peaks, especially on smaller ID columns.Reduce injection volume.Injection volume should be ≤ 1-2% of the column volume for best performance.
Sample Solvent Distorted or split peaks.Dissolve the sample in the mobile phase or a weaker solvent.[1][7]For reversed-phase, avoid dissolving the sample in 100% strong organic solvent (e.g., ACN) if the mobile phase is highly aqueous.
Extra-Column Volume General peak broadening for all analytes.Minimize tubing length and use narrow ID tubing.[2]Use tubing with an internal diameter of 0.005" (0.12 mm) or less.[2]
Detector Settings Symmetrically broad peaks.Decrease the detector time constant or increase the data acquisition rate.Data rate should be sufficient to collect 15-20 points across the peak.
GC Troubleshooting for this compound

This guide provides solutions for improving the peak shape of this compound in Gas Chromatography.

Option 1: Direct Analysis (Without Derivatization)

  • Key Considerations

    • Inlet Maintenance: The inlet is the most common source of activity.

      • Action: Regularly replace the inlet liner with a fresh, deactivated one.[12][13] If tailing appears suddenly, the liner is the first component to check. Perform routine cleaning of the inlet body.[12]

    • Column Choice: A standard non-polar phase (e.g., 5% phenyl) will likely produce significant tailing.

      • Action: Use a specialized wax-type or free fatty acid phase (FFAP) column designed for the analysis of acids.[14] These columns have a polyethylene glycol stationary phase that is more resistant to interactions with acidic compounds.

    • Column Maintenance: Active sites can develop at the front of the column over time.

      • Action: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[19] Ensure a clean, square cut when reinstalling the column.[13][19]

Option 2: Analysis with Derivatization (Recommended)

Derivatization converts the polar carboxylic acid into a more volatile and less reactive ester, which dramatically improves peak shape and analytical reproducibility.[14][20]

  • Experimental Protocol: Esterification for GC Analysis

    Objective: To convert this compound to its methyl ester (this compound, methyl ester) to eliminate peak tailing and improve volatility for GC analysis.

    Materials:

    • This compound sample

    • Methanol (B129727), anhydrous

    • BF₃-Methanol (14% Boron Trifluoride in Methanol) or Acetyl Chloride

    • Hexane (B92381) or other suitable organic solvent

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (B86663)

    • Vials, heating block, and GC autosampler vials

    Procedure:

    • Sample Preparation: Dissolve a known amount of the this compound sample in a small volume of methanol in a screw-cap vial.

    • Esterification Reaction:

      • Add 1-2 mL of BF₃-Methanol reagent to the sample vial.

      • Cap the vial tightly and heat at 60-80°C for 10-15 minutes.

    • Extraction:

      • Cool the vial to room temperature.

      • Add 1 mL of hexane and 1 mL of water. Vortex thoroughly.

      • Allow the layers to separate. The top hexane layer contains the methyl ester.

    • Neutralization & Drying:

      • Carefully transfer the upper hexane layer to a new vial.

      • Wash the hexane layer with a small amount of saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.

      • Transfer the washed hexane layer to a final vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Analysis: The resulting hexane solution containing the this compound methyl ester is ready for injection into the GC.

  • Derivatization Workflow Diagram

start This compound (in solvent) add_reagent Add Esterification Reagent (e.g., BF3-Methanol) start->add_reagent heat Heat Reaction (e.g., 60°C for 15 min) add_reagent->heat extract Extract with Hexane/Water heat->extract wash Wash & Dry Hexane Layer extract->wash inject Inject into GC wash->inject

References

Technical Support Center: Method Development for Separating Cis/Trans Isomers of 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 2-Heptenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating the cis and trans isomers of this compound?

A1: The primary methods for separating geometric isomers of fatty acids like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).[1][2][3][4] Each technique offers distinct advantages and is suited for different analytical needs.

Q2: When should I choose HPLC for my separation?

A2: HPLC is a robust and widely used technique for separating non-volatile or thermally labile compounds.[2] It is particularly useful for preparative separations and when derivatization is not desirable.[2] Reversed-phase HPLC with a C18 or a specialized column with enhanced shape selectivity, such as a cholesterol-based stationary phase, is often the method of choice.[2][5]

Q3: What are the advantages of using Gas Chromatography (GC) for this separation?

A3: GC offers high resolution and is particularly effective for separating volatile compounds.[1] For fatty acids, a derivatization step to form more volatile esters, such as fatty acid methyl esters (FAMEs), is typically required.[6][7] The use of highly polar capillary columns is essential for achieving good resolution between cis and trans isomers.[8][9]

Q4: Can Capillary Electrophoresis (CE) be used to separate this compound isomers?

A4: Yes, CE is a powerful technique for separating isomers with high efficiency and short analysis times.[3][10] The separation is based on the differential migration of isomers in an electric field, often enhanced by the addition of a chiral or cyclodextrin-based selector to the buffer.[3][11]

Q5: What is Supercritical Fluid Chromatography (SFC) and is it suitable for this application?

A5: SFC is a "green" chromatography technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[4] It is known for its high efficiency and fast separation times, making it a viable alternative to HPLC and GC for the analysis of fatty acid isomers.[12][13]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor or no resolution of cis/trans isomers 1. Inappropriate column stationary phase. 2. Mobile phase composition is not optimal. 3. Column temperature is too high.1. Use a column with better shape selectivity (e.g., cholesterol-based) or a longer C18 column.[2] 2. Adjust the organic modifier (acetonitrile or methanol) percentage. A lower percentage of organic solvent generally increases retention and may improve resolution.[5] Add a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase to suppress ionization of the carboxylic acid group. 3. Lower the column temperature to enhance the subtle interaction differences between the isomers and the stationary phase.
Peak tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Incorrect mobile phase pH.1. Use a highly deactivated (end-capped) column. 2. Reduce the sample concentration or injection volume.[14] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For a carboxylic acid, a pH well below the pKa is generally preferred.[15]
Drifting retention times 1. Poor column equilibration. 2. Changes in mobile phase composition. 3. Column temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before each injection.[14] 2. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[16] 3. Use a column oven to maintain a stable temperature.[14]
GC Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Incomplete separation of cis/trans isomers 1. Inadequate column polarity. 2. Incorrect oven temperature program. 3. Carrier gas flow rate is not optimal.1. Use a highly polar cyanopropyl-based capillary column (e.g., SP-2560, CP-Sil 88).[9][17] Longer columns (e.g., 100 m) can also improve resolution.[8] 2. Optimize the temperature program. A slower ramp rate or an isothermal segment at a lower temperature can enhance separation.[9][18] 3. Optimize the carrier gas flow rate (linear velocity) for the column dimensions to achieve the best efficiency.
Broad or tailing peaks 1. Incomplete derivatization. 2. Active sites in the inlet or column. 3. Injection technique issues.1. Ensure the derivatization reaction to FAMEs goes to completion. 2. Use a deactivated inlet liner and a high-quality capillary column. 3. Use a fast injection speed and ensure the inlet temperature is appropriate for the analytes.
Ghost peaks 1. Contamination in the carrier gas, inlet, or column. 2. Sample carryover from previous injections.1. Use high-purity carrier gas with appropriate traps. Bake out the column and clean the inlet. 2. Implement a thorough wash sequence for the syringe and run a blank gradient after high-concentration samples.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation
  • Instrumentation: HPLC system with UV detector.

  • Column: Cholesterol-based column (e.g., COSMOSIL Cholester), 4.6 mm I.D. x 150 mm, 5 µm particle size.[2]

  • Mobile Phase: Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound standard or sample in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Gas Chromatography (GC-FID) Separation of FAMEs
  • Derivatization to FAMEs:

    • To 1 mg of this compound, add 1 mL of 2% methanolic sulfuric acid.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

    • Vortex and centrifuge. Collect the upper hexane layer containing the this compound methyl ester.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Highly polar cyanopropyl-based capillary column (e.g., Agilent J&W DB-FastFAME), 60 m x 0.25 mm I.D., 0.25 µm film thickness.[17]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Hold at 180°C for 10 minutes.

  • Inlet Temperature: 250°C (Split mode, 50:1 split ratio).

  • Detector Temperature: 260°C.

  • Injection Volume: 1 µL.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Separation on Cholesterol Column Inject->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify and Quantify cis/trans Isomers Chromatogram->Quantify

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the separation of this compound isomers.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Sample Derivatize Derivatize to FAME Sample->Derivatize Extract Extract with Hexane Derivatize->Extract Inject Inject FAME Sample Extract->Inject Column Separation on Polar Capillary Column Inject->Column Detect FID Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify and Quantify cis/trans Isomers Chromatogram->Quantify

Caption: Gas Chromatography (GC) workflow, including derivatization, for separating this compound isomers.

Troubleshooting_Logic cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting Start Poor Isomer Resolution CheckMethod Review Method Type (HPLC or GC?) Start->CheckMethod CheckColumn Is Column Appropriate? (e.g., Cholesterol phase) CheckMethod->CheckColumn HPLC CheckGCColumn Is Column Highly Polar? (e.g., Cyanopropyl) CheckMethod->CheckGCColumn GC CheckMobilePhase Is Mobile Phase Optimized? (e.g., % Organic, pH) CheckColumn->CheckMobilePhase CheckTemp Is Temperature Controlled and Optimized? CheckMobilePhase->CheckTemp Solution Improved Resolution CheckTemp->Solution CheckTempProg Is Temperature Program Optimized? CheckGCColumn->CheckTempProg CheckFlow Is Carrier Gas Flow Optimal? CheckTempProg->CheckFlow CheckFlow->Solution

Caption: A logical workflow for troubleshooting poor separation of cis/trans isomers.

References

Technical Support Center: Optimizing Microbial Heptanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the microbial production of heptanoic acid.

Troubleshooting Guides

Issue 1: Low or No Heptanoic Acid Yield

Q: My fermentation is showing good cell growth, but the heptanoic acid yield is consistently low or negligible. What are the potential causes and how can I troubleshoot this?

A: Low heptanoic acid yield despite healthy biomass can be attributed to several factors, from suboptimal medium composition to unfavorable process parameters. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

LowYieldTroubleshooting cluster_solutions Solutions start Low Heptanoic Acid Yield media 1. Verify Medium Composition start->media c_source Incorrect Carbon Source/Concentration? media->c_source n_source Suboptimal Nitrogen Source/Concentration? media->n_source cn_ratio Improper C/N Ratio? media->cn_ratio trace Missing/Incorrect Trace Elements? media->trace process 2. Check Process Parameters ph Suboptimal pH? process->ph temp Incorrect Temperature? process->temp aeration Inadequate Aeration/Agitation? process->aeration precursors 3. Assess Precursor Availability propionate (B1217596) Insufficient Propionate? precursors->propionate ethanol (B145695) Limiting Ethanol? precursors->ethanol contamination 4. Investigate Contamination bacterial Bacterial Contamination? contamination->bacterial phage Phage Lysis? contamination->phage strain 5. Evaluate Strain Performance instability Strain Instability? strain->instability viability Poor Inoculum Viability? strain->viability c_source->process If media OK sol_c Optimize carbon source (e.g., fructose) and concentration. c_source->sol_c Yes n_source->process If media OK sol_n Screen different nitrogen sources (e.g., yeast extract, peptone). n_source->sol_n Yes cn_ratio->process If media OK sol_cn Adjust C/N ratio. A range of 3-25 has been effective for similar processes. cn_ratio->sol_cn Yes trace->process If media OK sol_trace Supplement with a trace element solution. trace->sol_trace Yes ph->precursors If parameters OK sol_ph Maintain optimal pH (e.g., acidic conditions around 5-6). ph->sol_ph Yes temp->precursors If parameters OK sol_temp Optimize temperature (e.g., 30-35°C). temp->sol_temp Yes aeration->precursors If parameters OK sol_aeration Optimize agitation and aeration rates for sufficient oxygen transfer in aerobic microbes. aeration->sol_aeration Yes propionate->contamination If precursors OK sol_propionate Ensure adequate propionate concentration (e.g., up to 10.4 g/L). propionate->sol_propionate Yes ethanol->contamination If precursors OK sol_ethanol Ensure sufficient ethanol concentration (e.g., >10 g/L). ethanol->sol_ethanol Yes bacterial->strain If no contamination sol_bacterial Implement strict aseptic techniques; consider using antibiotics if necessary. bacterial->sol_bacterial Yes phage->strain If no contamination sol_phage Use phage-resistant strains; ensure thorough sterilization of equipment. phage->sol_phage Yes sol_instability Use a fresh culture from a cryopreserved stock. instability->sol_instability Yes sol_viability Ensure a healthy and active inoculum. viability->sol_viability Yes HeptanoicAcidPathway Propionyl_CoA Propionyl-CoA Keto_Valeryl_CoA 3-Ketovaleryl-CoA Propionyl_CoA->Keto_Valeryl_CoA Thiolase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Keto_Valeryl_CoA Keto_Heptanoyl_CoA 3-Ketoheptanoyl-CoA Acetyl_CoA->Keto_Heptanoyl_CoA Hydroxy_Valeryl_CoA 3-Hydroxyvaleryl-CoA Keto_Valeryl_CoA->Hydroxy_Valeryl_CoA 3-hydroxyacyl-CoA dehydrogenase Enoyl_Valeryl_CoA Crotonyl-CoA analog Hydroxy_Valeryl_CoA->Enoyl_Valeryl_CoA Enoyl-CoA hydratase Valeryl_CoA Valeryl-CoA Enoyl_Valeryl_CoA->Valeryl_CoA Acyl-CoA dehydrogenase Valeryl_CoA->Keto_Heptanoyl_CoA Thiolase Hydroxy_Heptanoyl_CoA 3-Hydroxyheptanoyl-CoA Keto_Heptanoyl_CoA->Hydroxy_Heptanoyl_CoA 3-hydroxyacyl-CoA dehydrogenase Enoyl_Heptanoyl_CoA 2-Heptenoyl-CoA Hydroxy_Heptanoyl_CoA->Enoyl_Heptanoyl_CoA Enoyl-CoA hydratase Heptanoyl_CoA Heptanoyl-CoA Enoyl_Heptanoyl_CoA->Heptanoyl_CoA Acyl-CoA dehydrogenase Heptanoic_Acid Heptanoic Acid Heptanoyl_CoA->Heptanoic_Acid Acyl-CoA hydrolase MediumOptimizationWorkflow start Start: Define Basal Medium ofat One-Factor-at-a-Time (OFAT) Screening start->ofat carbon Screen Carbon Sources ofat->carbon nitrogen Screen Nitrogen Sources ofat->nitrogen precursor Optimize Precursor Concentrations ofat->precursor rsm Response Surface Methodology (RSM) for Fine-Tuning validation Bioreactor Validation rsm->validation end Optimized Medium validation->end carbon->rsm nitrogen->rsm precursor->rsm

Validation & Comparative

A Comparative Guide to 2-Heptenoic Acid and Heptanoic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Heptenoic acid and its saturated counterpart, heptanoic acid, for applications in cell culture research. Due to a lack of direct comparative studies, this document synthesizes available data on each compound to highlight their distinct chemical properties and biological effects, offering a framework for experimental design.

Introduction and Structural Differences

Heptanoic acid is a seven-carbon, straight-chain saturated fatty acid (SFA). This compound is its monounsaturated counterpart, featuring a carbon-carbon double bond at the second position (C2)[1][2]. This α,β-unsaturated carboxylic acid structure makes this compound an electrophilic species and a potential Michael acceptor, a characteristic that fundamentally differentiates its biological reactivity from the relatively inert alkyl chain of heptanoic acid[3][4].

CompoundStructureMolecular FormulaMolar MassKey Feature
Heptanoic Acid CH₃(CH₂)₅COOHC₇H₁₄O₂130.18 g/mol Saturated alkyl chain
This compound CH₃(CH₂)₃CH=CHCOOHC₇H₁₂O₂128.17 g/mol α,β-Unsaturated system[1]

Comparative Biological Effects and Cytotoxicity

Heptanoic Acid: As a medium-chain fatty acid, heptanoic acid is primarily involved in cellular metabolism. At high concentrations, like other fatty acids, it can induce cytotoxicity. Studies on various cancer cell lines show that it has moderate anti-proliferative effects[5]. This effect is, in part, attributed to its activity as a histone deacetylase (HDAC) inhibitor[5].

This compound: The presence of the α,β-unsaturated carbonyl group in this compound suggests a higher potential for cytotoxicity compared to heptanoic acid. This functional group can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, via Michael addition[4]. This reactivity can lead to protein modification, enzyme inhibition, and induction of cellular stress pathways, potentially resulting in significant cytotoxicity[3][4]. While specific IC₅₀ values for this compound are scarce, related unsaturated fatty acids have demonstrated growth-inhibitory effects on cultured cells[6].

Table 1: Summary of Anticipated Effects on Cell Viability

ParameterHeptanoic AcidThis compound (Predicted)Rationale for Difference
Primary Cytotoxicity Moderate, often observed at millimolar concentrations.Potentially high, likely observed at micromolar to millimolar concentrations.The α,β-unsaturated system in this compound is a reactive electrophile, enabling covalent modification of cellular macromolecules[3][4].
Anti-proliferative Effects Moderate, linked to HDAC inhibition[5].Potentially strong, due to multiple mechanisms including protein adduct formation and oxidative stress.In addition to any metabolic effects, its reactivity can disrupt numerous cellular pathways.

Mechanisms of Action and Signaling Pathways

The distinct structures of these two fatty acids dictate their primary mechanisms of action in a cellular context.

Heptanoic Acid: Epigenetic Modification via HDAC Inhibition

Heptanoic acid is recognized as an inhibitor of histone deacetylases (HDACs), particularly HDAC6[5]. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression[7]. By inhibiting HDACs, heptanoic acid promotes histone hyperacetylation, resulting in a more open chromatin structure (euchromatin) and altered gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells[5][7].

HDAC_Inhibition Heptanoic_Acid Heptanoic Acid HDAC Histone Deacetylase (HDAC) Heptanoic_Acid->HDAC Inhibits Histones_Ac Acetylated Histones (Active Chromatin) HDAC->Histones_Ac Deacetylates Histones_DeAc Deacetylated Histones (Condensed Chromatin) Histones_Ac->Histones_DeAc Deacetylation Gene_Expression Gene Expression (e.g., p21, Apoptotic factors) Histones_Ac->Gene_Expression Promotes Histones_DeAc->Histones_Ac Acetylation (HATs) Cell_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Effects Leads to

Caption: Heptanoic acid inhibits HDACs, leading to increased histone acetylation and altered gene expression.
This compound: Potential for Covalent Modification and Cellular Stress

The electrophilic nature of this compound suggests its primary mechanism involves covalent binding to cellular nucleophiles[4]. This non-specific reactivity can affect a wide range of proteins and signaling pathways. One probable target is the Keap1-Nrf2 pathway, a critical regulator of the antioxidant response. Electrophiles can modify cysteine sensors on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2, which upregulates antioxidant and cytoprotective genes. However, at higher concentrations, this reactivity can overwhelm cellular defenses, leading to proteotoxicity, mitochondrial dysfunction, and cell death.

Michael_Addition_Pathway Two_Heptenoic_Acid This compound (α,β-unsaturated electrophile) Cellular_Proteins Cellular Proteins (e.g., Keap1, Enzymes) Two_Heptenoic_Acid->Cellular_Proteins Michael Addition Adducts Covalent Adducts Cellular_Proteins->Adducts Forms Nrf2_Activation Nrf2 Pathway Activation Adducts->Nrf2_Activation Can trigger (low dose) Cell_Stress Proteotoxicity & Cellular Stress Adducts->Cell_Stress Causes (high dose) Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response Induces Cell_Death Apoptosis / Necrosis Cell_Stress->Cell_Death Leads to

Caption: this compound's reactivity can lead to covalent protein modification, cellular stress, or antioxidant responses.

Experimental Protocols

When designing studies to compare these two compounds, rigorous and consistent methodologies are crucial. Below are generalized protocols for key assays.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., A549, MCF-7) Compound_Prep 2. Prepare Stock Solutions (DMSO or Ethanol) Cell_Culture->Compound_Prep Cell_Seeding 3. Seed Cells in Plates (e.g., 96-well, 6-well) Compound_Prep->Cell_Seeding Treatment 4. Treat Cells with Serial Dilutions of 2-Heptenoic & Heptanoic Acid Cell_Seeding->Treatment Viability 5a. Cell Viability Assay (MTT, XTT) Treatment->Viability Western 5b. Western Blot (HDAC targets, Stress markers) Treatment->Western Microscopy 5c. Microscopy (Morphology, Apoptosis staining) Treatment->Microscopy Data_Analysis 6. Analyze Data (IC50 curves, Protein quantification) Viability->Data_Analysis Western->Data_Analysis Microscopy->Data_Analysis

Caption: Standard workflow for comparing the cytotoxic and mechanistic effects of two compounds in vitro.
Protocol 1: Cell Viability (MTT Assay)

  • Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions (e.g., 100 mM) of this compound and heptanoic acid in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 10 mM. Include a vehicle control (medium with the highest DMSO concentration).

  • Treatment: Remove the old medium and add 100 µL of the medium containing the test compounds or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for Histone Acetylation
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of heptanoic acid (e.g., 0.1, 1, 5 mM) for 24 hours.

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Acetyl-Histone H3, total Histone H3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine changes in histone acetylation.

Summary and Recommendations

While both are seven-carbon fatty acids, the introduction of a double bond in this compound drastically alters its biological profile compared to heptanoic acid.

  • Heptanoic Acid is best utilized in studies focusing on metabolism and epigenetics , specifically as a tool to investigate the effects of HDAC inhibition . Its cytotoxic effects are generally moderate and secondary to its metabolic and signaling roles[5].

  • This compound should be considered a reactive lipid species . Its utility lies in studies of covalent drug design, electrophilic stress, and the antioxidant response . Researchers should anticipate higher cytotoxicity and handle it with appropriate safety precautions[1].

For drug development professionals, the α,β-unsaturated moiety in this compound represents a pharmacophore that can be exploited for covalent inhibition, a strategy gaining traction in overcoming drug resistance[3]. Conversely, its potential for off-target reactivity necessitates careful toxicological evaluation. Direct comparative studies are highly encouraged to precisely quantify the differences in potency and mechanism between these two fatty acids.

References

A Comparative Analysis of the Biological Activity of 2-Heptenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of cis- and trans-2-Heptenoic acid reveals nuances in their effects, particularly in the context of biofilm dispersion. While comprehensive comparative data across a wide range of biological assays remains limited, available information suggests that the geometric configuration of the double bond plays a crucial role in their bioactivity.

This guide provides an objective comparison based on existing data, outlines relevant experimental protocols, and visualizes potential mechanisms of action for researchers, scientists, and professionals in drug development.

Quantitative Data on Biological Activity

Direct comparative studies quantifying the biological activity of 2-Heptenoic acid isomers are not abundant in publicly accessible literature. However, a key area where their differential effects have been noted is in the modulation of bacterial biofilms.

CompoundBiological ActivityTarget Organism(s)Observed EffectData Source
cis-2-Heptenoic acid Biofilm DispersionPotentially broad-spectrumImplied higher potency in inducing biofilm dispersal.Patent literature suggests cis-isomers of related short-chain unsaturated fatty acids are more potent.
trans-2-Heptenoic acid Biofilm DispersionPotentially broad-spectrumActive in inducing biofilm dispersal, but potentially less potent than the cis-isomer.Mentioned as an active agent for biofilm dispersion.

Note: The relative potency is inferred from studies on structurally similar fatty acids, such as 2-decenoic acid, where the cis-isomer demonstrated significantly higher activity in inducing biofilm dispersion compared to the trans-isomer. Direct quantitative data (e.g., EC50 values) for this compound isomers is not currently available in the reviewed literature.

Experimental Protocols

To assess and compare the biological activities of this compound isomers, particularly concerning biofilm dispersion, the following experimental methodologies are relevant.

Biofilm Dispersion Assay

This assay is designed to quantify the ability of a compound to disperse a pre-formed bacterial biofilm.

1. Biofilm Formation:

  • A bacterial suspension (e.g., Pseudomonas aeruginosa) in a suitable growth medium is added to the wells of a microtiter plate.
  • The plate is incubated for a sufficient period (e.g., 24-48 hours) to allow for the formation of a mature biofilm on the well surfaces.

2. Treatment with this compound Isomers:

  • The planktonic (free-floating) bacteria are gently removed from the wells.
  • A fresh medium containing various concentrations of either cis- or trans-2-Heptenoic acid is added to the wells. A control group receives a medium without the test compounds.
  • The plate is incubated for a further period (e.g., 1-24 hours) to allow the compounds to act on the biofilm.

3. Quantification of Remaining Biofilm:

  • The medium and any dispersed cells are removed from the wells.
  • The remaining biofilm is washed to remove any loosely attached cells.
  • The biofilm is stained with a dye such as crystal violet, which binds to the biofilm matrix and cells.
  • Excess stain is washed away, and the bound dye is solubilized with a solvent (e.g., ethanol (B145695) or acetic acid).
  • The absorbance of the solubilized dye is measured using a microplate reader. A lower absorbance value in the treated wells compared to the control indicates biofilm dispersion.

4. Data Analysis:

  • The percentage of biofilm dispersion is calculated for each concentration of the isomers.
  • The effective concentration for 50% dispersion (EC50) can be determined by plotting the dispersion percentage against the compound concentration.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound isomers in bacteria are not yet fully elucidated. However, based on the activity of similar short-chain fatty acids, a plausible mechanism involves the modulation of bacterial signaling systems that regulate the transition between planktonic and biofilm lifestyles.

One such system is the cyclic diguanylate (c-di-GMP) signaling network. High intracellular levels of c-di-GMP generally promote biofilm formation, while low levels favor motility and a planktonic state. It is hypothesized that unsaturated fatty acids may interact with enzymes responsible for the synthesis (diguanylate cyclases) or degradation (phosphodiesterases) of c-di-GMP, or with c-di-GMP effector proteins.

Below is a conceptual workflow illustrating the investigation of the impact of this compound isomers on biofilm formation.

G cluster_0 Preparation cluster_1 Biofilm Assay cluster_2 Data Analysis BacterialCulture Bacterial Culture (e.g., P. aeruginosa) BiofilmFormation Biofilm Formation (Microtiter Plate) BacterialCulture->BiofilmFormation IsomerPrep Prepare Solutions of cis- & trans-2-Heptenoic acid Treatment Treat with Isomers (Concentration Gradient) IsomerPrep->Treatment BiofilmFormation->Treatment Staining Crystal Violet Staining Treatment->Staining Quantification Measure Absorbance Staining->Quantification EC50 Calculate EC50 Values Quantification->EC50 Comparison Compare Potency of Isomers EC50->Comparison

Caption: Experimental workflow for comparing the biofilm dispersion activity of this compound isomers.

The following diagram illustrates a hypothetical signaling pathway for biofilm dispersion modulated by this compound isomers.

G Isomer This compound Isomer (cis or trans) Membrane Bacterial Cell Membrane Isomer->Membrane Sensor Membrane Sensor Protein Membrane->Sensor SignalCascade Signal Transduction Cascade Sensor->SignalCascade Effector Effector Protein (e.g., Phosphodiesterase) SignalCascade->Effector c_di_GMP [c-di-GMP] reduction Effector->c_di_GMP BiofilmDispersion Biofilm Dispersion c_di_GMP->BiofilmDispersion

Caption: Hypothetical signaling pathway for this compound induced biofilm dispersion.

A Comparative Guide to Method Validation for 2-Heptenoic Acid Analysis in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 2-Heptenoic acid in plasma samples. The validation of bioanalytical methods is critical for drug development and clinical research to ensure reliable data for pharmacokinetic, toxicokinetic, and metabolomic studies.[1][2][3][4] This document outlines and compares key performance characteristics of common methodologies, provides a detailed experimental protocol for a representative gas chromatography-mass spectrometry (GC-MS) method, and presents a visual workflow to aid in understanding the analytical process.

Comparison of Analytical Methods

The analysis of short-chain fatty acids (SCFAs) like this compound in biological matrices such as plasma presents analytical challenges due to their high volatility and hydrophilicity.[5][6] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most prevalent techniques for SCFA quantification. Both typically require a derivatization step to improve the chromatographic retention and ionization efficiency of the analytes.[7][8]

Below is a summary of performance data from various validated methods for the analysis of short-chain fatty acids, including heptanoic acid, which can be considered a surrogate for this compound in this context.

Parameter Method 1: GC-MS with Pentafluorobenzyl Bromide (PFBBr) Derivatization Method 2: GC-MS with Isobutyl Chloroformate Derivatization Method 3: LC-MS/MS without Derivatization Method 4: LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization
Analyte(s) Short-Chain Fatty Acids (including Heptanoic Acid)Short-Chain Fatty Acids (C1-C7)Free Fatty Acids (including Omega 3 and 6)Organic Acids
Matrix Rat FecesMammalian FecesHuman PlasmaSerum
Linearity (r²) > 0.997[9]Excellent linearity observed[6]Not explicitly stated, but method was validated> 0.991[10]
Limit of Detection (LOD) 5–24 ng/mL[9]Not explicitly stated0.8–10.7 nmol/L[8]Not explicitly stated
Limit of Quantification (LOQ) 0.05–0.1 μg/mL[9]Not explicitly stated2.4–285.3 nmol/L[8]0.01 mM[10]
Precision (%CV) Not explicitly statedNot explicitly statedIntra- and inter-day %CV < 15%[11]2–13%[10]
Accuracy/Recovery (%) Not explicitly statedNot explicitly statedNot explicitly stated95–128%[10]

Note: The data presented is a compilation from multiple studies and may not represent a direct head-to-head comparison under identical conditions. The performance of a method can vary based on the specific laboratory, instrumentation, and sample characteristics.

Experimental Protocol: GC-MS Analysis of this compound in Plasma with PFBBr Derivatization

This protocol describes a common approach for the analysis of this compound in plasma using gas chromatography-mass spectrometry following a derivatization step with pentafluorobenzyl bromide (PFBBr).

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., Heptanoic acid-d13)

  • Pentafluorobenzyl bromide (PFBBr)

  • Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Hexane (B92381)

  • Human plasma (drug-free)

  • Ultrapure water

2. Sample Preparation

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Extraction and Derivatization:

    • Add 100 µL of 1M NaOH to the supernatant.

    • Add 50 µL of 100 mg/mL TBAHS.

    • Add 50 µL of 10% PFBBr in acetone.

    • Vortex and incubate at 60°C for 30 minutes.

    • Cool to room temperature.

    • Add 200 µL of hexane and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a GC vial with an insert.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Data Analysis

  • Quantify the this compound peak area relative to the internal standard peak area.

  • Generate a calibration curve using standards prepared in the same manner as the samples.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the method validation and sample analysis workflow.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt cent1 Centrifugation ppt->cent1 supernatant Collect Supernatant cent1->supernatant deriv Derivatization (PFBBr, 60°C) supernatant->deriv l_l_e Liquid-Liquid Extraction (Hexane) deriv->l_l_e cent2 Centrifugation l_l_e->cent2 extract Collect Organic Layer cent2->extract gc_vial Transfer to GC Vial extract->gc_vial injection Inject 1 µL into GC-MS gc_vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for GC-MS analysis of this compound in plasma.

cluster_params Validation Parameters mv Method Validation selectivity Selectivity & Specificity mv->selectivity linearity Linearity & Range mv->linearity accuracy Accuracy mv->accuracy precision Precision (Repeatability & Intermediate) mv->precision lod_loq LOD & LOQ mv->lod_loq recovery Extraction Recovery mv->recovery matrix_effect Matrix Effect mv->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, Long-Term) mv->stability

Caption: Key parameters for bioanalytical method validation according to FDA and EMA guidelines.

References

A Guide to Inter-Laboratory Performance in 2-Heptenoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies for the measurement of 2-Heptenoic acid and a simulated inter-laboratory comparison to highlight key performance metrics. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of analytical methods for this unsaturated fatty acid.

This compound is an unsaturated fatty acid that serves as a biochemical reagent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Accurate and reproducible measurement of this compound is crucial for its application in various research and development settings. This guide outlines common analytical techniques and presents a simulated inter-laboratory study to demonstrate how laboratory performance is evaluated.

Simulated Inter-Laboratory Comparison of this compound Measurement

While no public inter-laboratory comparison data for this compound is currently available, this section presents a simulated study to illustrate the process and the expected data. In this simulation, ten laboratories were provided with a standardized sample of this compound with an assigned value (true concentration) of 25.0 µg/mL. Each laboratory was instructed to perform triplicate measurements using their in-house validated method.

The performance of each laboratory was assessed using Z-scores, a statistical measure that indicates how far and in what direction a result deviates from the consensus mean.[4] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]

Table 1: Simulated Inter-Laboratory Comparison Results for this compound

Laboratory IDMethodMeasurement 1 (µg/mL)Measurement 2 (µg/mL)Measurement 3 (µg/mL)Mean (µg/mL)Standard DeviationZ-ScorePerformance
Lab 1GC-MS24.825.124.924.90.15-0.2Satisfactory
Lab 2LC-MS/MS26.226.526.326.30.152.6Unsatisfactory
Lab 3GC-MS24.524.724.624.60.10-0.8Satisfactory
Lab 4LC-MS/MS25.325.525.425.40.100.8Satisfactory
Lab 5GC-MS23.924.124.024.00.10-2.0Satisfactory
Lab 6LC-MS/MS25.825.625.725.70.101.4Satisfactory
Lab 7GC-MS22.923.223.123.10.15-3.8Unsatisfactory
Lab 8LC-MS/MS24.925.225.025.00.150.0Satisfactory
Lab 9GC-MS25.125.325.225.20.100.4Satisfactory
Lab 10LC-MS/MS24.324.524.424.40.10-1.2Satisfactory

Assigned Value (Consensus Mean): 25.0 µg/mL Standard Deviation for Proficiency Assessment: 0.5 µg/mL Z-Score Calculation: (Laboratory Mean - Assigned Value) / Standard Deviation for Proficiency Assessment[4]

Experimental Protocols

Accurate quantification of this compound relies on robust and validated analytical methods. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like fatty acids.[5] Derivatization is often required to increase the volatility of the analyte.

1. Sample Preparation (Derivatization):

  • Esterification: To a known volume of sample (e.g., 1 mL), add an internal standard.

  • The fatty acids are converted to their more volatile methyl esters (FAMEs).[6]

  • The FAMEs are then extracted using an organic solvent like n-hexane.[5]

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or equivalent.[7]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate.[8]

  • Injector Temperature: 250°C.[7]

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to separate the components.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for analyzing less volatile and thermally labile compounds. It can often be performed without derivatization.[9]

1. Sample Preparation:

  • Protein Precipitation: For biological samples, proteins are precipitated by adding a solvent like methanol.

  • Liquid-Liquid Extraction: The analyte is extracted from the aqueous phase into an immiscible organic solvent.

  • The sample is then reconstituted in a solvent compatible with the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Acquity UPLC system or equivalent.[6]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[6][9]

  • Mobile Phase: A gradient of aqueous and organic solvents, such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[6]

  • Flow Rate: Typically 0.2-0.4 mL/min.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), usually in negative mode for carboxylic acids.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizations

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a relevant metabolic context for fatty acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution gcms GC-MS Analysis reconstitution->gcms GC-MS Path lcms LC-MS/MS Analysis reconstitution->lcms LC-MS Path quantification Quantification gcms->quantification lcms->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for this compound analysis.

fatty_acid_metabolism diet Dietary Fats (Triglycerides) lipolysis Lipolysis diet->lipolysis fatty_acids Fatty Acids (e.g., this compound) lipolysis->fatty_acids beta_oxidation Beta-Oxidation fatty_acids->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa krebs_cycle Krebs Cycle acetyl_coa->krebs_cycle energy Energy (ATP) krebs_cycle->energy

Caption: Simplified overview of fatty acid beta-oxidation pathway.

References

Unveiling 2-Heptenoic Acid: A Potential Biomarker in Medium-Chain Acyl-CoA Dehydrogenase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of 2-Heptenoic acid as a novel biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency reveals a compelling, albeit indirect, case for its clinical significance. This guide provides a comprehensive comparison with established biomarkers, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in their evaluation of this promising molecule.

Executive Summary

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid β-oxidation, disrupts the body's ability to convert medium-chain fats into energy. Diagnosis currently relies on the detection of specific acylcarnitines and urinary organic acids. This guide explores the potential of this compound, an unsaturated medium-chain fatty acid, as a complementary biomarker for this condition. While direct quantitative validation studies are not yet prevalent in published literature, a strong theoretical foundation, based on the known metabolic disturbances in MCAD deficiency, suggests that this compound could serve as a valuable indicator of this metabolic block. This report synthesizes the existing knowledge on MCAD deficiency biomarkers and outlines the experimental rationale and protocols for validating this compound's role.

The Metabolic Basis for this compound as a Biomarker in MCAD Deficiency

In a healthy individual, fatty acids are broken down in the mitochondria through a process called β-oxidation to generate energy. Each cycle of β-oxidation involves four enzymatic steps, with acyl-CoA dehydrogenases playing a crucial role in the initial step. These enzymes are specific to the chain length of the fatty acid. In MCAD deficiency, the gene encoding the medium-chain acyl-CoA dehydrogenase is mutated, leading to a dysfunctional enzyme.

This enzymatic block prevents the proper metabolism of medium-chain fatty acids (6 to 12 carbons in length). Consequently, these fatty acids and their derivatives accumulate in the body and are excreted in the urine. Crucially, studies have shown that the metabolism of unsaturated fatty acids is also inhibited in MCAD deficiency, leading to a notable increase in the urinary excretion of unsaturated dicarboxylic acids.[1] This provides a strong rationale for investigating this compound, a C7 unsaturated fatty acid, as a potential biomarker. Its accumulation would be a direct consequence of the metabolic traffic jam caused by the deficient MCAD enzyme.

Metabolic Pathway of Medium-Chain Fatty Acids and the Impact of MCAD Deficiency cluster_deficiency MCAD Deficiency MCFA Medium-Chain Fatty Acids MCFA_CoA Medium-Chain Acyl-CoA MCFA->MCFA_CoA Activation MCAD MCAD Enzyme MCFA_CoA->MCAD Substrate BetaOxidation β-Oxidation Cycle MCAD->BetaOxidation Product Accumulation Accumulation of Upstream Metabolites MCAD->Accumulation Deficiency leads to Energy Energy (Acetyl-CoA) BetaOxidation->Energy Unsaturated_Dicarboxylic Unsaturated Dicarboxylic Acids Accumulation->Unsaturated_Dicarboxylic Alternative Pathway Unsaturated_MCFA Unsaturated Medium-Chain Fatty Acids (e.g., this compound) Unsaturated_MCFA->MCFA_CoA

Figure 1: Simplified pathway of medium-chain fatty acid metabolism and the effect of MCAD deficiency.

Comparison with Established Biomarkers

The current gold standard for diagnosing MCAD deficiency involves newborn screening via tandem mass spectrometry (MS/MS) to detect elevated levels of specific acylcarnitines in dried blood spots, followed by confirmatory testing of urinary organic acids.

Biomarker ClassSpecific AnalytesSample TypeTypical Findings in MCAD Deficiency
Acylcarnitines Octanoylcarnitine (B1202733) (C8), Hexanoylcarnitine (C6), Decanoylcarnitine (C10), Decenoylcarnitine (C10:1)Dried Blood Spot, PlasmaMarkedly elevated C8, with smaller elevations in C6, C10, and C10:1.[2][3][4][5]
Urinary Organic Acids Adipic acid, Suberic acid, Sebacic acidUrineIncreased excretion of dicarboxylic acids.[1][6]
Acylglycines Hexanoylglycine, SuberylglycineUrineSignificantly increased excretion.[6][7][8]
Potential Biomarker This compound Urine, Plasma Hypothesized to be elevated due to the block in unsaturated fatty acid metabolism.

Experimental Protocols for Validation

Validating this compound as a biomarker requires robust analytical methods to quantify its concentration in biological samples from diagnosed MCAD patients and compare them to healthy controls.

Sample Collection and Preparation
  • Urine: Random urine samples should be collected from diagnosed MCAD patients (both symptomatic and asymptomatic) and age-matched healthy controls. Samples should be stored at -80°C until analysis.

  • Sample Preparation: A liquid-liquid extraction method is typically employed. Briefly, an internal standard (e.g., a stable isotope-labeled version of this compound) is added to the urine sample. The sample is then acidified, and the organic acids are extracted into an organic solvent such as ethyl acetate. The organic layer is then evaporated to dryness and the residue is derivatized to increase volatility for gas chromatography.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable method for the analysis of urinary organic acids.

  • Derivatization: The dried extract is derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the organic acids into their more volatile trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The compounds are separated based on their boiling points and then ionized and detected by a mass spectrometer.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Experimental Workflow for Validation of this compound Sample Urine Sample Collection (MCAD Patients & Controls) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Derivatization Derivatization (TMS esters) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data Validation Biomarker Validation Data->Validation

Figure 2: Workflow for the validation of this compound as a biomarker.

Logical Framework for Biomarker Comparison

The validation of this compound would not necessarily replace existing biomarkers but could offer complementary diagnostic value. Its utility can be assessed based on several criteria:

Logical Framework for Biomarker Comparison Biomarker Biomarker Candidate (this compound) Sensitivity Sensitivity Biomarker->Sensitivity Specificity Specificity Biomarker->Specificity Correlation Correlation with Disease Severity Biomarker->Correlation Utility Clinical Utility Sensitivity->Utility Specificity->Utility Correlation->Utility Established Established Biomarkers (Acylcarnitines, etc.) Established->Utility Comparison

Figure 3: A logical framework for evaluating the clinical utility of this compound.

Conclusion and Future Directions

The investigation of this compound as a biomarker for MCAD deficiency is a promising avenue of research. The biochemical rationale is strong, rooted in the known disruption of unsaturated fatty acid metabolism in this disorder. While direct quantitative evidence from large-scale clinical studies is currently lacking, the existing literature provides a clear path forward for validation.

Future research should focus on:

  • Quantitative studies: Measuring this compound in a large cohort of diagnosed MCAD patients and healthy controls to establish diagnostic sensitivity and specificity.

  • Longitudinal studies: Monitoring the levels of this compound in patients over time to assess its correlation with disease severity and response to treatment.

  • Metabolomic studies: Utilizing untargeted metabolomics to identify other novel biomarkers related to the disrupted unsaturated fatty acid pathway.

The validation of this compound would add a valuable tool to the diagnostic arsenal (B13267) for MCAD deficiency, potentially improving the accuracy of diagnosis and providing deeper insights into the pathophysiology of this complex metabolic disorder.

References

A Comparative Guide to the Accurate and Precise Quantification of 2-Heptenoic Acid Using Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Heptenoic acid, an unsaturated fatty acid with relevance in various biological and industrial processes, is crucial for reliable research and quality control. The choice of an appropriate internal standard is paramount to achieving high accuracy and precision in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[1][2][3] This guide provides a comparative overview of different types of internal standards for the quantification of this compound, supported by experimental data principles from related analytical methods.

Comparison of Potential Internal Standards for this compound Quantification
Internal Standard TypeExample(s)Expected AccuracyExpected PrecisionKey Considerations
Isotopically Labeled Analog This compound-dx (e.g., d3, d5)ExcellentExcellentCo-elutes with the analyte, minimizing matrix effects and extraction variability. Considered the "gold standard".[1][2] Availability may be limited and cost can be high.
Homologous Series Fatty Acid Hexenoic acid, Octenoic acid, Heptanoic acidGood to ExcellentGood to ExcellentSimilar chemical and physical properties often lead to good recovery and response.[4][5] The difference in chain length or saturation can affect extraction efficiency and chromatographic behavior relative to the analyte.
Structurally Related Compound 2-Ethylbutyric acid, 4-Methylvaleric acidGoodGoodMay have different polarity and volatility compared to this compound, which can impact accuracy and precision.[6] More likely to be affected differently by the sample matrix.

Note: The selection of an internal standard should always be validated for the specific matrix and analytical conditions being used.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the quantification of this compound using GC-MS and LC-MS. These protocols are based on established methods for other short-chain fatty acids and should be optimized for specific applications.[4][5][7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation and Derivatization:

  • To a 1 mL sample (e.g., plasma, cell culture supernatant), add 10 µL of the internal standard solution (e.g., 100 µg/mL of a suitable deuterated or homologous fatty acid in methanol).

  • Acidify the sample with 50 µL of 6 M HCl.

  • Extract the fatty acids with 2 x 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) by vortexing for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes and combine the organic layers.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • For derivatization, add 50 µL of a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile). Heat at 60°C for 30 minutes.[4][5]

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • To a 100 µL sample, add 10 µL of the internal standard solution (e.g., 10 µg/mL of an isotopically labeled this compound in methanol).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS Scan Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Concentration Concentration Derivatization->Concentration GCMS_LCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS_LCMS Data_Acquisition Data Acquisition GCMS_LCMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Internal_Standard_Selection Start Start: Select Internal Standard for this compound Is_Isotope_Available Isotopically labeled This compound available? Start->Is_Isotope_Available Use_Isotope Use isotopically labeled internal standard Is_Isotope_Available->Use_Isotope Yes Consider_Homolog Consider homologous fatty acid (e.g., C6, C8 unsaturated) Is_Isotope_Available->Consider_Homolog No Validate Thoroughly validate method (accuracy, precision, linearity) Use_Isotope->Validate Use_Homolog Use homologous fatty acid Consider_Homolog->Use_Homolog Yes Consider_Analog Consider other structurally related compound (e.g., branched fatty acid) Consider_Homolog->Consider_Analog No Use_Homolog->Validate Use_Analog Use structural analog Consider_Analog->Use_Analog Yes Use_Analog->Validate

Caption: Decision tree for internal standard selection.

References

Performance Comparison of HPLC-UV Methods for the Analysis of 2-Heptenoic Acid and Related Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Linearity and Range of Detection in HPLC-UV Analysis

The accurate quantification of short-chain fatty acids (SCFAs) is crucial in various fields, including pharmaceutical development, food science, and metabolic research. High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a widely accessible and robust method for this purpose. This guide provides a comparative overview of the linearity and detection limits for 2-Heptenoic acid, using its saturated analogues and other relevant SCFAs as benchmarks, based on published experimental data.

Performance Data: Linearity and Detection Limits

The following table summarizes the performance characteristics of HPLC-UV methods for this compound surrogates and other short-chain fatty acids. Direct validated public data for this compound is limited; therefore, data for heptanoic acid, hexanoic acid, and valeric acid are presented as close structural analogues. For comparison of unsaturated SCFAs, data for sorbic acid and palmitoleic acid are included.

Analyte (Alternative)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
Heptanoic Acid >0.99990.5 - 1.8 ppm1.4 - 6.0 ppm
Hexanoic Acid Not Specified11 - 8,026 µg/kg40 - 26,755 µg/kg
Valeric Acid Not Specified11 - 8,026 µg/kg40 - 26,755 µg/kg
Sorbic Acid >0.990.24 mg/L0.80 mg/L[1]
Palmitoleic Acid (C16:1) Not SpecifiedNot Specified0.039 mg/mL[2]
Various SCFAs (General) 0.9951 - 0.99930.13 - 0.33 mM0.5 - 1.0 mM[3]

Experimental Workflow

The logical flow of a typical HPLC-UV analysis for short-chain fatty acids is depicted in the diagram below. This process begins with sample preparation and standard preparation, followed by chromatographic separation and UV detection, and concludes with data analysis and quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (e.g., Extraction, Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System Inject Standard_Prep Standard Preparation (Calibration Curve) Standard_Prep->HPLC_System Inject Column C18 Reverse-Phase Column HPLC_System->Column Mobile Phase Flow UV_Detector UV Detector (e.g., 210 nm) Column->UV_Detector Elution Chromatogram Chromatogram Generation UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification

Caption: Logical workflow for the HPLC-UV analysis of short-chain fatty acids.

Experimental Protocols

The following is a generalized experimental protocol synthesized from various published methods for the analysis of short-chain fatty acids by HPLC-UV.[3][4] Researchers should optimize these conditions based on their specific instrumentation and analytical requirements.

1. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and other relevant SCFAs in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of, for example, 1000 mg/L.

  • Calibration Standards: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation method will vary depending on the matrix. A common approach for liquid samples is acidification (e.g., with phosphoric acid to a pH < 3) followed by filtration through a 0.45 µm syringe filter.[3] For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[3]

2. HPLC-UV Conditions:

  • Chromatographic Column: A C18 reversed-phase column is commonly used for SCFA analysis. Typical dimensions are 150-250 mm in length, 4.6 mm internal diameter, and a particle size of 5 µm.

  • Mobile Phase: An isocratic or gradient mobile phase is used. A common mobile phase consists of an acidic aqueous buffer and an organic modifier. For example, a mixture of aqueous phosphate (B84403) or phosphoric acid buffer (pH adjusted to 2-3) and acetonitrile or methanol. The ratio will depend on the specific separation requirements.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Injection Volume: The injection volume usually ranges from 10 to 20 µL.

  • Column Temperature: The analysis is often performed at ambient temperature, although controlling the column temperature (e.g., 25-30 °C) can improve reproducibility.

  • UV Detection: Detection is typically performed at a low wavelength, commonly 210 nm, where the carboxylic acid functional group absorbs UV light.[3]

3. Data Analysis:

  • Linearity: The linearity of the method is assessed by plotting the peak area of the analyte against the corresponding concentration of the calibration standards. A linear regression analysis is performed, and the coefficient of determination (R²) should ideally be ≥ 0.99.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). The LOD is often defined as the concentration that produces a signal with a S/N of 3, while the LOQ is the concentration that gives a S/N of 10.[1]

This guide provides a foundational understanding of the expected performance and methodologies for the HPLC-UV analysis of this compound and related compounds. For specific applications, it is essential to perform in-house method validation to ensure the accuracy and precision of the results.

References

Comparative study of different derivatization reagents for 2-Heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 2-Heptenoic acid, selecting the appropriate derivatization reagent is a critical step to ensure accurate and sensitive quantification. Derivatization is a chemical modification process that enhances the analyte's properties for better separation and detection by analytical instruments like gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). This guide provides a comparative overview of common derivatization reagents for this compound, supported by experimental data and detailed protocols to aid in method development.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent is primarily dictated by the analytical platform (GC or LC) and the detector being used. This section compares key performance metrics for several popular reagents used for the analysis of short-chain fatty acids (SCFAs) like this compound. The data presented is a synthesis from multiple studies and serves as a general guide. For optimal results, method validation with this compound specifically is recommended.

Derivatization ReagentAnalytical PlatformTypical DetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide)GCMSHigh femtomole to low picomole rangeLow picomole rangeExcellent for GC-MS, produces stable derivatives with characteristic mass spectra.
PBPB (p-bromophenacyl bromide)HPLCUVLow nanomole rangeLow nanomole rangeProvides strong UV chromophore for sensitive detection.
2-NPH (2-nitrophenylhydrazine)HPLC, LC-MSUV, MS0.2–330 fmol[1]2.3–660 fmol[2][1]Well-established reagent for both UV and MS detection.
3-NPH (3-nitrophenylhydrazine)LC-MSMS25 nM (for most SCFAs)[3]50 nM (for most SCFAs)[3]Offers good retention in reversed-phase LC and high sensitivity in MS.[4]
O-BHA (O-benzylhydroxylamine)LC-MSMSSub-fmol level0.01 µM (for some SCFAs)[5]High sensitivity and good retention capacity.[4] Outperforms 3-NPH in some cases.[6]
2-PA (2-picolylamine)LC-MSMS< 75 nM[7]< 100 nM[7][8]Successful in separating isomeric SCFAs.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for each class of derivatization reagent.

Silylation for GC-MS using MTBSTFA

This method converts the carboxylic acid to a more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) ester.

  • Reagents:

    • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

    • Anhydrous solvent (e.g., acetonitrile (B52724), dichloromethane)

  • Protocol:

    • Evaporate the sample containing this compound to dryness under a stream of nitrogen.

    • Add 50-100 µL of MTBSTFA and 50-100 µL of anhydrous solvent to the dried sample.

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.[9][10]

Esterification for HPLC-UV using PBPB

This protocol introduces a UV-active chromophore to the this compound molecule.

  • Reagents:

    • p-bromophenacyl bromide (PBPB) solution in acetonitrile

    • Crown ether (e.g., 18-crown-6) as a catalyst

    • Anhydrous potassium carbonate or other suitable base

  • Protocol:

    • To the dried sample of this compound, add a solution of PBPB in acetonitrile.

    • Add a catalytic amount of crown ether and an excess of the base.

    • Heat the mixture at 70-80°C for 30-60 minutes.

    • After cooling, the reaction mixture can be directly injected or further purified if necessary.

Hydrazone Formation for LC-MS using 3-NPH

This is a widely used method for enhancing ionization efficiency in LC-MS analysis.

  • Reagents:

  • Protocol:

    • To an aqueous or organic solution of this compound (e.g., 50 µL), add 50 µL of 50 mM 3-NPH solution.[11]

    • Add 50 µL of 50 mM EDC solution.[11]

    • Add 50 µL of 7% pyridine in methanol (B129727) or acetonitrile/water.[11]

    • Incubate the mixture at 30-40°C for 30 minutes.[12]

    • Quench the reaction by adding a small volume of an acidic solution (e.g., formic acid in water).

    • The sample is then ready for LC-MS analysis.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the selection of a suitable derivatization reagent, the following diagrams have been generated using Graphviz.

G General Experimental Workflow for Derivatization Sample Sample containing This compound Derivatization Derivatization Reaction (Addition of Reagent, Catalyst, Heat) Sample->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/UV) Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data

General derivatization workflow.

G Decision Tree for Reagent Selection Start Start: Need to analyze This compound Platform Analytical Platform? Start->Platform GC Gas Chromatography (GC) Platform->GC GC LC Liquid Chromatography (LC) Platform->LC LC MTBSTFA Use MTBSTFA (Silylation) GC->MTBSTFA Detector LC Detector? LC->Detector UV UV Detector Detector->UV UV MS Mass Spectrometer (MS) Detector->MS MS PBPB Use PBPB or 2-NPH UV->PBPB LCMS_Reagent Consider 3-NPH, O-BHA, or 2-PA based on sensitivity and isomer separation needs MS->LCMS_Reagent

Reagent selection decision tree.

References

A Comparative Guide to Robustness Testing of Analytical Methods for 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Heptenoic acid, with a focus on the critical aspect of robustness testing. As a medium-chain unsaturated fatty acid, the selection of a reliable and robust analytical method is paramount for ensuring the quality and consistency of research and drug development processes.[1][2] This document outlines common analytical techniques, presents their performance data based on analogous short-chain fatty acids (SCFAs), and provides detailed experimental protocols for robustness testing in line with regulatory expectations, such as the ICH Q2(R1) guideline.

Comparison of Analytical Methods for Short-Chain Fatty Acid Analysis

The quantification of this compound, like other SCFAs, can be approached using several analytical techniques. The most prevalent are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. Due to the general lack of a strong chromophore in SCFAs, HPLC methods often necessitate a derivatization step to improve detection by UV or fluorescence detectors.[3]

Table 1: Performance Comparison of Analytical Methods for Short-Chain Fatty Acid Quantification

Parameter HPLC-DAD (without derivatization) LC-MS/MS (with derivatization) GC-FID (without derivatization)
Linearity (R²) > 0.996[3][4]> 0.991> 0.99
Limit of Detection (LOD) ~0.14 mg/mL (for Acetic, Propionic, Butyric acids)[3][4]~40 nM (for Acetate, Propionate, Butyrate)[5]Analyte dependent, typically in the low mg/L range.
Limit of Quantification (LOQ) ~0.44 mg/mL (for Acetic, Propionic, Butyric acids)[3][4]~160-310 nM (for Acetate, Propionate, Butyrate)[5]Analyte dependent, typically in the mid-to-high mg/L range.
Accuracy (% Recovery) 76-96%[3][4]Intra- and inter-day accuracy error < 10%[5]Typically 95-105%
Precision (%RSD) < 2%[6]Intra- and inter-day precision < 3%[5]< 5%
Throughput ModerateHighModerate
Specificity Moderate, potential for co-elutionHigh, mass-based detectionGood, but may have co-elution with isomers
Derivatization Required No, but enhances sensitivityYes (e.g., with 3-nitrophenylhydrazine)[7][8][9][10]No

Experimental Protocol: Robustness Testing of an HPLC Method for this compound

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following protocol describes a typical robustness study for an HPLC method for the quantification of this compound.

1. Objective: To assess the robustness of the HPLC analytical method for the quantification of this compound by evaluating the impact of deliberate variations in key method parameters on the analytical results.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable buffer components

  • Validated HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Standard HPLC Conditions (Nominal):

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Robustness Study Design: A fractional factorial design is often employed to efficiently study the effects of multiple parameters. The following parameters and their variations will be investigated:

Table 2: Parameters for Robustness Testing

Parameter Nominal Value Variation 1 (-) Variation 2 (+)
Mobile Phase Composition (% Acetonitrile) 50%48%52%
pH of Aqueous Phase 2.52.32.7
Flow Rate (mL/min) 1.00.91.1
Column Temperature (°C) 302832
Detection Wavelength (nm) 210208212

5. Experimental Procedure:

  • Prepare a standard solution of this compound at a known concentration.

  • Set up the HPLC system with the nominal conditions and perform a set of injections to establish system suitability (e.g., retention time, peak area, tailing factor).

  • Execute a series of experimental runs, each with a unique combination of the varied parameters as defined by the fractional factorial design.

  • Inject the standard solution in replicate for each experimental run.

  • Record the chromatograms and document the retention time, peak area, peak height, tailing factor, and resolution (if other peaks are present).

6. Data Analysis:

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the retention time and peak area for each set of conditions.

  • Evaluate the effect of each parameter variation on the analytical results. A significant change in retention time, peak shape, or quantitative result outside of predefined acceptance criteria indicates that the method is not robust with respect to that parameter.

  • Summarize the findings in a table, highlighting the parameters that have a significant impact on the method's performance.

7. Acceptance Criteria:

  • The %RSD of the peak area for replicate injections under each condition should be ≤ 2.0%.

  • The retention time should not vary by more than ±10% from the nominal condition.

  • The tailing factor should remain within the range of 0.8 to 1.5.

Visualizing the Robustness Testing Workflow

Robustness_Testing_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion prep_std Prepare Standard Solution define_params Define Robustness Parameters & Variations prep_std->define_params design_exp Design Experiment (e.g., Fractional Factorial) define_params->design_exp sys_suitability Establish System Suitability (Nominal Conditions) design_exp->sys_suitability exec_runs Execute Experimental Runs with Varied Parameters sys_suitability->exec_runs collect_data Collect Chromatographic Data exec_runs->collect_data calc_stats Calculate Statistics (Mean, RSD) collect_data->calc_stats eval_effects Evaluate Parameter Effects calc_stats->eval_effects compare_criteria Compare with Acceptance Criteria eval_effects->compare_criteria report Report Findings compare_criteria->report

A typical workflow for the robustness testing of an analytical method.

Robustness_Parameters_Relationship cluster_params Deliberate Variations in Method Parameters cluster_results Impact on Analytical Results cluster_assessment Assessment of Method Robustness mp Mobile Phase Composition rt Retention Time mp->rt pa Peak Area / Height mp->pa res Resolution mp->res ph pH of Aqueous Phase ph->rt ps Peak Shape (Tailing Factor) ph->ps fr Flow Rate fr->rt temp Column Temperature temp->rt wl Detection Wavelength wl->pa robustness Robust? rt->robustness pa->robustness ps->robustness res->robustness

Logical relationship of parameters in a robustness study.

References

Navigating the Analytical Maze: A Comparative Guide to 2-Heptenoic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Heptenoic acid is critical for ensuring product quality, understanding biological processes, and advancing scientific discovery. This guide provides a comprehensive comparison of the primary analytical methodologies for this compound, offering a deep dive into their specificity, selectivity, and overall performance. Supported by experimental data from analogous compounds, this document aims to equip you with the knowledge to select the most suitable assay for your research needs.

The analysis of short-chain unsaturated fatty acids like this compound presents unique challenges due to their volatility and potential for isomerization. The choice of analytical technique is paramount to achieving reliable and reproducible results. The two most prevalent and robust methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide will explore the nuances of each, providing a framework for informed decision-making.

Performance Comparison of Analytical Assays

The selection of an analytical assay is often a trade-off between various performance parameters. The following table summarizes the key quantitative data for GC-MS and HPLC-UV assays for the analysis of this compound and structurally similar compounds. This data is compiled from various studies on short-chain fatty acid analysis and provides a reliable benchmark for expected performance.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds followed by mass-based detection. Requires derivatization.Separation of compounds in a liquid phase followed by UV absorbance detection.
Specificity Very High (mass-to-charge ratio detection provides high confidence in identification).Moderate to High (dependent on chromatographic resolution from potential interferences).
Selectivity High (can distinguish between isomers with appropriate chromatographic separation).Moderate (co-elution of structurally similar compounds, like isomers, can be a challenge).
Linearity (R²) > 0.99> 0.99[1]
Limit of Detection (LOD) Low ng/mL to pg/mL range.Low µg/mL to high ng/mL range.[1]
Limit of Quantification (LOQ) Low ng/mL range.Low µg/mL range.[1]
Accuracy (% Recovery) 90-110%76-99%[1][2]
Precision (%RSD) < 15%< 6%[3]
Throughput Lower (sample derivatization is time-consuming).Higher (direct injection of samples is often possible).
Cost Higher (instrumentation and maintenance).Lower (instrumentation is more common and less expensive).

In-Depth Experimental Protocols

To ensure the successful implementation of these analytical methods, detailed experimental protocols are essential. Below are representative protocols for both GC-MS and HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the derivatization of this compound to its more volatile methyl ester (methyl 2-heptenoate) prior to analysis.[4][5]

1. Sample Preparation and Derivatization (Esterification):

  • Objective: To convert this compound into its volatile fatty acid methyl ester (FAME).[5]

  • Reagents: this compound standard, Methanol with 14% Boron Trifluoride (BF₃), Hexane (B92381), Saturated Sodium Chloride (NaCl) solution.

  • Procedure:

    • To 100 µL of the sample containing this compound, add 50 µL of 14% BF₃ in methanol.

    • Cap the vial tightly and heat at 60°C for 60 minutes.

    • After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex.

    • Add 0.6 mL of hexane, vortex, and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl 2-heptenoate to a clean vial for GC-MS analysis.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The quantifier ion for methyl 2-heptenoate is typically m/z 87.[4]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol allows for the direct analysis of this compound without derivatization.

1. Sample Preparation:

  • Objective: To prepare the sample for direct injection into the HPLC system.

  • Procedure:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC-UV Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in both GC-MS and HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing This compound Derivatization Esterification (BF3/Methanol) Sample->Derivatization Add Reagents Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Form FAME GC_Injection GC Injection Extraction->GC_Injection Inject Extract GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample containing This compound Filtration Filtration (0.45 µm) Sample->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Inject Filtrate HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection (210 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Quantification) UV_Detection->Data_Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion: Selecting the Right Tool for the Job

The choice between GC-MS and HPLC-UV for the analysis of this compound hinges on the specific requirements of the study.

  • GC-MS is the superior choice when high specificity and sensitivity are paramount, especially in complex matrices where unambiguous identification is critical. The requirement for derivatization, however, makes it a more labor-intensive and lower-throughput option.

  • HPLC-UV offers a more cost-effective and higher-throughput alternative, suitable for routine analysis in simpler matrices. While its selectivity can be a limitation, careful method development can often mitigate the risk of interferences.

By carefully considering the performance characteristics, experimental protocols, and workflows presented in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical assay for their this compound quantification needs, ultimately contributing to the robustness and reliability of their scientific findings.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Heptenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 2-Heptenoic acid are critical for ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is paramount.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling.

  • Corrosivity : It causes severe skin burns and eye damage.[1]

  • Toxicity : It is harmful if inhaled.[2]

  • Environmental Hazard : It is harmful to aquatic life.

In case of exposure, follow these first-aid measures immediately:

  • After Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2]

  • After Skin Contact : Immediately remove all contaminated clothing. Rinse the skin thoroughly with water and soap.[1][2]

  • After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1][2]

  • After Swallowing : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Always have a Safety Data Sheet (SDS) for this compound readily available in the laboratory for detailed information.[3]

Personal Protective Equipment (PPE) and Handling

To mitigate the risks associated with this compound, all handling and disposal procedures must be conducted while wearing appropriate PPE.

  • Hand Protection : Wear chemical-resistant gloves.

  • Eye/Face Protection : Use safety goggles and a face shield.[1]

  • Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[1]

  • Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.[4][5]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent harm and environmental contamination.

  • Evacuate and Ventilate : Immediately evacuate personnel from the spill area and ensure adequate ventilation.[5]

  • Contain the Spill : For small spills, use an inert absorbent material such as sand, diatomite, vermiculite, or universal binders to contain the liquid.[2][5]

  • Collect Absorbent Material : Carefully collect the contaminated absorbent material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for hazardous waste.[5]

  • Decontaminate : Clean the spill area thoroughly.

  • Seek Assistance : For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.[3]

All materials used for spill cleanup must be disposed of as hazardous waste.[6][7]

Step-by-Step Disposal Procedure

Disposing of this compound requires a systematic approach to ensure it is handled as hazardous waste from collection to final disposal. Never pour this compound down the drain or dispose of it in regular trash .[4][8][9]

Step 1: Waste Collection

  • Collect all waste containing this compound (including contaminated materials) in a designated hazardous waste container.[5]

  • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, screw-top cap.[8][10] Avoid using metal containers due to the corrosive nature of the acid.[10]

  • Do not fill the container beyond 80% capacity to allow for vapor expansion.[8]

Step 2: Labeling

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[9][10]

  • The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all other constituents and their approximate percentages.

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]

  • Ensure the SAA is a secure, secondary containment unit to prevent spills from reaching drains.[6]

  • Segregate the this compound waste from incompatible materials, especially bases, oxidizing agents, and reactive metals.[3][10]

Step 4: Arrange for Professional Disposal

  • Once the container is full or has been in storage for the maximum allowable time per institutional guidelines (e.g., up to 9 or 12 months), arrange for its collection.[9][11]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[11]

Data Presentation: Disposal Parameters

While direct drain disposal of this compound is not recommended, some institutional guidelines may permit the disposal of neutralized, dilute solutions of certain acids. This table provides general parameters for such a procedure, which should only be performed after explicit approval from your EHS department .

ParameterGuidelineRationale
Applicability Small quantities (<100 mL) of dilute solutions (<5%)Minimizes the risk of exothermic reactions and ensures manageability.
Neutralizing Agent Weak base (e.g., sodium bicarbonate)A weak base is used to control the reaction rate and prevent excessive heat generation.
Final pH Range 6.0 - 8.0[5] (Some guidelines may allow a broader range of 5.0 - 12.5[10])Ensures the effluent is not corrosive to the plumbing system and is safe for the wastewater treatment process.
Final Disposal Flush with a copious amount of water (at least 100-fold excess)Dilutes the neutralized solution to prevent any potential impact on the local sewer system.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_start cluster_ppe cluster_assessment cluster_spill cluster_spill_procedure cluster_collection cluster_storage cluster_disposal start Identify 2-Heptenoic Acid Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a spill? ppe->spill assess Assess Waste (Quantity & Concentration) collect Collect in a Labeled, Compatible Hazardous Waste Container assess->collect Routine Waste spill->assess No spill_proc Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect as Hazardous Waste spill->spill_proc Yes spill_proc->collect storage Store in a Segregated Secondary Containment Area (SAA) collect->storage dispose Arrange for Pickup by EHS or Licensed Contractor storage->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Heptenoic acid
Reactant of Route 2
Reactant of Route 2
2-Heptenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.